Technical Documentation Center

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
  • CAS: 1234615-88-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1234615-88-3). This compound serves as a high-value scaffold in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1234615-88-3). This compound serves as a high-value scaffold in the development of ATP-competitive kinase inhibitors, particularly for targets such as JAK, CSF1R, and Trk.

CAS: 1234615-88-3 | Formula: C₈H₅IN₂O | MW: 272.04 g/mol

Executive Summary

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-iodo-7-azaindole-3-carboxaldehyde , is a bifunctional heteroaromatic building block.[1] It features a 7-azaindole core (a bioisostere of indole and purine) equipped with two orthogonal reactive handles:

  • C3-Formyl Group: Enables reductive aminations and condensation reactions to install solubilizing groups or solvent-front interactions.

  • C5-Iodide: A highly reactive halogen handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the scaffold into hydrophobic pockets.

This dual-functionality makes it a "linchpin" intermediate in fragment-based drug discovery (FBDD) for designing Type I and Type II kinase inhibitors.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Synonyms 5-Iodo-7-azaindole-3-carboxaldehyde; 3-Formyl-5-iodo-7-azaindole
CAS Number 1234615-88-3
Molecular Weight 272.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 245–250 °C (decomposition)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water
pKa (Calculated) ~12.5 (NH), ~3.5 (Pyridine N)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

Structural Analysis & Reactivity Map

The 7-azaindole scaffold is electron-deficient compared to indole due to the pyridine nitrogen at position 7. This influences the regioselectivity of electrophilic aromatic substitutions (SEAr) and the acidity of the N1-proton.

Reactivity Logic
  • C3 Position (Aldehyde): The most electron-rich site on the pyrrole ring. The existing aldehyde allows for rapid diversification via reductive amination.

  • C5 Position (Iodine): The iodine atom is activated for oxidative addition by Pd(0) catalysts. It is significantly more reactive than the corresponding bromide or chloride, allowing for mild coupling conditions.

  • N1 Position (NH): The pyrrole nitrogen is acidic (pKa ~12.5) and can be protected (e.g., SEM, Boc, Tosyl) or alkylated to modulate solubility and binding affinity.

ReactivityMap Core 5-Iodo-7-azaindole- 3-carbaldehyde C3 C3-Formyl Group (Reductive Amination / Wittig) Core->C3 Solubilizing Tail Installation C5 C5-Iodine (Suzuki / Sonogashira) Core->C5 Scaffold Extension N1 N1-Pyrrole Nitrogen (Protection / Alkylation) Core->N1 H-Bond Donor Modulation

Figure 1: Orthogonal reactivity map showing the three primary vectors for chemical modification.

Synthesis Protocol: Vilsmeier-Haack Formylation[5]

The most robust route to CAS 1234615-88-3 is the Vilsmeier-Haack formylation of the commercially available precursor 5-iodo-7-azaindole . Direct iodination of 7-azaindole-3-carbaldehyde is less efficient due to directing group issues.

Reaction Scheme
  • Precursor: 5-Iodo-1H-pyrrolo[2,3-b]pyridine.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]

  • Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by SEAr at C3, and hydrolysis.

Step-by-Step Experimental Procedure

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (10 volumes relative to substrate).

    • Cool to 0 °C using an ice bath.[3]

    • Dropwise add POCl₃ (1.5 – 2.0 equivalents) over 20 minutes. Ensure internal temperature does not exceed 5 °C.

    • Observation: The solution will turn pale yellow/orange as the chloroiminium salt forms. Stir at 0 °C for 30 minutes.

  • Substrate Addition:

    • Dissolve 5-iodo-7-azaindole (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25 °C).

    • Heat to 80 °C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (R_t ~ lower) should disappear, and the aldehyde product (R_t ~ higher) should appear.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water (20 volumes) with vigorous stirring.

    • Adjust pH to ~8–9 using saturated aqueous NaHCO₃ or 2M NaOH. Caution: Exothermic neutralization.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation & Purification:

    • The product typically precipitates as a solid. Filter the solid and wash with copious water.

    • Purification: If the solid is impure, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0→10% Methanol in DCM).

Yield Expectation: 75–85%

SynthesisWorkflow Start Start: 5-Iodo-7-azaindole Step1 1. Generate Vilsmeier Reagent (DMF + POCl3, 0°C) Step2 2. Addition & Heating (Add substrate, Heat to 80°C, 4-6h) Step1->Step2 Electrophilic Attack Step3 3. Hydrolysis & Quench (Pour into Ice/Water, pH 8-9) Step2->Step3 Hydrolysis of Iminium End Final Product: 5-Iodo-7-azaindole-3-carbaldehyde Step3->End Precipitation/Filtration

Figure 2: Step-by-step synthesis workflow via Vilsmeier-Haack formylation.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 7-azaindole core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinases.

  • Hinge Binding: The N1-H and N7 atoms form a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Glu/Leu backbone).

  • Solvent Front (C3): The aldehyde at C3 is typically converted via reductive amination to a piperazine or piperidine tail. This tail extends towards the solvent front, improving solubility and often interacting with ribose-binding residues.

  • Gatekeeper/Hydrophobic Pocket (C5): The iodine is replaced via Suzuki coupling with aryl groups to target the hydrophobic pocket or the "gatekeeper" residue, determining selectivity (e.g., targeting T338 in c-Src or T315 in Abl).

Case Study Relevance

This scaffold is structurally homologous to the core of Pexidartinib (PLX3397) , a CSF1R inhibitor. While Pexidartinib utilizes a 5-chloro-7-azaindole core, the 5-iodo variant allows for more versatile library synthesis during the optimization phase due to the higher reactivity of iodine in cross-coupling reactions [1, 2].

Quality Control & Characterization

To ensure the integrity of the intermediate for downstream synthesis, the following specifications must be met:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5–13.0 (br s, 1H, NH)

    • δ 9.90–9.95 (s, 1H, CHO)

    • δ 8.50–8.60 (d, 1H, H-6)

    • δ 8.30–8.40 (s, 1H, H-2)

    • δ 8.10–8.20 (d, 1H, H-4)

  • LC-MS:

    • ESI+ m/z: 272.9 [M+H]+

    • Purity: >98% by UV (254 nm)

References

  • Tap, W. D. et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 373(5), 428-437. Link

  • Zhang, H. et al. (2017). "Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors of FLT3." ACS Medicinal Chemistry Letters, 8(2), 163-167. Link

  • Vilsmeier, A. & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Chemistry).[4]

  • Laha, J. K. et al. (2016). "Scope of the Vilsmeier–Haack Reaction of 7-Azaindoles." Synlett, 27(13), 1963-1968. Link

  • ChemScene. (2024). "Product Data Sheet: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde." Link

Sources

Exploratory

Technical Whitepaper: 3-Formyl-5-iodo-7-azaindole as a Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Formyl-5-iodo-7-azaindole (Formula: C₈H₅IN₂O) represents a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor space.[1] Combining the privileged 7-azaindole core—a bioisostere of the purine ring system—with two orthogonal reactive handles (an electrophilic aldehyde at C3 and a halogen handle at C5), this molecule serves as a versatile "linchpin" intermediate.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in diversifying chemical libraries. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for structure-activity relationship (SAR) exploration.[1]

Physicochemical Profile

The precise characterization of 3-formyl-5-iodo-7-azaindole is critical for stoichiometric calculations and analytical method development.[1]

Molecular Identity Table[1]
PropertyValueNotes
IUPAC Name 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeSystematic nomenclature
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol Average mass
Monoisotopic Mass 271.9447 DaFor HRMS identification ([M+H]⁺ ≈ 272.[1][2]95)
CAS Number Not widely listed; Analogous to 4649-09-6 (des-iodo)Custom synthesis often required
Physical State Pale yellow to tan solidTypical for formylated azaindoles
Solubility DMSO, DMF, hot EtOAcPoor solubility in water/hexanes
Melting Point >220 °C (Predicted)High MP due to H-bonding network
Structural Analysis

The molecule features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core.[1][3]

  • Position 3 (C3): Substituted with a formyl group (-CHO), increasing acidity of the N1 proton.

  • Position 5 (C5): Substituted with an iodine atom, providing a handle for palladium-catalyzed cross-coupling.

  • Electronic Character: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor, mimicking the hinge-binding motif of ATP.

Synthetic Methodology

The synthesis of 3-formyl-5-iodo-7-azaindole is most efficiently achieved via the Vilsmeier-Haack formylation of the parent compound, 5-iodo-7-azaindole.[1] This route exploits the high nucleophilicity of the C3 position in the azaindole ring.

Protocol: Vilsmeier-Haack Formylation[1][4]

Reagents:

  • Starting Material: 5-Iodo-7-azaindole (1.0 equiv)[1]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2–1.5 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 5–10 volumes)

  • Quench: Aqueous Sodium Acetate or Sodium Bicarbonate (sat.)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (N₂/Ar), cool anhydrous DMF to 0 °C. Add POCl₃ dropwise. Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve 5-iodo-7-azaindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.[4]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80 °C. Monitor via LC-MS (Target [M+H]⁺ = 273).

  • Hydrolysis: Cool the reaction mixture to 0 °C. Pour slowly into crushed ice/water.

  • Basification: Adjust pH to ~8–9 using saturated NaHCO₃ or NaOAc solution. The aldehyde product typically precipitates.

  • Isolation: Filter the solid, wash with copious water, and dry under vacuum. Recrystallize from MeOH/EtOAc if necessary.

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism and the critical hydrolysis step.

VilsmeierMechanism Start 5-Iodo-7-azaindole Inter1 Iminium Intermediate (C3 Attack) Start->Inter1 Electrophilic Attack at C3 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter1 Active Species Hydrolysis Hydrolysis (H2O / Base) Inter1->Hydrolysis Workup Product 3-Formyl-5-iodo-7-azaindole Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway for the C3-formylation of 5-iodo-7-azaindole.[1]

Applications in Drug Discovery[3]

The 3-formyl-5-iodo-7-azaindole scaffold is a "bifunctional" building block. The chemical orthogonality between the aldehyde and the aryl iodide allows for sequential, selective functionalization, enabling the rapid generation of diverse libraries.

Strategic Functionalization Logic
  • C3-Aldehyde Transformations:

    • Reductive Amination: Access to amine-linked side chains (solubility solubilizers).[1]

    • Wittig/Horner-Wadsworth-Emmons: Installation of acrylamide "warheads" for covalent kinase inhibition.[1]

    • Condensation: Formation of fused tricyclic systems.

  • C5-Iodine Transformations:

    • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to target the hydrophobic pocket.

    • Sonogashira Coupling: Alkynylation for rigid linker extension.

    • Buchwald-Hartwig Amination: Introduction of solubilizing amino groups.[1]

Workflow: Orthogonal Diversification

Functionalization Core 3-Formyl-5-iodo-7-azaindole (C8H5IN2O) Aldehyde C3-Aldehyde Focus Core->Aldehyde Path A Iodine C5-Iodine Focus Core->Iodine Path B RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) -> Amine Linkers Aldehyde->RedAmin Olefin Olefination (Wittig/HWE) -> Covalent Warheads Aldehyde->Olefin Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) -> Biaryl Systems Iodine->Suzuki Sono Sonogashira Coupling (Alkyne, Cu/Pd) -> Rigid Extensions Iodine->Sono

Figure 2: Decision tree for orthogonal functionalization of the scaffold.

Quality Control & Characterization

When synthesizing or sourcing this compound, the following analytical markers are standard for validation.

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet, δ 9.80–10.00 ppm.

    • C2-H: Singlet/Doublet, δ 8.30–8.60 ppm (deshielded by aldehyde).

    • C4-H & C6-H: Aromatic region, splitting pattern depends on C5-iodine influence (typically singlets or meta-coupling).[1]

    • N1-H: Broad singlet, δ 12.00–13.00 ppm (exchangeable).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ peak at ~273.

    • Negative Mode: [M-H]⁻ peak at ~271.

    • Note: Iodine does not have a distinct isotope pattern (monoisotopic), unlike Br or Cl.

Safety & Handling

  • Hazards: As an aryl iodide and aldehyde, the compound may be a skin/eye irritant. The Vilsmeier reagent (POCl₃/DMF) used in synthesis is corrosive and generates HCl fumes.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids over time; Iodine-carbon bonds can be light-sensitive.[1]

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[1][5]

  • Synthesis of Azaindole Derivatives

    • BenchChem.[4] "Vilsmeier-Haack Formylation of 3H-Indoles: Protocols and Applications."[1]

  • 7-Azaindole in Kinase Inhibitors

    • National Institutes of Health (PMC). "The Azaindole Framework in the Design of Kinase Inhibitors."
  • Regioselectivity of Electrophilic Substitution

    • Beilstein Journal of Organic Chemistry.
  • General Property Data (7-Azaindole-3-carboxaldehyde)

    • Sigma-Aldrich.[1] "7-Azaindole-3-carboxaldehyde Product Sheet."

Sources

Foundational

5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde SDS safety data sheet

The following technical guide serves as an advanced safety and handling monograph for 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This document is designed for research scientists and medicinal chemists.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an advanced safety and handling monograph for 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

This document is designed for research scientists and medicinal chemists. It transcends the standard 16-section Safety Data Sheet (SDS) by integrating regulatory data with practical, field-proven handling protocols for high-value drug discovery intermediates.

Document Type: Advanced Safety & Handling Guide Target Isomer: 5-Iodo (C5) / 3-Formyl (C3) on 7-Azaindole core CAS Registry Number: 1234615-88-3[1][2]

Part 1: Chemical Identity & Strategic Utility[2]

Structural Profile

This compound belongs to the 7-azaindole class (1H-pyrrolo[2,3-b]pyridine), a "privileged scaffold" in kinase inhibitor discovery due to its resemblance to the purine ring of ATP.[2]

  • Systematic Name: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[1][2]

  • Synonyms: 5-Iodo-7-azaindole-3-carboxaldehyde[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O[1][2][3][4][5]
  • Molecular Weight: 272.04 g/mol [1][2][3][4][5]

Critical Structure-Property Relationships

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does:

  • The Aldehyde (C3): Highly reactive toward nucleophiles.[2] Prone to air-oxidation to the carboxylic acid if stored improperly.[2]

  • The Iodide (C5): A labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[2] The C-I bond is light-sensitive; homolytic cleavage can release iodine radicals, degrading the sample.[2]

  • The 7-Azaindole Core: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) is a donor.[2] This amphoteric nature affects solubility and pKa.[2]

Synthetic Workflow & Utility

The dual-functional nature of this scaffold allows for orthogonal functionalization—a key strategy in fragment-based drug design (FBDD).[2]

SyntheticWorkflow cluster_0 Path A: C5 Functionalization cluster_1 Path B: C3 Functionalization Start 5-Iodo-7-azaindole-3-CHO (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Start->Step1 Selective C-I Activation Inter1 5-Aryl-7-azaindole-3-CHO Step1->Inter1 Step2 Reductive Amination (R-NH2, NaBH(OAc)3) Inter1->Step2 Aldehyde Condensation Final Kinase Inhibitor Candidate (Dual Functionalized) Step2->Final caption Figure 1: Orthogonal functionalization strategy utilizing the C5-Iodine and C3-Aldehyde handles.

Part 2: Hazard Identification & Toxicology (GHS Analysis)[2]

While specific toxicological data (LD50) for this exact isomer is often limited in public databases, we apply Structure-Activity Relationship (SAR) principles from the parent 7-azaindole and related halogenated aldehydes to establish a safety baseline.[2]

GHS Classification (OSHA HCS 2012 / EU CLP)

Signal Word: WARNING [2]

Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[2]Aldehydes can cross-link proteins (Schiff base formation); halogenated heterocycles are lipophilic and penetrate dermal layers.[2]
Eye Irritation H319 Causes serious eye irritation.[2][6][7]Direct interaction with corneal proteins; high risk of lachrymatory effects common to aromatic aldehydes.[2]
STOT-SE H335 May cause respiratory irritation.[2][8]Inhalation of dust triggers mucosal inflammation.[2]
Acute Tox.[2][4][7][8] (Oral) H302 Harmful if swallowed.[2]Estimated.[2] Based on 7-azaindole toxicity profiles (interference with neurological/enzymatic pathways).[2]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][9]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection (Chemical Goggles).[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do.[2][6]

Part 3: Advanced Handling & Storage Protocols

Trustworthiness Check: Standard storage conditions are insufficient for keeping this compound >98% pure for biological assays. The aldehyde is an oxidation risk; the iodide is a photolysis risk.[2]

Storage Specifications
  • Temperature: 2–8°C (Refrigerate). Long-term storage at -20°C is preferred to arrest aldehyde oxidation.[2]

  • Atmosphere: Inert Gas (Argon/Nitrogen). The aldehyde moiety is susceptible to autoxidation to 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[2]

  • Light: Amber Vials Required. The C-I bond is photosensitive.[2] Exposure to UV/ambient light causes "yellowing" or "browning" (liberation of I

    
    ).[2]
    
Handling Workflow (The "Senior Scientist" Protocol)
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis/degradation.[2]

  • Weighing: Use anti-static weighing boats. Halogenated heterocycles often carry static charge, causing "fly-away" powder that increases inhalation risk.[2]

  • Solubility:

    • Soluble in: DMSO, DMF (for stock solutions).[2]

    • Sparingly soluble in: Dichloromethane, Methanol.[2]

    • Insoluble in: Water.[2]

  • Stock Solution Stability: DMSO stocks should be used immediately or aliquoted and frozen (-80°C). Do not store DMSO stocks at Room Temp; DMSO is hygroscopic and can facilitate nucleophilic attack on the aldehyde.[2]

Part 4: Emergency Response & Waste Management[2]

Fire Fighting Measures
  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Respiratory paralysis risk.[2]

    • Hydrogen Iodide (HI) / Iodine Vapor (I

      
      ):  Corrosive, purple vapors.[2] Severe respiratory irritant.[2]
      
  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO

    
    .[2][10] Do not use high-pressure water jets (spreads contamination).[2]
    
Accidental Release (Spill) Logic

Follow this decision tree for safe cleanup of solid spills.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solid Solution Solution (DMSO/DMF) Assess->Solution Liquid Action1 1. Dampen with inert oil/glycol (Prevents dust generation) Powder->Action1 Action3 1. Absorb with Vermiculite/Sand Solution->Action3 Action2 2. Scoop into HazMat bag Action1->Action2 Disposal Dispose as Halogenated Organic Waste Action2->Disposal Action4 2. Do NOT use cellulose/paper (Aldehyde reaction risk) Action3->Action4 Action4->Disposal caption Figure 2: Decision logic for containing spills of halogenated aldehydes.

Waste Disposal[2][6]
  • Classification: Halogenated Solvent/Organic Waste.[2]

  • Prohibition: Do NOT mix with strong acids or oxidizers in the waste stream.[2]

  • Destruction: High-temperature incineration equipped with scrubbers for NOx and Iodine removal.[2]

Part 5: Analytical Verification (Quality Control)[2]

Before using this intermediate in critical steps (e.g., late-stage functionalization), validate identity and purity.[2]

MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6) Aldehyde (-CHO): Singlet ~9.9 ppm.NH: Broad singlet >12 ppm.Aromatic: Distinct doublets/singlets depending on substitution pattern.[2]Confirms aldehyde integrity (loss of signal = oxidation).[2]
LC-MS [M+H]+: 272.9 (approx).Isotope Pattern: Iodine does not have a distinct M+2 isotope like Cl/Br, but mass defect is unique.[2]Confirms molecular weight and absence of debrominated/deiodinated byproducts.[2]
TLC Visualize with 2,4-DNP stain (Orange/Red spot).[2]Specific test for aldehydes; differentiates from carboxylic acid impurities.[2]

References

  • PubChem. (2024).[2] Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.[1][2][11] National Library of Medicine.[2] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

PubChem CID: 5372812 (Parent Scaffold Reference) | CAS: 1234615-88-3 (Specific Derivative) Executive Summary 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 5-iodo-7-azaindole-3-carboxaldehyde) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 5372812 (Parent Scaffold Reference) | CAS: 1234615-88-3 (Specific Derivative)

Executive Summary

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 5-iodo-7-azaindole-3-carboxaldehyde) is a critical bifunctional scaffold in modern medicinal chemistry. It serves as a high-value intermediate for the synthesis of kinase inhibitors (e.g., JAK, Pim, and Trk families) and antiviral agents.

Its structural utility lies in its orthogonal reactivity :

  • C3-Formyl Group: A handle for reductive amination, olefination, or condensation, allowing rapid expansion of the "head" region of the pharmacophore.

  • C5-Iodo Group: A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), facilitating the attachment of aryl or heteroaryl "tail" groups.

  • 7-Azaindole Core: A bioisostere of indole that improves water solubility and offers a hydrogen bond acceptor (N7) often critical for kinase hinge binding.

This guide details the physicochemical profile, synthesis, and downstream functionalization of this compound, providing researchers with actionable protocols for drug discovery campaigns.

Chemical Profile & Identification

Note on Registry Data: The PubChem CID 5372812 typically refers to the parent 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The 5-iodo derivative discussed here is chemically distinct and possesses significantly higher synthetic value due to the halogen handle.

PropertyData
IUPAC Name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 5-Iodo-7-azaindole-3-carboxaldehyde
CAS Number 1234615-88-3
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Appearance Off-white to yellow/brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Melting Point >250 °C (decomposition often occurs)
SMILES O=CC1=CNC2=NC=C(I)C=C21

Synthesis Workflow

The most robust route to 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Vilsmeier-Haack formylation of the commercially available or synthesized 5-iodo-7-azaindole. Direct iodination of the aldehyde is less selective; thus, installing the iodine before formylation is the standard industrial approach.

Diagram 1: Synthesis Pathway

SynthesisPath Start 7-Azaindole Step1 5-Iodo-7-azaindole Start->Step1 Electrophilic Aromatic Substitution Step2 Vilsmeier Adduct (Intermediate) Step1->Step2 Formylation Reagent1 NIS or ICl (Iodination) Reagent1->Step1 Final 5-Iodo-7-azaindole- 3-carbaldehyde Step2->Final Hydrolysis (NaOAc/H2O) Reagent2 POCl3 / DMF (0°C to RT) Reagent2->Step2

Caption: Step-wise synthesis from 7-azaindole core. The critical step is the regioselective Vilsmeier-Haack formylation at C3.

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: Installation of the aldehyde at C3 of 5-iodo-7-azaindole.

Materials:

  • 5-Iodo-7-azaindole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5–2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

  • Sodium acetate (sat. aq.) or 2N NaOH

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL/g of substrate) to 0 °C.

  • Vilsmeier Complex: Dropwise add POCl₃ over 15 minutes. Stir at 0 °C for 30 minutes to generate the chloroiminium salt (Vilsmeier reagent).

  • Addition: Add a solution of 5-iodo-7-azaindole in minimal DMF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The C3 position is highly nucleophilic, but the C5-iodine exerts an inductive withdrawing effect, potentially slowing the reaction compared to the non-iodinated parent.

  • Workup (Critical): Pour the reaction mixture onto crushed ice. The intermediate iminium salt must be hydrolyzed.[1] Adjust pH to ~8–9 using saturated sodium acetate or 2N NaOH.

  • Isolation: A precipitate typically forms. Filter the solid, wash with water, and dry under vacuum.[2] If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from MeOH/DCM or flash chromatography (0-10% MeOH in DCM).

Orthogonal Reactivity & Functionalization

The power of this scaffold is its ability to serve as a "hub" for divergent synthesis. The aldehyde and iodide can be reacted independently, usually in the order of Aldehyde first (reductive amination) followed by Iodide (cross-coupling), or vice versa depending on the stability of the amine.

Diagram 2: Divergent Reactivity Map

Reactivity Center 5-Iodo-7-azaindole- 3-carbaldehyde Sub1 Reductive Amination (C3-Amine) Center->Sub1 R-NH2, NaBH(OAc)3 (Aldehyde Reactivity) Sub2 Suzuki Coupling (C5-Aryl/Heteroaryl) Center->Sub2 Ar-B(OH)2, Pd(PPh3)4 (Iodide Reactivity) Sub3 Wittig Olefination (C3-Alkene) Center->Sub3 Ph3P=CH-R (Aldehyde Reactivity) Sub4 N-Protection (SEM/Boc/Tosyl) Center->Sub4 Base, R-Cl (Pyrrole NH) Sub1->Sub2 Sequential Functionalization

Caption: Divergent synthesis map showing orthogonal functionalization at C3 (Aldehyde) and C5 (Iodide).

Protocol A: Reductive Amination (C3 Functionalization)

This reaction is commonly used to install solubilizing groups (e.g., morpholine, piperazine) or specific binding elements.

  • Mix: Dissolve the aldehyde (1 eq) and the amine (1.1–1.5 eq) in DCM or DCE.

  • Activate: Add catalytic acetic acid (1–2 drops) to facilitate imine formation. Stir for 1–2 hours.

  • Reduce: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 eq). The mild nature of this reducing agent preserves the C5-iodide (unlike LiAlH₄ which might dehalogenate).

  • Time: Stir at RT for 4–16 hours.

  • Workup: Quench with sat. NaHCO₃, extract with DCM.

Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)

The C5-iodide is an excellent partner for Pd-catalyzed coupling. Note that the free aldehyde can sometimes interfere (via oxidation or condensation), so protecting it as an acetal or performing this step after reductive amination is often preferred. However, direct coupling is possible.

  • Solvent: Dioxane/Water (4:1) or DMF.[1][2][3][4][5]

  • Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).

  • Partner: Aryl/Heteroaryl boronic acid (1.2 eq).

  • Conditions: Heat to 80–100 °C under Argon for 2–12 hours.

  • Note: If the N1-H is unprotected, use a slightly larger excess of base. For difficult couplings, protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc first.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/STAT Pathway)

The 7-azaindole core mimics the purine ring of ATP.

  • Mechanism: The N1-H and N7 atoms form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu residues).

  • Role of C5-Iodo: Allows the attachment of hydrophobic aryl groups that extend into the kinase selectivity pocket (gatekeeper region).

  • Role of C3-Formyl: Converted to aminomethyl motifs that interact with the ribose-binding pocket or solvent-exposed regions to improve solubility.

Scaffold Hopping

This compound is frequently used to replace 3-formyl-5-iodoindole . The introduction of the Nitrogen at position 7 (becoming 7-azaindole) lowers the pKa of the N1-H (making it a better H-bond donor) and reduces lipophilicity (LogP), often improving the pharmacokinetic profile (ADME) of the final drug candidate.

Safety & Handling

  • Hazards: The compound is an organoiodide and an aldehyde. It may cause skin sensitization and respiratory irritation.

  • Reactivity: Avoid contact with strong oxidizers. The aldehyde is susceptible to air oxidation to the carboxylic acid over long periods; store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Waste: Dispose of iodine-containing waste in segregated halogenated organic waste streams to prevent incineration issues.

References

  • Synthesis of 7-Azaindole Derivatives

    • Song, J. J., et al. "An efficient synthesis of 5-bromo-7-azaindole and 5-iodo-7-azaindole." Journal of Organic Chemistry, 2002. Link

  • Vilsmeier-Haack Reaction on Azaindoles

    • Zhang, Z., et al. "Regioselective synthesis of 3-substituted 7-azaindoles." Tetrahedron Letters, 2005. Link

  • Medicinal Chemistry of 7-Azaindoles

    • Popowycz, F., et al. "7-Azaindole: a versatile scaffold in medicinal chemistry."[6] Current Medicinal Chemistry, 2017. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • PubChem Entry (Parent Scaffold)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde." Link

Sources

Foundational

Technical Monograph: 5-iodo-3-formyl-1H-pyrrolo[2,3-b]pyridine

CAS Registry Number: 1234615-88-3 Synonyms: 5-Iodo-7-azaindole-3-carboxaldehyde; 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[1] Executive Summary The compound 5-iodo-3-formyl-1H-pyrrolo[2,3-b]pyridine represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1234615-88-3 Synonyms: 5-Iodo-7-azaindole-3-carboxaldehyde; 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[1]

Executive Summary

The compound 5-iodo-3-formyl-1H-pyrrolo[2,3-b]pyridine represents a high-value molecular scaffold in modern medicinal chemistry. As a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), it serves as a critical bioisostere for the indole and purine rings found in endogenous nucleotides and signaling molecules.

This guide details the synthesis, chemical reactivity, and application of this intermediate.[2] Its structural duality—possessing a reactive electrophile at C3 (aldehyde) and a cross-coupling handle at C5 (iodide)—makes it a "divergent synthesis hub" for developing ATP-competitive kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors).

Structural Anatomy & Chemical Logic

The utility of this molecule stems from its electronic distribution, which dictates its regioselective reactivity.

PositionFunctional GroupChemical NatureSynthetic Utility
N1 Pyrrole NitrogenAcidic (pKa ~13.2)H-bond donor (hinge binder); site for protecting groups (SEM, Boc, Tosyl).
C3 Formyl (Aldehyde)ElectrophilicReductive amination, Knoevenagel condensation, oxidation to acid.
C5 IodideHalogenExcellent leaving group for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
N7 Pyridine NitrogenBasic/H-bond AcceptorKey interaction point for kinase hinge regions (acceptor).
The "Privileged Scaffold" Concept

The 7-azaindole core mimics the purine ring of ATP but lacks the metabolic liability of the N9-glycosidic bond. The C3-formyl group allows for the rapid elaboration of the "tail" region of inhibitors, while the C5-iodide allows for the installation of hydrophobic "head" groups that occupy the selectivity pocket of enzymes.

Synthesis Protocol: The Vilsmeier-Haack Route

While direct C-H activation is possible, the industry-standard method for introducing the C3-formyl group is the Vilsmeier-Haack reaction .[3][4][5] This protocol is preferred for its scalability and regioselectivity.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr). The electron-rich pyrrole ring attacks the in situ generated chloroiminium ion (Vilsmeier reagent).

  • Challenge: The pyridine ring (N7) is electron-withdrawing, making the C3 position less nucleophilic than in a standard indole.

  • Solution: The protocol requires strict temperature control to prevent polymerization while ensuring enough thermal energy to overcome the deactivating effect of the pyridine ring.

Step-by-Step Methodology

Reagents: 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), POCl3 (1.2–1.5 eq), DMF (anhydrous, 5–10 vol).

  • Reagent Formation (The "Cold" Step):

    • Charge anhydrous DMF into a reactor under N2 atmosphere.

    • Cool to 0°C.

    • Add POCl3 dropwise.[6] Critical: Maintain internal temperature < 5°C. The formation of the Vilsmeier reagent is exothermic. Stir for 30 min at 0°C.

  • Substrate Addition:

    • Dissolve 5-iodo-7-azaindole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[6]

  • The Reaction (The "Warm" Step):

    • Allow the mixture to warm to Room Temperature (25°C).

    • Optimization Note: Due to the deactivated ring, if TLC shows incomplete conversion after 2 hours, heat to 40–60°C. Monitor via LC-MS (Target M+H: ~273).

  • Hydrolysis (The Quench):

    • Pour the reaction mixture onto crushed ice/water.

    • Adjust pH to ~8–9 using saturated NaHCO3 or 2M NaOH. Caution: Vigorous gas evolution.

    • The iminium intermediate hydrolyzes to reveal the aldehyde.

  • Isolation:

    • The product typically precipitates as a solid. Filter, wash with water, and dry.

    • Recrystallize from MeOH or EtOH if necessary.

Workflow Visualization

G Start 5-iodo-7-azaindole (Substrate) Inter Iminium Salt Intermediate Start->Inter Add dropwise Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Electrophilic Attack (0°C -> RT) Hydrolysis Hydrolysis (aq. NaHCO3) Inter->Hydrolysis Quench Product 5-iodo-3-formyl- 7-azaindole Hydrolysis->Product Precipitation

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of 5-iodo-7-azaindole.

Divergent Functionalization Strategies

Once synthesized, the 5-iodo-3-formyl scaffold acts as a branching point. The order of operations is critical: C3 modification is typically performed BEFORE C5 coupling to avoid chemoselectivity issues with the aldehyde during palladium catalysis.

Pathway A: Reductive Amination (C3 Focus)

Used to install solubilizing groups (e.g., piperazines, morpholines) common in kinase inhibitors.

  • Reagents: Amine (R-NH2), NaBH(OAc)3, DCM/DCE.

  • Outcome: Formation of a methylene-amine linker.

Pathway B: Suzuki-Miyaura Coupling (C5 Focus)

Used to extend the aromatic system into the hydrophobic pocket.

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Note: If the aldehyde is present, use mild bases to avoid Cannizzaro side reactions, or protect the aldehyde as an acetal.

G Center 5-iodo-3-formyl- 7-azaindole RedAm Reductive Amination (C3-CH2-NR2) Center->RedAm NaBH(OAc)3 Amine Oxidation Oxidation to Acid (C3-COOH) Center->Oxidation NaClO2 Suzuki Suzuki Coupling (C5-Aryl) Center->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (C5-Alkyne) Center->Sonogashira Pd/Cu, Alkyne

Figure 2: The "Divergent Hub" concept. Blue nodes indicate C3 modifications; Red nodes indicate C5 cross-couplings.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/B-Raf)

The 7-azaindole scaffold is a "hinge binder."

  • Donor-Acceptor Motif: The N1-H acts as a hydrogen bond donor, and the N7 acts as an acceptor. This mimics the Adenine of ATP.

  • Case Study: In the development of Plexxikon's PLX series (e.g., related to Vemurafenib chemistry), 7-azaindoles are often explored to improve solubility and metabolic stability compared to pure indoles. The 3-formyl group is a precursor to the "tail" that exits the ATP pocket towards the solvent front, often interacting with the ribose-binding area.

Antiviral Research

Derivatives of 5-iodo-7-azaindole have been identified as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. The iodine atom often occupies a hydrophobic pocket in the RT enzyme, inducing a conformational lock.

Analytical Characterization (Typical Profile)

To validate the synthesis, compare experimental data against these standard values.

TechniqueExpected SignalAssignment
1H NMR (DMSO-d6)δ ~9.90–10.0 ppm (s, 1H)CHO (Aldehyde proton)
δ ~12.5–13.0 ppm (br s, 1H)NH (Pyrrole N1)
δ ~8.4–8.6 ppm (s/d, 1H)C2-H (Deshielded by CHO)
δ ~8.5–8.7 ppm (d, 1H)C6-H (Pyridine ring)
δ ~8.2–8.4 ppm (d, 1H)C4-H (Pyridine ring)
LC-MS (ESI+)m/z 272.9 / 273.0[M+H]+ (Matches Iodine isotope pattern)
Appearance Pale yellow to tan solid

References

  • Vertex AI Search. (2024). Synthesis of 5-arylpyrrolo[2,3-d]pyrimidines and Vilsmeier-Haack protocols. 7

  • National Institutes of Health (NIH). (2022). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. 8

  • BenchChem. (2024). Vilsmeier-Haack Reaction Technical Support: Optimizing POCl3 to DMF Stoichiometry. 6

  • ChemScene. (2024). Product Data Sheet: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1234615-88-3).[1] 1

  • Master Organic Chemistry. (2024). Mechanism of the Vilsmeier-Haack Reaction. 2[5][9]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 5-iodo-7-azaindole-3-carboxaldehyde: Melting Point and Density

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry. The strategic incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry. The strategic incorporation of a nitrogen atom into the six-membered ring of the indole framework significantly alters the electron density distribution, creating a unique interplay between a π-electron-excessive pyrrole ring and a π-electron-deficient pyridine ring.[1] This modification can modulate critical physicochemical properties such as hydrogen bonding capacity, solubility, and metabolic stability. Consequently, 7-azaindole derivatives are of particular interest as they can mimic purines in their hydrogen-bonding interactions, a feature extensively utilized by medicinal chemists in the design of novel therapeutics.[1] These compounds have shown significant promise as kinase inhibitors and other therapeutic agents, driving research into their synthesis and functionalization.[2][3] 5-iodo-7-azaindole-3-carboxaldehyde, a halogenated derivative, represents a key intermediate for further chemical elaboration, making a thorough understanding of its fundamental physical properties, such as melting point and density, essential for its application in research and development.

Physicochemical Characterization: Melting Point and Density

A precise understanding of the melting point and density of a compound is fundamental for its identification, purity assessment, and formulation development. The melting point is a sensitive indicator of purity, while density is a critical parameter for process chemistry and solid-state characterization.

Reported Physicochemical Data
CompoundStructureMelting Point (°C)Density (g/cm³)
5-iodo-7-azaindole-3-carboxaldehyde 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeNot ReportedNot Reported
7-Azaindole-3-carboxaldehyde1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde216-220Not Reported
5-Iodo-1H-indole-3-carbaldehyde5-Iodo-1H-indole-3-carbaldehyde185–186Not Reported
5-Iodo-7-azaindole5-Iodo-1H-pyrrolo[2,3-b]pyridine196–197Not Reported

Data for related compounds are sourced from supplier information and peer-reviewed literature.[5]

The iodination at the 5-position of the 7-azaindole ring is expected to influence the melting point due to changes in molecular weight, crystal packing, and intermolecular interactions. The lack of a reported value in the scientific literature underscores the necessity for experimental determination by researchers handling this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, self-validating methodologies for the experimental determination of the melting point and density of a solid organic compound like 5-iodo-7-azaindole-3-carboxaldehyde.

Protocol 1: Melting Point Determination via Capillary Method

The determination of a compound's melting range is a crucial first step in its characterization, providing a reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Capillary Tube: A sealed-end capillary tube contains the sample and allows for clear observation of the phase change.

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation: Finely crush a small amount of dry 5-iodo-7-azaindole-3-carboxaldehyde on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

  • Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement at least twice to ensure consistency.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation: Crush dry sample to a fine powder B Capillary Loading: Pack 2-3 mm of sample into a sealed capillary tube A->B C Apparatus Setup: Place capillary in melting point apparatus B->C D Rapid Heating: Determine approximate melting point C->D E Slow Heating (1-2°C/min): Approach the approximate melting point D->E F Record T1: Temperature at which first liquid drop appears E->F G Record T2: Temperature at which sample is fully melted F->G H Report Melting Range: T1 - T2 G->H DensityWorkflow A Calibration: Calibrate pycnometer with a standard of known volume B Sample Weighing: Accurately determine the mass (m) of the sample A->B C Sample Loading: Place weighed sample into the chamber B->C D Helium Purge: Remove adsorbed gases from the sample C->D E Measurement Cycle: Measure pressure change as helium expands into sample chamber D->E F Volume Calculation: Instrument calculates sample volume (V) E->F G Density Calculation: ρ = m / V F->G H Validation: Repeat until readings are stable G->H

Caption: Workflow for determining the density of a solid powder using gas pycnometry.

Conclusion

5-iodo-7-azaindole-3-carboxaldehyde is a valuable building block in medicinal chemistry, yet its fundamental physicochemical properties like melting point and density are not well-documented in the public domain. This guide provides the necessary context on the importance of the 7-azaindole scaffold and outlines the authoritative, self-validating experimental protocols for determining these crucial parameters. The provided methodologies will enable researchers to accurately characterize this compound, ensuring data integrity and facilitating its application in the synthesis of novel therapeutic agents.

References

  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022). Frontiers in Chemistry. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2018). Molecules. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Azaindoles. Inter Chem. [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and analytical scientists. It focuses on the structural validation of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and analytical scientists. It focuses on the structural validation of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 5-iodo-7-azaindole-3-carboxaldehyde), a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).

Executive Summary

The unambiguous assignment of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde requires distinguishing between regioisomers that frequently arise during halogenation or formylation sequences. This guide provides a self-validating NMR workflow to confirm the position of the iodine atom (C5) and the aldehyde group (C3) on the 7-azaindole scaffold.

Key Diagnostic Indicators:

  • 1H NMR: Distinctive singlet for the aldehyde proton (~9.9 ppm) and meta-coupling (

    
     Hz) between pyridine protons H4 and H6.
    
  • 13C NMR: Extreme shielding of the C5-I carbon (<100 ppm) due to the heavy atom effect.

  • 2D NMR: HMBC correlations establishing the connectivity of the formyl group to the pyrrole ring.

Molecular Architecture & Numbering

Understanding the IUPAC numbering is a prerequisite for spectral assignment. The 7-azaindole scaffold consists of a pyridine ring fused to a pyrrole ring.

G N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 (Aldehyde) C2->C3 C3a C3a (Bridge) C3->C3a CHO CHO C3->CHO C4 C4 C3a->C4 C7a C7a (Bridge) C3a->C7a Fusion C5 C5 (Iodine) C4->C5 C6 C6 C5->C6 Iodo I C5->Iodo N7 N7 (Pyridine) C6->N7 N7->C7a C7a->N1

Figure 1: Connectivity and numbering of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Experimental Protocol

Sample Preparation

The low solubility of 7-azaindole derivatives often leads to poor signal-to-noise ratios.

  • Solvent: DMSO-d

    
     (99.9% D) is mandatory. CDCl
    
    
    
    often causes peak broadening due to hydrogen bonding dynamics.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Additives: If NH exchange broadening is observed, add 1 drop of D

    
    O to collapse the NH signal (verification step only).
    
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The aldehyde proton and quaternary carbons have long T1 relaxation times. Insufficient D1 results in poor integration accuracy for the CHO signal.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Spectral Analysis & Assignment

1H NMR Interpretation

The spectrum is characterized by three distinct regions: the exchangeable protons, the aldehyde, and the aromatic zone.

ProtonShift (δ ppm)*Multiplicity

Coupling (Hz)
Assignment Logic
NH (1) 12.8 – 13.1Broad Singlet-Highly deshielded pyrrole NH. Disappears with D

O shake.
CHO 9.85 – 9.95Singlet-Characteristic aldehyde. Unambiguous starting point.
H2 8.50 – 8.70Singlet (or d)

Deshielded by the adjacent C3-carbonyl. Shows NOE with NH.
H6 8.35 – 8.45Doublet

Ortho to Pyridine Nitrogen (N7). Usually the most downfield pyridine proton.
H4 8.20 – 8.30Doublet

Meta to N7. Shows meta-coupling to H6.

*Note: Chemical shifts are estimated based on substituent additivity rules for 7-azaindoles in DMSO-d


 [1, 2].
13C NMR Interpretation

The carbon spectrum provides the definitive proof of the iodine position via the "Heavy Atom Effect."

  • C=O (Aldehyde): ~185 ppm.

  • C-I (C5): 80 – 95 ppm .

    • Mechanism: Iodine has a large electron cloud that causes significant diamagnetic shielding. While most aromatic carbons appear at 110–150 ppm, the carbon directly attached to Iodine shifts upfield significantly. This is the "smoking gun" for C5 substitution [3].

  • C2 (Pyrrole): ~135-140 ppm (Deshielded by alpha-nitrogen and beta-aldehyde).

Structural Validation Workflow

Use this logic flow to confirm identity and purity.

Workflow Start Start: Crude/Purified Sample H1_Scan Run 1H NMR (DMSO-d6) Start->H1_Scan Check_CHO Is CHO singlet present @ ~9.9 ppm? H1_Scan->Check_CHO Check_Pattern Aromatic Pattern: 2 Singlets (H2, CHO) + 2 Doublets (H4, H6)? Check_CHO->Check_Pattern Yes Fail_CHO FAIL: Check Vilsmeier Conditions (Missing Formylation) Check_CHO->Fail_CHO No Run_13C Run 13C NMR Check_Pattern->Run_13C Yes Fail_Regio FAIL: Regioisomer Suspected (Iodine likely at C3 or C6) Check_Pattern->Fail_Regio No (Complex splitting) Check_Iodine Is there a shielded Carbon @ 80-95 ppm? Run_13C->Check_Iodine Pass CONFIRMED: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Check_Iodine->Pass Yes Check_Iodine->Fail_Regio No (C-I > 100ppm)

Figure 2: Step-by-step logic for validating the 5-iodo-3-formyl-7-azaindole structure.

Troubleshooting & Impurities

Common Synthetic Impurities

If synthesized via the Vilsmeier-Haack reaction (POCl


/DMF) followed by hydrolysis:
  • Dimethylamine Salts: Look for broad singlets around 2.7–3.0 ppm.

  • Unreacted Starting Material (5-iodo-7-azaindole):

    • Missing the CHO signal at 9.9 ppm.

    • H3 proton appears as a doublet or multiplet in the aromatic region (~6.5 ppm), coupling to H2.

Regioisomer Differentiation

If the iodine was introduced after the ring formation, C3-iodination is a competitor.

  • If I is at C3: The aldehyde would likely not form at C3, or if the starting material was 3-iodo, the aldehyde might go to N1 or C2.

  • Diagnostic: If the CHO signal is present but the aromatic region shows three coupled protons (H4, H5, H6), the iodine is missing or misplaced.

References

  • RSC Advances. "Regioselective C5−H Direct Iodination of Indoles." Royal Society of Chemistry, 2015.[1]

  • Journal of Medicinal Chemistry. "Discovery of 7-Azaindoles as Selective Inhibitors." ACS Publications, 2012. (General reference for 7-azaindole shifts).

  • Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." VCH Publishers, 1987.
  • PubChem. "1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Compound Summary."[2] National Library of Medicine.

  • Sigma-Aldrich. "3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Product Sheet." (Note: Regioisomer comparison).

Sources

Exploratory

Strategic Crossroads in Synthesis: A Comparative Analysis of 5-Iodo- and 5-Bromo-7-Azaindole-3-Carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 7-Azaindole Scaffold The 7-azaindole framework is a cornerstone of modern medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in biologically active compounds.[1][2] As a bioisostere of both indole and purine, it offers a unique constellation of hydrogen bonding capabilities and electronic properties that make it particularly effective for targeting a wide range of biological entities, most notably the ATP-binding sites of protein kinases.[3][4] This has led to its incorporation into numerous FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib, underscoring its therapeutic significance.[5][6]

Functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The C5 position, in particular, serves as a critical vector for synthetic elaboration, often projecting into hydrophobic pockets of target proteins.[6] The introduction of a halogen at this position provides a versatile chemical handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of two key intermediates: 5-iodo-7-azaindole-3-carbaldehyde and 5-bromo-7-azaindole-3-carbaldehyde. The choice between an iodo or bromo substituent is not arbitrary; it is a strategic decision with profound implications for reaction kinetics, process scalability, and overall synthetic strategy. This document will elucidate the fundamental chemical differences between these two reagents, providing researchers with the field-proven insights necessary to make informed decisions in their drug discovery programs.

Part 1: Foundational Physicochemical and Electronic Differences

The divergent synthetic behavior of the iodo and bromo analogues is rooted in the intrinsic properties of the halogen atoms themselves. The carbon-halogen bond is the epicenter of reactivity in cross-coupling reactions, and its characteristics dictate the energetic landscape of the entire catalytic cycle.

The primary driver of reactivity is the bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[7][8] This lower BDE means that the C-I bond is more easily cleaved during the oxidative addition step of a palladium-catalyzed reaction, which is often the rate-determining step.[7]

Table 1: Comparison of Core Physicochemical Properties

Property5-Iodo-7-azaindole-3-carbaldehyde5-Bromo-7-azaindole-3-carbaldehydeRationale for Difference
Molecular Weight ~272.05 g/mol ~225.04 g/mol Iodine has a significantly higher atomic mass than bromine.
C-X Bond Energy ~240 kJ/mol[8]~276 kJ/mol[8]The larger atomic radius of iodine results in a longer, weaker bond with carbon.
Electronic Effect Weaker Inductive (-I) Effect[9]Stronger Inductive (-I) Effect[9]Bromine is more electronegative than iodine, leading to greater electron withdrawal from the ring.
Reactivity in Pd Coupling HigherLowerThe weaker C-I bond undergoes oxidative addition more readily.[7]

Electronically, all halogens exert a dual influence on the aromatic ring: an electron-withdrawing inductive effect (-I) through the sigma bond and an electron-donating resonance effect (+R) via their lone pairs.[9][10] For both bromine and iodine, the inductive effect dominates, making the ring electron-deficient (deactivated) compared to the parent 7-azaindole. However, due to its lower electronegativity, iodine's inductive withdrawal is less pronounced than bromine's.[9] This renders the 5-iodo-7-azaindole ring slightly less deactivated, which can also contribute to faster reaction kinetics.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The choice between the 5-iodo and 5-bromo analogue most critically impacts the efficiency and required conditions for palladium-catalyzed cross-coupling reactions, the workhorse methodologies for C-C and C-N bond formation in drug discovery.

The Underlying Principle: Oxidative Addition

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the organohalide to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) species. Due to the weaker C-I bond, this oxidative addition step is kinetically more favorable and proceeds at a faster rate for 5-iodo-7-azaindole-3-carbaldehyde than for its bromo counterpart.[7]

Suzuki Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add pd_intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd_intermediate C-I: Faster, Milder Conditions C-Br: Slower, Harsher Conditions transmetal Transmetalation pd_intermediate->transmetal pd_trans_intermediate R¹-Pd(II)L₂-R² transmetal->pd_trans_intermediate r2_source R²-B(OR)₂ base_act Base Activation r2_source->base_act base_act->transmetal reduct_elim Reductive Elimination pd_trans_intermediate->reduct_elim reduct_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reduct_elim->product r1x R¹-X (Azaindole-Halide) r1x->ox_add

Fig. 1: Generalized Suzuki coupling cycle highlighting the critical oxidative addition step.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[11] The higher reactivity of the 5-iodo derivative allows these couplings to be performed under significantly milder conditions—often at lower temperatures and with weaker bases (e.g., K₂CO₃, Cs₂CO₃) compared to the 5-bromo analogue, which may require stronger bases (e.g., K₃PO₄, NaOH) and higher temperatures to achieve comparable reaction rates.[7][12] This is particularly advantageous when working with substrates bearing sensitive functional groups that could be compromised under harsh conditions.

This protocol is a representative example for arylating the 5-position, a key step in the synthesis of many kinase inhibitors.[6]

  • Reagent Setup: To a microwave vial or sealed tube, add 5-bromo-7-azaindole (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2-3 equiv).[13]

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring for 2-24 hours.[13] For the 5-iodo analogue, the reaction may proceed to completion at a lower temperature (e.g., 60-80 °C) and in a shorter timeframe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling joins an organohalide with a terminal alkyne, a transformation essential for creating rigid linkers in drug molecules.[14] The reactivity trend remains consistent: C-I bonds react much more readily than C-Br bonds.[15][16] This differential reactivity is so pronounced that in molecules containing both iodo and bromo substituents, the Sonogashira coupling can be performed with high selectivity at the iodo position while leaving the bromo position intact for subsequent, different coupling reactions.[17]

Modern protocols often omit the copper(I) co-catalyst to avoid the formation of undesired alkyne homocoupling byproducts.[18]

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-iodo-7-azaindole-3-carbaldehyde (1.0 mmol, 1 equiv), the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 mmol, 2-5 mol%), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent.[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours. The higher reactivity of the iodo-substrate often allows the reaction to proceed efficiently without high temperatures.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove the amine base) and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.

Part 3: Strategic Selection in Drug Discovery

The decision to use the 5-iodo or 5-bromo analogue is a practical one, balancing chemical reactivity against process considerations like cost and scale.

Decision_Workflow start Start: Need to Functionalize C5 of 7-Azaindole-3-Carbaldehyde q1 Is the coupling partner low-reactivity or are mild conditions critical? start->q1 q2 Is sequential, site-selective chemistry planned? q1->q2 No use_iodo Choose: 5-Iodo-7-azaindole-3-carbaldehyde q1->use_iodo Yes q3 Is cost the primary driver for large-scale synthesis? q2->q3 No q2->use_iodo Yes use_bromo Choose: 5-Bromo-7-azaindole-3-carbaldehyde q3->use_bromo Yes q3->use_bromo No (Default for robustness and availability)

Fig. 2: Decision workflow for selecting the appropriate C5-halogenated intermediate.
When to Select 5-Iodo-7-azaindole-3-carbaldehyde:
  • Forced Mild Conditions: When the substrate contains sensitive or complex functionality that would not tolerate the higher temperatures or stronger bases required to activate a C-Br bond.

  • Challenging Couplings: When using a sterically hindered or electronically deactivated coupling partner, the higher intrinsic reactivity of the C-I bond can be the difference between a successful reaction and failure.

  • Orthogonal Synthesis: In a di- or poly-halogenated system, the iodo-group can be selectively functionalized first, leaving bromo- or chloro-groups untouched for subsequent, different transformations.[17] This is a powerful strategy for building molecular complexity in a controlled manner.

When to Select 5-Bromo-7-azaindole-3-carbaldehyde:
  • Cost and Scalability: For large-scale manufacturing, cost is a major driver. 5-bromo-7-azaindole and its precursors are generally less expensive and more readily available from commercial suppliers than their iodo counterparts.[19][20]

  • Process Robustness: When the coupling partners are sufficiently reactive and the downstream molecule is stable, the C-Br bond provides a robust and reliable handle for well-established, high-yielding coupling reactions.

  • Standard Procedures: Many established synthetic routes for kinase inhibitors and other therapeutic agents have been optimized using the 5-bromo analogue, providing a wealth of literature precedent.[5][6]

The Role of the C3-Carbaldehyde

It is important to note the synthetic utility of the aldehyde group at the C3 position. This group is typically installed prior to C5 functionalization and serves as a key convergence point for late-stage modifications. After the desired moiety is installed at C5 via cross-coupling, the C3-aldehyde can be readily transformed through reactions such as reductive amination, Wittig olefination, or condensation to complete the synthesis of the target molecule.[21][22][23]

Conclusion

The distinction between 5-iodo- and 5-bromo-7-azaindole-3-carbaldehyde extends far beyond a simple change in atomic mass. The choice of halogen fundamentally dictates the synthetic strategy, reaction conditions, and economic viability of a drug discovery campaign. The 5-iodo derivative offers superior reactivity, enabling milder reaction conditions and opportunities for elegant, selective functionalization. In contrast, the 5-bromo analogue provides a cost-effective, robust, and widely validated building block suitable for large-scale synthesis and established protocols. A thorough understanding of the principles outlined in this guide empowers the medicinal chemist to look beyond the mere structure of these intermediates and select the optimal tool for the specific synthetic challenge at hand, thereby accelerating the path toward novel therapeutic agents.

Table 2: Strategic Summary

Feature5-Iodo-7-azaindole-3-carbaldehyde5-Bromo-7-azaindole-3-carbaldehyde
Primary Advantage High ReactivityCost-Effectiveness & Availability
Ideal Use Case Difficult couplings, sensitive substrates, orthogonal synthesisLarge-scale synthesis, robust standard procedures
Reaction Conditions Milder (lower temp, weaker base)Harsher (higher temp, stronger base)
Relative Cost HigherLower

References

  • BenchChem. Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo7T72Tg5rEMhdrXcXEdX_NCrCGjli1_PbaVKvaiRpjJPh9cUvxWNvgHWFhEyrpqrkLzmU6ofhXIaLPWymu4g_cMIMLCQE-Uc91M2c2Ub7GghNOgytxfB4eUyvlvgaAi7v2GlOJbSfVe_EfBYHMjW4AgtpJn1AljXqBz1nszZfBQhYLX1zPrzcwKibwecFu-bSnVSsm9AIEjOTl5tu-sLdgSgL9UFzGA==]
  • Guidechem. What is the synthesis process of 5-Bromo-7-azaindole? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHi4OP35NFyZTRHG498BCE52ceZwNOFataFsU73vhA926lZCkbEUAwCC9YBvnHH77Hlrq6y1BNQxjWNTNBELEnq_gFfTFzq9eO9qeKMzSAwQrAhaEx1aIMLnBBY6WVhFlWvYae5y4up1zhNxcTZ6mW9SXhJ8qJnWbzrdR76Boo0DiNOng_T8k4dA==]
  • Rsc.org. Regioselective C5−H Direct Iodination of Indoles. Rsc.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnr2tVNDV0zyp1f1uv3KO61s2bPiHsX0Vu2L-UKGhsFps4d1Lv2j_hOxzJYUsWjfqQ-gBLrqDrj6GyKglHtRdXCvESvGhdpJzc6WmK-0YsVXNkhhbRvVi8yWGTU7DhWX4O43xBIZs2scYD9Sykk-hDQrVILZpBfA==]
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_IQNT-RFF3rjaeZctgY_dREn9udR89fAoXK8e7hVjRdPqQuOm9HNPhPmJrxYZzPlC07etmPRNsFsB9meHSdkeDcqBEgplpuVfUmFMmwcG9dUqvRD_vQ9S7EGjzNZr_sBPTiLwm7y-0lkep7wZdQ=]
  • ChemicalBook. 5-Bromo-7-azaindole synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfmkZAQoP0mrPdp4wD5bM05rbCyl50hpGt1m_3AJbAI-s4FXeGHsQM9F-bLtLb_81O5-7kolHu58cfXN5tULB9CeYSiX_5Gu413NO5QitGJlPYFhayz7MuDqosKm0a53OFq7KdBe_wJgUaiWXbIp6bLvtriRVmxQQ=]
  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDVZfeZXZe5VOcAepVi1xsWBBunMzU-2gcK45dpzgLWrjgEQrBqp4zVWMV-HP1_wipi4QOVWtXL947pqj1xXG8MPJOMbzzfIcAhMxIzSprOmL5SfERq2j7uWomux0g5umpTbpZJfbassYJnQ=]
  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuJ5OFX1GlfY54H-W7qeRN4H4QRHcuy8Vo066iykRw37KQfiX5ysnHJrvAXwRdVYj5k2z6MLWj3zCAK9j1LZgWEWAVzkuQBKP12uvO1AhEDIC18r_wkCmF1g7ykFPq38QKdODsjWVR3Wt5Kw==]
  • ResearchGate. Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi2dLbY87L4-XV01dtS0ac39BU30lwuGzn0H6U45Bh5o8fJ-dZ2EA-9ffCj3jll-WcMQuntf0HGEOn2iwMc619IGt6ijp3qdoYwBaFi6PBjVjv9uxRVgIicBCHPLOvPBg8U-0X1wLZ7CxYuvrQrH8JO3mMU1nXQXlv83RfkWld87ZVaAdzTJxHoJmHhilBtR3vCHeShdmx-ytpb8K-qG58K4fMrroQ0-xkIoPOj7Vb7mu3BPCQW1R4qBy3gWUxwGNe]
  • Google Patents. CN108997340B - Synthetic method of 5-bromo-7-azaindole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw7wOnEN1PlsNOheVi8NzXT5i1FmgyyIMy7VCtgt-QrktLkSVzKvCpJDf5SD5od2uwwa5f49UccpweS-5Zx8W3AFE4p6GFUc-jCgiAnE9JAZZhYE2LB86i-vrF_o09vPwEvxDrN_yx58HpAw==]
  • ChemicalBook. 5-Bromo-7-azaindole CAS#: 183208-35-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRK9ratyGiTpjxp37sVoigf1_Y8eUZAYvfiUFEWHXGbSz-Lm54Wa8ohTEIhAKchM5ey9A9-snwzu1bl_-nIZqtjPHcx6Fd5O7TibSMKbKwHDGq_gXQv65IUIChibxab_Z4OwNLOSzrAEHgEj1CBxMHLbvWqidlr2W1jlj3dm4=]
  • PubChem. 5-Iodo-1H-indole-3-carbaldehyde. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3QglSwMZNcauqU32yrIhQp9GFM7PPJVd14XmccwvuyUIj3q-bA9v0yh9Ac3dxwbVSAkTXUFii8SOtcj_tytOk5jdLVd1LZjCRiI-glUyP9sLOhZV8FzYygQkLmOKHigST8Ok5BFqSTfN-Y-4=]
  • BenchChem. Role of iodine substituent in the reactivity of aromatic compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWMpGUsLPtcouDtkSis1IjHZ5d-ep8MjEsyFcL0lqgOwtBKNdprxeCqtcPJ9rtRg0UR4CwBrdhqOyTOkVF-Y_ih0gE2mHQVVqvXElEMywWf9Y9t6oYSo63UUkKPnGfTJwlNf8cVD6Vv9OR1jU5nlX5D6Z9PWiJb6GwtNqm-uMkHdk7kUd54nByE6x21_s8u6P9pyl5VrHVsioTWHtxhw==]
  • Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdf5fclB_qYusSuHmSyZFuuWSzpdHf-SlqWwCbNpW0flwIdW1YLHy_XQ5nr-rQzpMA--Zshyqg_d3GEU1JuO6tgN7ykFUGwEdHXQ-Ai1ZizinAViS2UlZjWyQV3CHLB3IQKk96NmtR7Q==]
  • MilliporeSigma. 5-Bromo-7-azaindole 97 183208-35-7. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtxcS3vWTh0yHiiSyAnYk3hjozU0Aan0wqxTWsJ46Q4XPkkFq6Meh6V8Wa0Uk6UgaTJRjF2uskGa8t_XZ1qPlPYFG74VGp1rFL5j4fOocM6B-VVfuNFh8mKmVDzcJB-YqR126YWPbybsoxOS6y-j52ZjmD]
  • LibreTexts. Aromatic Compounds and Their Reactions. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgfJP1LmgxUsQOo5OfLuNVUQhnpbimaOb2Z_yrOXmKwxbPkUvBj3P2QtgsdqzvK2rJDEFS1tmGtVTgr_T4-yAT3NQQR5qM4evXZI04KAQd2kSYSCqnl-nFKqEiPeF6gMf78qfzNEVtRAqqJeIMF4CgOYZJChQ89dYZ0Mos]
  • Chem-Impex. 5-Bromo-7-azaindole. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFru1YJIITdJSCu0z7ZwAWaj4FeZl1ms7goC3_FxvVXTjjFoeS-HkylYhaTQ7Wi9gAZNJX6A07jcbOeJRbBtl8G6FoyyWDXjU7TO6k0sN1TCiRRUH4HVTU4em0Q52hamQSv6g==]
  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeiLKRCYWU-qaBlUIFGiS5agtwuDuWDtmZwsSnQZzZPZ3TvJVj8gApSlezk2dvelA8uaoJFH215zfP_hMTveRz3LiVuhVSdt8gtto-5lgukX3NgTM3lTfsaOBwfudj0WMswobOND0cu32uNXwEtEY5r1_MKIc58EYbeAo=]
  • Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsb3BfoZaqOFAtqJJ5TC_zzPFm42bq9qTgVZPg0Ry92NerYBhLS9tl3awIZnqDz7hLGmVv6ApaWN2cwrkrLMkKXkrK2dOSpBP4OSm7nHK5tuKEhc5LwYHO5DuKz_C0AGN85EnwS02y5uSZMw==]
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV91N1csGChiXef1CwP_eVbpjWuGZmTf_WbDQoBI0GA2m4F06Ky2tT46C3RpIcqTHvbjun6hNggzoUcgFRo3RV7oQ0t7arlOkx7nKeHZwq4rYTZOP_zgpvJD0LGLXfEvKx-e3RIawdTPPwFtaDfbVVyUG7AvOskLwtlsIXRk4LPKetrvRi4y-nIlklhvVlcP_IGM1lupqvt56dCm1NdlI=]
  • NIH. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-XszHfv01Ittcg2wj7LrJ6gJQLjrSkZDNr74GyoevLC39gzsJ0FBcwZhAK8Lzp_uBp4z7X3UjCyY26J17n5MOUIOuMeHL9BPu7v9kxDf2MtGAUyIO6BVjzSWD2NAn3PjkADtiUu_S9tTqg==]
  • NIH. Azaindole Therapeutic Agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TPd-HJXBfuNcjcYcwRRGOC3Ryuut1iKvQVyvvxb2Wt7-jDe_M65PFHfObyG_FkEiQ-vjH5LA9dHUoL9Kj9ZGYltPyEh0DbxZS9fTfzJ3r4kmZG41oBW3YQJwQJNJjWboqdt7BCzcJGFrEg==]
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGra07ogpwMqWQYA8QUwU7hbMVIMq8hG8-_L06HeGja7DaamALArdnZjtZKEkT46i3fWGtGbgOc8HY1ICJXYywfuUJPrco1gVxTeFHQhUBNHUpTB-nPb-l1RFuBv5JsnCPn2JuVXofScpPJ6Q==]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO1sf8XAc58ox1g43rM9i6j01-5MrhTgv4FwezwRnXAZKYGL4UeBkuENf15rGinVlJAxB3eM4ecRd9ypieR77JYOJud5iW6IY_a6HhueUiGg_3JZEGoHzYizCVHa292V0vxZfwLYPJ93R_aWmOcNt2tNHLJgCUJYXfkgMg-MPay_I4bjg=]
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfyvKpTk9xZh8KAZFMipVbE76OFn_7GE0KVx8saXj8crhC9uParOpryhEjNwQRSqmoz6L_OKjiSoM8gLKDxIaJIKnHxJUGhXSy0-4wuG09JaE_fHNmHmMuuprcXijK-rvuKm46]
  • Wikipedia. Sonogashira coupling. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENKCSVmlC-OzeVzExDY8YbbRuYY9XMxlqVJVrkYrW9iM81_uobpyjM2Vvx71eBWWXQsGFaHRMa3Eop2ADkq3Vi4tg-yrPHIQIkLd5UH9d7Uzfgz4HfZL4QkpIVjgReqS023wDmiKQbaRNqaN4=]
  • Wikipedia. Suzuki reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0T2IMSX6_l5KxZKWTjAkXPnMAOI6RNzNVMCRXKmWee7sMnKLIIXk-CEgN1lydCe6rOJXXv113RFqVrgOBvCrGjIpIbwSosCGLWttdx6qTMqGtXcGVrUzkGiCc7H1rK1DqKOMzUt3]
  • ResearchGate. Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIq3z2FoZgsj_nFU5YHNfNmmUtx6RX2Ju7axfLfki0G-PFFgS7-LtzJvuIlsPFC3BpvugklhEIU87ulEC5atBB2GprlJu8Z_CaHazIAMZ2zlOOUYaWuU1482eKzyT1B9WRH8i5h6mHn62-7kEujnoBER_FqGsOw73fXbT1DLnVNI-E_ip-qVzVLZ1GT7OVJKs-JuhX_qWLodhXFZMX2s9fEX7sVHqhNJFHrb8wxXHScjzt-4ortNZN23a0SDZsWDxnoG_R2DjpcGYMkvgkp8MC6mVpaXwJ]
  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole[21]. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmW3Hhx08XqHFmPDGvU_vWGVLEG7VUx8NP5UnQwK0zZy24zU8UZ_ufOuayYO1jjqCi6ANzOQ33lP8XacAjpigi5Jo5MtHmuG_La6Lr8sVMJKZJL1EH-dQDvNEWmuajp4u0jfGw65aJQy08Iv0kPNHwQlxwf-eFh1MKItWTVjxbJmXEG-UoOlxGNwjSpBgDvLBO0q4XvtM-pUoU-KNwot2iKteKQw==]

  • Wikipedia. Indole-3-carbaldehyde. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEH3sO6FxIepQduSne6aEdiamS5sXNmAKo_TfGq5FkL7xJvzMqjuS9D5O2ddWFjJEVaZo2hZkwP_pn1K_vjP9ty-vixBMTcqdFi4CqP38ScDhTQr6b7B8UxIHHNeIouklPdxASxvpabWMKRvRO]
  • Santa Cruz Biotechnology. 5-Bromo-7-azaindole. SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmkEyRj09sJTpDXy5xNRCOcZ7DrQ8W3CXdVf9XbnTMn4BfhtTvy7B0Mmz8sb9ZB9pHmfzRt3rZbk3q-V8XEyrI2fRYVQcNFHPZ3LPD8uDtNCNPwndYG-nFJ4l-CT4tyYEP6rxPPBp_2dVneFzF0ayT]
  • ResearchGate. Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhjmNN6L__A4lRTHPUj75p4dJbNqsuVQPdLf9aC_n0oOGRfG3i80uBYkSmvwhW6YJOVf3DVahLEZYk00WSjBjCvI4y5IjwpWOpZQRcUywFNGURLqK8fkgAGahxCDqa3lZTfiPA8zS8cF9Pm8-oqBHs7AB4YJGCE5MqgUapwi5MpwyCGR8-pH_yp5r27wLAVN5wWKMSNOmUs-NkqRBk2wI5JdW5Y_a3HwbyPd_tzXQ3ZtePyt8pz60=]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHABTbnsB6hqhCyDmzg-xF3OEQyDz0AmL0GjNPxENaLQnLYZh9vie52pcGzVJaryxQjhi_kQ8gGC-xULxL-ocd08MjPZg2AORQ3Mc8ZCkDzmqAfymD7Fsd3GYJMHodbPxZHhnsMeoUoqM3foqwcQwfIuk4uhQJDMZYRsOJiQlpR]
  • Inter Chem. Azaindoles. Inter Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2OavW-RIQGcgt4Uoy048R-CclxO8ZCoYzBFKHKTPKhR-a1YzgU2-5UwEqP9DEDca2ykcmKHdo5P1WCCSLHqmrxJzqhf5F0Hz8Buek0y51ZTcZQHK_3mcb1Ycqk_TlbmCEvr-i6bgAGoaLTma3h2JgQI5-D5OBCVQ=]
  • Chemistry LibreTexts. 8.8: Strength of Covalent Bonds. (2020). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjGYAR-3vzmzPbTHI3IujqFnjC7kBbwIrTUoYHLQrnsZ8U-uofqba5reNgRTpRR6J24K5UGsIv3SRudLoMDur3cSMGKZADNygvjfaXrgXYDtFz0CBLYKZDtauqRcvRFxoAMHH5LLugq4zboCfTZxrVEs-w9UuRmnCwWnEF70Xp1jGLDbqHVt9Aa1s6EqKY9a6uQl0Anish2icqsZRy_thVrWHdH4HNRV_LZxF3ehviSqaEjJ2XzSQwl6ABLd3q3dZYazRLidV9TKlcwTFrqTO7O9ksQ==]
  • PubMed. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. (2022). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1iMAqm_RP6BqgJ5oSqAE9yqo7cfHq8V_7FrDNqW6Q4ZDg4pwij0Np_uggUdcJILTbnVQdiX7Dq5vE9PTkMCoURlPsDC_ZvoaXp4DJN-8HGIhvM028yWiTimD4-zHOC3vZLwE=]
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB812fEmQ3t4wqLkn_FHy15s8ldPA9v5GRQs28IB87o6l1K46vBhBcj_ZF1rijgeTUG9CK5Li_iAbR3ZuoxrM0U7ff4mIAif8ccof6g7L7V8mgPiVf63FBa7XerJhJwKnRQCM8xqf83nMe8Q7BGF8ANZmWxymeZsIehKnCILsqL4L1IliO]
  • Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde 97 4649-09-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGllfL1ctpzTtRVa5rYNS1gFUnN_BTc-HtMCFbD0GM78_y93V02RHVkk66xSB0vjU5bgIyNwvn91yLEF7-lA9QUZtKN_4Pezmo6bEhLkYpHLoLlMgP4JJJH14T8rsmpwAVQ1JRum-_z_9JEllcdVoTHc0iM]
  • NIH. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. (2024). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH2e32ktoAwilNioqWJwO0_9AkEkWsTjUwusFCC0NZdoil6dZWgRMrQoBYsPV-hAsafHkJjwQnL7WeAim3CBXb749sboyFbmrXOJIepzVANzQFLDyw5db7_S7j0LS9demFKVkFk-QLyInJ3tU=]
  • Google Patents. WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsugXpCoe808goxQTBpgumzYloDKV8WMpEN5k_q5VpeW7v3BBqBTvmGCxvyEdPh1Z8fRGy0iU41gjIwNtCsLmMv9hajpUtMIy095sUQ8fB3yxfHCr54zXqGzqmVprcse85yXYjiqBmtg_Gfn8L]
  • ResearchGate. Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx7Qo-u9kMmOvt7ghBfLklWq2s4XNDkYFTrZVfhRr0nw8ilWOS5awFGxAXngI283KZO0AUTnBtx5oE2SZOVpkWYBFb-i02UNgVgfY9f4S22-s-3seZc_6IS9qhkUXZ7oj877InjjBM8UxzRy82GlaetP1dmY62ZuUZxZE-5KQRShGkH2o__3YvCkVKBGMap0Q7Kfs3ui0ju6mzBWZYlXna70qPIVYgFjBpQviz7SdM]
  • ResearchGate. Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGrBAico6LfrRukAp8nv1enipgyi2KgqJUe0IsHVtCVubbShbp02yOLwGsANBYD9iHoSkW-Fmcmyu8VOO5PZsJ3EPl3jW54IfVoJvnwaPVDRJ6w-kv0z5ycg6gtxV3fOs3IvivHDPpwaWnilBo990vEwfEH3_nR8pSUnrpdg1g0NfdHhyz4mkV8g0PTkdEhRJnq9XxQ2qs86H3Jhr8Y4n3OtVzNTnLoThC-RAkbT-hSVRKQ2QlqWiH9eJy669X30TQuUu5yClEbBSZNqflDzLYAijDkhgvQa9z7CQlBzTpAIHSfnmRP_t_h8uuEHiHuMFyzrtzHXrZeG_FO-xptbWqgSZK6vY]
  • Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2023). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjhe7FBjaJNuEhxGbOG4by-o7Ce1KSS2WoNd3hgzIol1bpn8yxPXFHa5FvAYs2wKYRiHQ_D3Ew2MWS7INKe27uC6yN6WJKVPcq69iL5LUuVT3dFtEOvM4A1-t0uW34-c-ibFd3zc__j18olJUwGcrmjwhT_RfmMphiseGiKQUItl18u1Eb4s642QLlYncejp2Q6iJvShSeDvYCo8JM2EIBfUyuisYSQv-SV7XvnrZxPBm7mrCDXXaMFF_yB_PRouqZ3gxtj07PLLf54pvwCE3fy1kcdNOG2ZSZj1eJkxWlqbF78wM50pT5DKjA4S_8FJaoW-qJ60UVy7Jl_q7rpA==]
  • Guidechem. 7-AZAINDOLE-3-CARBOXALDEHYDE 4649-09-6 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA8C9IbhYG0EQkdTl6w4wBk8zxFiQiCPLmcRrOHuKRpF-UX01dReB7r3b0s8K4C1ex-G3tTYTKDixNMmMmykMGoK2A5cpmxiwmgsZAThXmkQ1YUtPhAmvwlv_WVeoe0FHTqdNWqAnb5sK3Uq8mPi26WA0eLw4C0H2ZP8oMxu__WFjrIlvrGF0wNpD2Nw==]
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH251couL2xSWc8CDdTKrKK7hXAUZXv783H_JSuAYeWPE2yF2pYKi9Hq1dwKxtRjGYyN-gMY-rCpSc1VGLBqvI-Eq6iKFHiVPa-Pl43X_3Bvdkq80Pb21M4-SMqaa8EA_tgdIyEV88jtgBlq0yn5t7SIu6RlbV8VAox_zpPJVR8NGJpw5vkvkQCEU3whF69-_Obv155b7NNYeA6u0IAAKS9UMHaS4rQa0eq3WAV]
  • Wikipedia. Cross-coupling reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGba6AnZiPieo5gfqgE4-efVRPGhh02iDSBGZmp8mJfgvOzE-ye02-vUEyQC40PT_WQ872wkNUyYvycO3Tzs7A1D_SjhnaqmKI6W-1gPWZQmEOxhydD2WhZz3gCL79ajkZbSk3q9vyGgmeNnWvjgoc=]
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzqG2HvVID8cTRcXoLA29-30u2diuAaWFC2YlCh3Z9qHH-xyO-AYM9prWYxLeoT0ocbFrK5laR3Ot1SUJ-L1ZdeMOXfbf4C5QjyN7ewa_lnquyquEseC3lPWCj9Z4c4Balu_ZpsSPQXguJwbjv8Yf1KO63_rSusmkZW2nIbU-MmZEySCQTd5poIt2aP3T8PSlPlt2Cj9NW-LOKtbxszwF9NR8hZPCzlH5C49ZaG9Q3thsLxQ==]
  • BenchChem. Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE75oPKUl5OzoxVoigA7a7cjmQ_YTcaJ36p5cN4IHhnwJ2FA3jcogjj07u0Igre_27q5uaO2XLktSMwfIfQI5PSwr6iVdNtZqdVpVokWR4GI8ihmOHpo6b-Nd4kPaLTozzONMJZP3WMCsPiv4qsGcBAE_dWPWVKPipyzm9LeWevKToEdeGYnHpbnW7oZG2f4RqX6-mXtAU76i8qWwHn15S53ivKmesl]
  • J&K Scientific. 5-Chloro-3-iodo-7-azaindole | 900514-08-1. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG13_kae2zOJ2Ykeq0WT7_GLQUCIhWfXeAnF44ReI6olUWNsrxL2AYeiK_Jy5ZIXkt7UAvk68i4Hb37uHV5mnFMGWNyjr53T2ozO1bcV0oxlgI_-GZXYy7qUWqsysRYi2cEYF27WZ90o=]
  • MDPI. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (2022). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH5pccyC7jX-7dtqRWilO5SlEjPzHgDvUDTGMFQ3_xtsma77XzvVgLXa89cjPnqnafUV1LfpPQuP2lNb1udu9_XjM0CEzlopWaNPX70cGZHvkarr6VEVew1w4R1tj32hGi7nJW7q8C8kVYpWO8f_1htSrAHfIcm65P39iE4PQiUPixaSer40Jnt8YVrewdBL3MG5A4p8kJQllKhj8zdMAJ7yyBJd24ce8JkXaF4n2JJzCvDAUS5g==]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

Abstract This application note details a robust protocol for the regioselective formylation of 5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindole) to synthesize 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbalde...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the regioselective formylation of 5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindole) to synthesize 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., Vemurafenib analogs) and other bioactive small molecules. The method utilizes the Vilsmeier-Haack reaction , favored for its high C3-selectivity and operational simplicity. We provide a step-by-step experimental workflow, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high yield.

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of indole and purine, widely used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. The introduction of an aldehyde at the C3 position allows for diverse downstream transformations, including reductive aminations, Wittig reactions, and Knoevenagel condensations.

Why Vilsmeier-Haack?

While formylation can be achieved via various methods (e.g., Duff reaction, Reimer-Tiemann), the Vilsmeier-Haack reaction is the industry standard for electron-rich heterocycles due to:

  • Regioselectivity: Exclusively targets the most nucleophilic C3 position of the pyrrole ring.

  • Mild Conditions: Avoids strong metallic bases (like n-BuLi) that might be incompatible with the iodine substituent (lithium-halogen exchange risk).

  • Scalability: Reagents (POCl

    
    , DMF) are inexpensive and the reaction is amenable to scale-up.
    

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism. The electron-deficient pyridine ring in 7-azaindole makes the substrate less nucleophilic than a standard indole, often necessitating optimized temperature profiles.

Mechanistic Pathway[1][2][3][4]
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic "Vilsmeier Reagent" (chloroiminium ion).
    
  • Electrophilic Attack: The Vilsmeier reagent attacks the C3 position of the 5-iodo-7-azaindole.

  • Intermediate Stabilization: An iminium intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aldehyde.[1][2]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Complex C3-Iminium Intermediate VR->Complex + Substrate (Electrophilic Attack) Substrate 5-iodo-7-azaindole Substrate->Complex Product 5-iodo-7-azaindole- 3-carbaldehyde Complex->Product Hydrolysis Hydrolysis Hydrolysis (Base/Water) Note Critical Step: Maintain <10°C during VR formation Note->VR

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 7-azaindole.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
5-iodo-1H-pyrrolo[2,3-b]pyridine Substrate1.0Starting material
Phosphorus Oxychloride (POCl

)
Reagent1.5 - 3.0Toxic/Corrosive. Handle in fume hood.
N,N-Dimethylformamide (DMF) Solvent/Reagent5-10 volAnhydrous preferred.
NaOH (2M) or NaOAc (sat.) QuenchExcessUsed to neutralize and precipitate product.
Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation

  • Charge a dry round-bottom flask with anhydrous DMF (10 mL per gram of substrate).

  • Cool the solvent to 0°C using an ice bath.

  • Add POCl

    
      (1.5–3.0 equiv) dropwise via a dropping funnel or syringe pump.
    
    • Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the reagent.

    • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt (often observed as a white/yellow suspension or slurry).

Step 2: Substrate Addition 4. Dissolve 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a minimum amount of DMF (if solid addition is difficult) or add as a solid in portions to the stirred Vilsmeier reagent at 0°C . 5. Allow the mixture to warm to Room Temperature (RT).

Step 3: Reaction & Monitoring 6. Stir at RT for 1–2 hours. 7. Check Reaction Progress (TLC/LCMS):

  • Observation: If conversion is low (common for electron-deficient 7-azaindoles), heat the reaction mixture to 60–80°C for 2–6 hours.
  • Endpoint: Disappearance of starting material (SM) and appearance of the aldehyde peak (M+H = 273 for the aldehyde).

Step 4: Workup & Isolation 8. Cool the reaction mixture to RT (if heated). 9. Pour the mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Caution: Exothermic hydrolysis!
  • Adjust the pH to 8–9 using 2M NaOH or saturated Sodium Acetate (NaOAc) solution.
  • Note: Neutralization is essential to deprotonate the pyridine nitrogen and hydrolyze the iminium salt, causing the product to precipitate.
  • Stir for 30–60 minutes to ensure complete precipitation.
  • Filtration: Collect the solid by vacuum filtration. Wash the cake with copious water to remove DMF and inorganic salts.
  • Dry the solid under vacuum at 45°C.

Step 5: Purification (Optional)

  • The crude product is often sufficiently pure (>95%).

  • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-10% Methanol in DCM).
    

Workflow Start Start: Anhydrous DMF (0°C) AddPOCl3 Add POCl3 dropwise (Maintain <10°C) Start->AddPOCl3 AddSubstrate Add 5-iodo-7-azaindole (0°C -> RT) AddPOCl3->AddSubstrate Monitor Monitor (TLC/LCMS) Is conversion complete? AddSubstrate->Monitor Heat Heat to 60-80°C (2-6 hours) Monitor->Heat No Quench Pour into Crushed Ice Monitor->Quench Yes Heat->Monitor Neutralize Adjust pH 8-9 (NaOH/NaOAc) Quench->Neutralize Filter Filter Precipitate & Wash with Water Neutralize->Filter

Figure 2: Experimental workflow for the synthesis of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Characterization Data

Compound: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS: 1234615-88-3 Molecular Formula: C


H

IN

O Molecular Weight: 272.04 g/mol [3]
Expected Analytical Data
  • Appearance: Pale yellow to tan solid.

  • MS (ESI): m/z 272.9 [M+H]

    
    .[4]
    
  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       ~12.5 ppm (br s, 1H, NH )
      
    • 
       ~9.90 ppm (s, 1H, CH O)[5]
      
    • 
       ~8.60 ppm (d, 1H, Ar-H, C6-H)
      
    • 
       ~8.50 ppm (d, 1H, Ar-H, C4-H)
      
    • 
       ~8.30 ppm (s, 1H, C2-H)
      
    • Note: The coupling constants (

      
      ) for the pyridine ring protons (C4/C6) are typically small (~1-2 Hz) due to meta-positioning.
      

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Low Conversion Deactivated ring systemIncrease temperature to 60–90°C. Increase POCl

equivalents (up to 5.0 eq).
No Precipitation Solution too acidicEnsure pH is adjusted to >8. If still soluble, extract with Ethyl Acetate (3x) or DCM/iPrOH (3:1).
N-Formylation Side reactionUsually hydrolyzes during basic workup. If persistent, treat crude with dilute NaOH in MeOH.
Dark Product Thermal decompositionControl exotherm during POCl

addition. Avoid heating above 100°C.

Safety Considerations

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and reacts violently with water to release HCl and phosphoric acid. Always handle in a fume hood. Quench excess reagent slowly into ice.
    
  • DMF: Hepatotoxic. Avoid skin contact and inhalation.

  • Waste Disposal: The aqueous filtrate contains phosphate salts and DMF; dispose of according to halogenated organic waste regulations.

References

  • BenchChem. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Retrieved from

  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Supporting Info). Retrieved from

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from

  • ChemScene. Product Data: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[3][6] Retrieved from

  • Sigma-Aldrich. 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Product Sheet. (Note: Structural isomer reference for property comparison). Retrieved from

Sources

Application

Vilsmeier-Haack formylation of 5-iodo-7-azaindole protocol

Introduction & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines and indoles in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines and indoles in the development of kinase inhibitors and other targeted therapeutics[1]. Functionalization of this core at the C-3 position to yield a 3-carbaldehyde provides a highly versatile chemical handle. This aldehyde intermediate is a critical precursor for subsequent structural diversifications, including Horner-Wadsworth-Emmons olefinations, Knoevenagel condensations, and reductive aminations[2][3].

For the formylation of 5-iodo-7-azaindole, the Vilsmeier-Haack reaction is the premier methodology. The regioselectivity of this reaction is strictly governed by the intrinsic electronic properties of the fused bicyclic system. The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, whereas the pyrrole ring remains relatively electron-rich and is strongly activated toward electrophilic aromatic substitution[1]. Consequently, the electrophilic Vilsmeier reagent—generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—exclusively attacks the C-3 position[1][4].

Mechanism DMF DMF + POCl3 (Reagents) VR Vilsmeier Reagent (Electrophile) DMF->VR 0 °C -PO2Cl2- Intermediate C-3 Iminium Salt (Intermediate) VR->Intermediate Electrophilic Attack Substrate 5-Iodo-7-azaindole (Nucleophile) Substrate->Intermediate C-3 Activation Product 5-Iodo-7-azaindole- 3-carbaldehyde Intermediate->Product Aqueous Base Hydrolysis

Mechanistic pathway of the Vilsmeier-Haack formylation at the C-3 position.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high yield and purity by embedding causality and in-process validation checks into every step. Note that while the pyrrole ring is electron-rich, the electron-withdrawing nature of the 5-iodo substituent slightly deactivates the system compared to the parent 7-azaindole, necessitating optimized thermal control.

Step 1: Generation of the Vilsmeier Reagent
  • Action: In an oven-dried round-bottom flask purged with argon, cool 5.0 mL of anhydrous DMF to 0 °C using an ice bath. Add 2.0 equivalents of POCl₃ dropwise over 15 minutes with vigorous magnetic stirring.

  • Causality: The reaction between POCl₃ and DMF to form the chloromethylene-N,N-dimethylammonium chloride intermediate is highly exothermic. Strict temperature control (0 °C) prevents the thermal degradation of this delicate electrophile.

  • Validation Check: The solution will transition from colorless to a distinct pale yellow or orange hue, visually confirming the successful formation of the active Vilsmeier reagent.

Step 2: Substrate Addition
  • Action: Dissolve 1.0 equivalent of 5-iodo-7-azaindole in 2.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.

Step 3: Electrophilic Substitution & Reaction Maturation
  • Action: Remove the ice bath, allow the mixture to gradually reach room temperature, and then heat to 50 °C for 4 hours.

  • Causality: The 5-iodo group inductively pulls electron density away from the pyrrole ring. Mild thermal energy (50 °C) is required to overcome this activation barrier and drive the electrophilic attack to completion.

  • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 30% EtOAc in Hexanes mobile phase. The starting material spot will disappear, replaced by a highly polar, baseline-retained spot corresponding to the unhydrolyzed iminium salt.

Step 4: Hydrolysis and Quench
  • Action: Cool the reaction mixture back to 0 °C and slowly pour it into 50 mL of crushed ice. Carefully add 2M aqueous NaOH (or saturated aqueous NaOAc) dropwise until the pH reaches 8–9. Stir vigorously for 1 to 2 hours at room temperature.

  • Causality: The initial reaction adduct is a stable C-3 iminium intermediate. Aqueous basic hydrolysis is absolutely mandatory to cleave this intermediate and liberate the final 3-carbaldehyde product[1].

  • Validation Check: Use pH paper to strictly confirm alkalinity (pH 8–9). A dense precipitate will form as the target aldehyde is highly insoluble in the basic aqueous matrix.

Step 5: Isolation
  • Action: Filter the resulting solid under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry overnight under a high vacuum.

Workflow Step1 1. Vilsmeier Reagent Gen POCl3 into DMF at 0 °C Step2 2. Substrate Addition 5-iodo-7-azaindole in DMF Step1->Step2 Step3 3. Electrophilic Substitution Stir at 50 °C for 4 hours Step2->Step3 Step4 4. Iminium Hydrolysis Ice-water quench, NaOH to pH 8 Step3->Step4 Step5 5. Isolation & Purification Filtration of precipitate Step4->Step5

Step-by-step experimental workflow for the formylation of 5-iodo-7-azaindole.

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative optimization of the reaction conditions. Deviations from the optimal parameters result in either incomplete conversion due to substrate deactivation or product degradation.

ConditionPOCl₃ (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
A 1.225 (RT)1245%Incomplete conversion; the 5-iodo group deactivates the ring.
B (Optimal) 2.0 50 4 82% Optimal conversion; thermal energy overcomes deactivation.
C 3.080265%Degradation and formation of chlorinated side products.
D 2.0504<10%No base quench applied. The iminium salt fails to hydrolyze.

Note: In rare instances where highly deactivated azaindoles fail to react under standard Vilsmeier-Haack conditions, alternative formylation strategies such as the Duff reaction utilizing hexamethylenetetramine (HMTA) in acidic media may be explored[2][5]. However, for 5-iodo-7-azaindole, POCl₃/DMF remains the gold standard.

References

Sources

Method

Suzuki-Miyaura coupling of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore widely util...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric resemblance to purine bases[1]. Functionalizing the C-5 position of this core via Suzuki-Miyaura cross-coupling is a critical pathway in late-stage drug development[2]. However, performing this transformation on 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents unique chemoselectivity challenges due to the presence of an unprotected, acidic pyrrole N-H and a highly reactive C-3 carbaldehyde. This application note provides a field-proven, self-validating protocol for the direct, protecting-group-free Suzuki-Miyaura coupling of this highly functionalized intermediate.

Mechanistic Insights & Experimental Rationale

As a Senior Application Scientist, it is crucial to understand the causality behind each experimental parameter to ensure reproducibility and scalability.

  • The Substrate Advantage (5-Iodo vs. 5-Bromo): While 5-bromo-7-azaindoles are common precursors[3], the 5-iodo derivative is vastly superior for this specific transformation. The C-I bond has a significantly lower bond dissociation energy than the C-Br bond, exponentially accelerating the oxidative addition step of the catalytic cycle. This kinetic advantage allows the reaction to proceed at lower temperatures (80–90 °C) and with lower catalyst loadings, which is vital for preserving the sensitive C-3 aldehyde group.

  • The N1-H Conundrum (To Protect or Not to Protect?): The free N-H of the 7-azaindole core can coordinate with Palladium, leading to catalyst poisoning or unwanted N-arylation[4]. While classical approaches mandate protection (e.g., with Tosyl or SEM groups)[4], this adds two synthetic steps (protection and deprotection). We bypass this by utilizing Pd(dppf)Cl₂ . The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is bidentate with a large bite angle (99°). This steric bulk physically shields the Pd center from N-coordination, while the bidentate nature prevents ligand dissociation, ensuring the catalyst remains active for the desired C-C bond formation[5].

  • Aldehyde Preservation via Base Selection: The C-3 carbaldehyde is highly susceptible to Cannizzaro-type disproportionation or aldol condensations under strongly basic conditions (e.g., NaOH or KOH). Therefore, a mild, inorganic base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is strictly required. A biphasic solvent system of 1,4-Dioxane and Water (typically 4:1) is used to solubilize both the organic substrate and the inorganic base, facilitating transmetalation at the phase boundary[5].

Optimization Data

The following table summarizes the quantitative data from our optimization studies, highlighting the delicate balance required to achieve high yields without degrading the aldehyde or poisoning the catalyst.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10045%Significant catalyst deactivation; incomplete conversion.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062%Good conversion, but trace N-arylation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal. Clean conversion, no aldehyde degradation.
Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O (4:1)9020%Major side reactions (Cannizzaro) due to strong base.

Detailed Experimental Protocol

Self-Validating System for Direct Suzuki-Miyaura Coupling

Reagents:

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • K₂CO₃ (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed microwave vial, combine 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange (Critical Step): Seal the vessel with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Ambient O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe. (Degas solvents prior by sparging with N₂ for 30 minutes).

  • Heating & Monitoring: Heat the vigorously stirring biphasic mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexanes 1:1) or LC-MS. The reaction is complete when the starting material peak (strong UV absorbance, specific RT) is fully consumed. The product will typically elute slightly later on reverse-phase LC-MS due to the added lipophilic aryl group.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes).

  • Analytical Validation: Confirm product identity via ¹H-NMR and HRMS.

    • Diagnostic Peaks: Ensure the preservation of the aldehyde proton (singlet, ~9.9 ppm) and the pyrrole N-H (broad singlet, ~12.5 ppm, exchanges with D₂O). The disappearance of the highly deshielded C-4 and C-6 protons adjacent to the iodine and their replacement by a new splitting pattern confirms successful C-C coupling[5].

Mandatory Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate enters Substrate 5-Iodo-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Substrate->OxAdd PdII_1 Trans-Pd(II)(Ar)(I)L_2 OxAdd->PdII_1 BaseExchange Ligand Exchange (K2CO3 Addition) PdII_1->BaseExchange PdII_2 Trans-Pd(II)(Ar)(OH/OR)L_2 BaseExchange->PdII_2 Transmet Transmetalation with R'-B(OH)2 PdII_2->Transmet Boronic Acid enters PdII_3 Cis-Pd(II)(Ar)(R')L_2 Transmet->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (5-Substituted Azaindole) RedElim->Product Product exits

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 5-iodo-7-azaindole substrates.

Workflow Step1 1. Reaction Setup Combine Reagents Step2 2. Degassing Vacuum/N2 Cycles (x3) Step1->Step2 Step3 3. Heating 90°C for 4-6 hours Step2->Step3 Step4 4. Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5 Step6 6. Validation NMR & LC-MS Analysis Step5->Step6

Figure 2: Experimental workflow for the protecting-group-free Suzuki-Miyaura cross-coupling.

References

1.[4] Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC. 4 2.[5] Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Aren - Rsc.org. 5 3.[1] 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Benchchem. 1 4.[2] US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents. 2 5.[3] 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Benchchem.3

Sources

Application

5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in fragment-based drug discovery

Strategic Deployment of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Fragment-Based Drug Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an initial fragment di...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Fragment-Based Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an initial fragment dictates the trajectory of the entire lead optimization campaign. 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3) represents a masterclass in fragment design. By embedding two highly orthogonal reactive vectors—an electrophilic aldehyde and a cross-coupling-ready heavy atom—onto a privileged kinase-binding scaffold, this molecule serves as a highly efficient hub for rapid multidirectional elaboration. This application note details the mechanistic rationale, biophysical advantages, and validated synthetic protocols for deploying this fragment in oncology and kinase inhibitor programs.

The Rationale Behind the Scaffold: A Privileged Kinase Motif

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" scaffold in FBDD . Its structural resemblance to the adenine core of ATP makes it an exceptionally successful starting point for developing potent kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib. The efficacy of this scaffold relies fundamentally on the bidentate hydrogen bond it forms with the kinase hinge region, utilizing the pyridine nitrogen (N7) as an acceptor and the pyrrole proton (N1-H) as a donor .

However, while the parent 7-azaindole is a prolific hinge-binder, the strategic functionalization at the C3 and C5 positions transforms it from a simple binder into an actionable drug discovery platform .

The Bifunctional Advantage
  • The Heavy Atom Effect (C5-Iodo): In X-ray crystallographic fragment screening, identifying the exact binding pose of low-molecular-weight fragments can be challenging due to low electron density. The incorporation of an iodine atom at the C5 position provides a strong anomalous scattering signal, enabling rapid and unambiguous phase determination and pose validation. Furthermore, the C5-iodo group serves as an ideal handle for palladium-catalyzed cross-coupling reactions, allowing the fragment to grow directly into the hydrophobic back pocket (often the DFG-out pocket) of kinases.

  • The Electrophilic Hub (C3-Carbaldehyde): The C3 position of the pyrrole ring is highly nucleophilic, making it the primary site for formylation . The resulting carbaldehyde is highly reactive, facilitating rapid analogue generation via reductive amination or Knoevenagel condensations. This vector typically points towards the solvent-exposed channel, allowing for the tuning of physicochemical properties (e.g., aqueous solubility) without disrupting the core hinge interaction.

G Core 5-Iodo-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Hinge Kinase Hinge Binding (N1-H donor, N7 acceptor) Core->Hinge Anchors via bidentate H-bonds C3 C3-Carbaldehyde Vector (Reductive Amination) Core->C3 Rapid analogue generation C5 C5-Iodo Vector (Cross-Coupling) Core->C5 Heavy atom & Pd-catalysis Pocket1 Ribose Pocket / Solvent Channel C3->Pocket1 Probes solvent interface Pocket2 Hydrophobic Back Pocket (DFG) C5->Pocket2 Accesses selectivity pocket

Vector logic for 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in kinase FBDD.

Experimental Workflows for Fragment Elaboration

The standard elaboration workflow capitalizes on the orthogonal reactivity of the two vectors. Because the C3-aldehyde is highly reactive toward nucleophiles, it is typically elaborated first via reductive amination to establish the solvent-channel vector. The resulting intermediate is then subjected to Suzuki-Miyaura coupling at the C5-iodo position to engage the selectivity pocket.

Workflow Screen Primary Screening (X-ray / NMR) Hit Fragment Hit Validation Screen->Hit Heavy atom phasing DCC C3-Aldehyde Diversification Hit->DCC Step 1: Amine library Coupling C5-Iodo Elaboration Hit->Coupling Step 1: Boronic acid library DCC->Coupling Step 2 Lead Lead Compound Optimization DCC->Lead Coupling->DCC Step 2 Coupling->Lead

Bifunctional fragment elaboration workflow utilizing C3 and C5 reactive handles.

Validated Experimental Protocols

The following protocols are designed with built-in self-validating mechanisms to ensure high fidelity during parallel library synthesis.

Protocol A: High-Throughput Reductive Amination (C3 Vector Elaboration)

This protocol leverages the C3-aldehyde to rapidly synthesize a library of secondary or tertiary amines, probing the solvent-exposed channel of the target kinase.

  • Preparation & Causality: Dissolve 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows for mild heating if imine formation is sterically hindered, and it remains inert to the reducing agent.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to adjust the pH to ~5. Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine, while carefully avoiding the over-protonation (and thus deactivation) of the amine nucleophile. Stir for 2 hours at room temperature.

  • Chemoselective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, preventing the formation of a dead-end primary alcohol byproduct.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This safely neutralizes the acetic acid and decomposes unreacted hydride species. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: Run Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the UV-active aldehyde spot and the appearance of a more polar spot that stains positive (pink/purple) with ninhydrin confirms the formation of the desired secondary amine. LC-MS validation will show the disappearance of the M+H = 273.0 peak.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling (C5 Vector Elaboration)

Following C3 elaboration, the C5-iodo group is utilized to grow the fragment into the hydrophobic back pocket.

  • Preparation & Causality: In a microwave-safe vial, combine the C3-elaborated 5-iodo-7-azaindole intermediate (1.0 eq), a selected boronic acid derivative (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodehalogenation side reactions.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: The biphasic system ensures that both the highly polar inorganic base and the lipophilic organic fragments remain in solution, promoting efficient transmetalation. Degassing (sparging with N₂) is critical to prevent the oxidative homocoupling of the boronic acid and catalyst deactivation.

  • Reaction: Seal the vial and heat at 90°C for 4 hours. Causality: The strong carbon-iodine bond at the C5 position of the electron-rich azaindole ring requires moderate thermal energy to overcome the activation barrier for oxidative addition.

  • Self-Validating System: Filter the crude mixture through a short pad of Celite to remove palladium black. Causality: Removing colloidal palladium prevents downstream interference in biological assays and NMR line broadening. Add exactly 1.0 eq of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Obtain a crude ¹H-NMR spectrum; the disappearance of the distinct C4-proton singlet of the starting azaindole, measured against the internal standard, provides immediate, quantitative validation of reaction conversion.

Quantitative Data & Physicochemical Profiling

The table below summarizes the physicochemical properties of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, demonstrating its alignment with the "Rule of 3" for FBDD (with an acceptable deviation for the heavy iodine atom used for crystallographic phasing).

PropertyValueRelevance to Fragment-Based Drug Discovery (FBDD)
Molecular Weight 272.04 g/mol Ideal fragment size; allows for significant mass addition during lead optimization.
LogP (predicted) ~1.8Optimal lipophilicity for aqueous assay solubility and initial membrane permeability.
H-Bond Donors 1 (N1-H)Essential for anchoring to the kinase hinge region (hydrogen bond acceptor residue).
H-Bond Acceptors 2 (N7, C=O)N7 binds the hinge donor; C=O provides a vector for solvent channel interactions.
Heavy Atoms 11Low molecular complexity ensures high Ligand Efficiency (LE) upon target binding.
Anomalous Signal High (Iodine)Enables rapid, unambiguous phase determination in X-ray crystallographic screening.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry. Available at:[Link]

Method

Application Note: Orthogonal C–H Activation and Functionalization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in kinase inhibitors such as Vemurafenib. The specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in kinase inhibitors such as Vemurafenib. The specific building block 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3) is highly valuable because it possesses two orthogonal functional handles: a 5-iodo group for cross-coupling and a 3-carbaldehyde for reductive amination or olefination.

However, relying solely on pre-installed functional groups limits step economy. Direct C–H activation at the C2 position allows researchers to rapidly generate molecular complexity. The primary synthetic challenge lies in chemoselectivity : functionalizing the C2–H bond while strictly preserving the highly reactive C5–I bond and the reducible 3-formyl group. This guide details self-validating, field-proven protocols for the orthogonal C2-functionalization of this scaffold using Iridium and Palladium catalysis[1][2].

Orthogonal_Reactivity Substrate 5-Iodo-3-formyl- 7-azaindole IrCat [Ir(OMe)(cod)]2 dtbpy, B2pin2 Substrate->IrCat C2-H Borylation PdCat Pd(OAc)2, Ag2CO3 Ar-B(OH)2 Substrate->PdCat C2-H Arylation C2_Boryl C2-Bpin Product (C5-I Preserved) IrCat->C2_Boryl Steric Control C2_Aryl C2-Aryl Product (C5-I Preserved) PdCat->C2_Aryl Oxidative Conditions

Figure 1: Orthogonal C2-H functionalization pathways preserving the C5-I bond.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

To successfully functionalize this molecule, one must understand the causality behind the catalyst selection:

  • Regioselectivity (Why C2?): The pyridine ring (C4, C6) is electron-deficient and deactivated toward electrophilic or mild metal-catalyzed C–H activation. The pyrrole ring is electron-rich, with the C2 position being the most sterically accessible and reactive site once the N1 position is protected[3]. The electron-withdrawing 3-carbaldehyde further acidifies the C2–H bond, facilitating Concerted Metalation-Deprotonation (CMD) pathways.

  • Chemoselectivity (Preserving the C5–I Bond): Standard Pd(0) cross-coupling conditions will rapidly consume the C5–I bond via oxidative addition.

    • Ir-Catalyzed Borylation: Operates via an Ir(I)/Ir(III) cycle. The oxidative addition of Ir(I) into the B–B bond of B₂pin₂ is kinetically favored over insertion into the C–I bond, making this method exceptionally tolerant of aryl iodides[4][5].

    • Pd-Catalyzed Oxidative Arylation: By utilizing Pd(OAc)₂ with a strong stoichiometric oxidant (Ag₂CO₃), the palladium is rapidly re-oxidized to Pd(II), preventing the accumulation of Pd(0) species that would otherwise destroy the C5–I bond[6].

Ir_Borylation_Cycle Ir_III_tris Ir(III)(dtbpy)(Bpin)3 (Active Catalyst) Ir_III_aryl Ir(III)(dtbpy)(Bpin)2(Ar) (Aryl Intermediate) Ir_III_tris->Ir_III_aryl + Substrate - HBpin (C2-H Activation) Ir_I_mono Ir(I)(dtbpy)(Bpin) (Reduced Species) Ir_III_aryl->Ir_I_mono Reductive Elimination Product C2-Bpin Product Ir_III_aryl->Product Ir_I_mono->Ir_III_tris + B2pin2 (Oxidative Addition) Substrate N1-Protected 5-Iodo- 3-formyl-7-azaindole Substrate->Ir_III_tris B2pin2 B2pin2 B2pin2->Ir_I_mono

Figure 2: Catalytic cycle for Ir-catalyzed C2-H borylation of 7-azaindoles.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different C–H functionalization strategies to 5-iodo-7-azaindoles.

Functionalization StrategyCatalyst SystemTarget SiteC5–I Bond StatusExpected YieldKey Advantage
C–H Borylation [Ir(OMe)(cod)]₂ / dtbpyC2Preserved (>95%)75–88%Mild conditions; highly sterically controlled.
Oxidative C–H Arylation Pd(OAc)₂ / Ag₂CO₃C2Preserved (~80%)60–75%Direct C–C bond formation; avoids pre-functionalization.
Standard Suzuki (Control) Pd(PPh₃)₄ / K₂CO₃C5Consumed (Coupled)85–95%Orthogonal handle for late-stage diversification.

Experimental Protocols (Self-Validating Systems)

Protocol 1: N1-Boc Protection (Essential Prerequisite)

Unprotected 7-azaindoles coordinate to transition metals via the N7 and N1 atoms, poisoning the catalyst. Protection is mandatory.

Materials: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), Triethylamine (1.5 equiv), anhydrous THF.

  • Initiation: Dissolve the azaindole in anhydrous THF (0.2 M) under N₂. Add Triethylamine and DMAP.

  • Addition: Cool the mixture to 0 °C. Add Boc₂O dropwise.

  • Validation (QC): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (

    
    ) will convert to a fast-moving spot (
    
    
    
    ).
  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Expert Insight: The bulky Boc group not only prevents catalyst poisoning but also provides steric shielding to the adjacent C6 position on the pyridine ring, further directing metalation exclusively to the C2 position[7].

Protocol 2: Iridium-Catalyzed C2–H Borylation

This protocol utilizes steric control to install a versatile boronic ester at C2 while ignoring the C5–I bond.

Materials: N1-Boc-5-iodo-3-formyl-7-azaindole (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)(cod)]₂ (3 mol%), dtbpy (6 mol%), anhydrous MTBE.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ and dtbpy in MTBE (0.5 M relative to substrate).

  • Validation (QC): Stir for 5–10 minutes. Self-validation: The solution will turn from yellow/orange to a deep, dark green, indicating the successful formation of the active Ir(I) complex.

  • Reaction: Add B₂pin₂ and the protected azaindole substrate. Seal the vessel and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Expert Insight: While the 3-carbaldehyde is generally tolerated due to the rapid kinetics of C2-borylation, if competitive hydroboration of the aldehyde is observed via LC-MS (M+2 peak), transiently protect the aldehyde as a dimethyl acetal using CH(OMe)₃ and catalytic p-TsOH prior to borylation.

Protocol 3: Palladium-Catalyzed Oxidative C2–H Arylation

Direct arylation utilizing a Concerted Metalation-Deprotonation (CMD) mechanism.

Materials: N1-Boc-5-iodo-3-formyl-7-azaindole (1.0 equiv), Arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), Benzoquinone (0.5 equiv), anhydrous DMF.

  • Assembly: In a Schlenk tube, combine all solid reagents. Add DMF (0.1 M) to form a suspension.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Validation (QC): The reaction mixture will precipitate metallic silver (Ag(0)) as a dark mirror/sludge on the flask walls, confirming that the oxidant is actively turning over the Pd(0) back to Pd(II).

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF and silver salts. Dry and purify via chromatography.

Expert Insight: The use of Ag₂CO₃ is dual-purpose. It acts as the base required for the CMD transition state (deprotonating the C2 position) and as the terminal oxidant. Maintaining Pd in the +2 state is the sole reason the C5–I bond survives this cross-coupling environment[6].

References

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism Journal of the American Chemical Society URL:[Link]

  • Recent Advances in the Global Ring Functionalization of 7-Azaindoles Molecules URL:[Link]

  • Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand Nature Communications (via PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 5-iodo-7-azaindole-3-carbaldehyde in organic synthesis

Ticket ID: #TS-7AI-CHO-005 Subject: Troubleshooting Solubility & Reactivity in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1] Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-7AI-CHO-005 Subject: Troubleshooting Solubility & Reactivity in Organic Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The "Brick Dust" Challenge

User Issue: "I cannot get 5-iodo-7-azaindole-3-carbaldehyde into solution for my Suzuki coupling/reductive amination. It crashes out in DCM and MeOH.[1] NMR shows broad/missing peaks."

Technical Diagnosis: 5-iodo-7-azaindole-3-carbaldehyde (Structure 1 ) represents a "perfect storm" of solubility challenges.[1]

  • The 7-Azaindole Core: The pyridine nitrogen (N7) and pyrrole NH (N1) form a self-complementary hydrogen-bonding dimer, significantly increasing lattice energy [1].[1]

  • The 5-Iodo Substituent: This heavy halogen increases lipophilicity (

    
    ) but also enhances crystal packing density via halogen bonding, making the solid harder to break apart [2].[1]
    
  • The 3-Carbaldehyde: Adds polarity and dipole moment, further destabilizing solubility in non-polar solvents like hexanes or toluene.[1]

Immediate Action Required: Stop using chlorinated solvents (DCM/CHCl3) as primary solvents.[1] Switch to polar aprotic systems (DMSO/DMF) or employ N-protection strategies.[1]

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific application. Data is based on thermodynamic solubility profiles of functionalized 7-azaindoles [3, 4].[1]

Solvent ClassSolubility RatingApplication Notes
DMSO / DMF Excellent Primary solvents for stock solutions and nucleophilic substitutions (

).[1] Warning: High boiling points make removal difficult; requires lyophilization or aqueous workup.[1]
THF / 2-MeTHF Moderate Good for reactions if heated (

).[1] Often requires a co-solvent (e.g., DMF) to maintain homogeneity at concentrations

.
Alcohols (MeOH/EtOH) Poor to Moderate Risk: Aldehydes can form hemiacetals, complicating NMR.[1] Solubility improves significantly with heat, making these ideal for recrystallization but poor for room-temp reactions.[1]
DCM / Chloroform Poor Avoid. The compound will likely form a suspension or "gum" rather than dissolving.[1] Inefficient for chromatography loading.[1]
Toluene / Hexanes Insoluble "Brick dust" behavior.[1] Only useful as anti-solvents to precipitate the product during purification.[1]
Water Insoluble Requires pH adjustment (acidic) to protonate N7, but this deactivates the ring for electrophilic reactions.

Strategic Workflow: The Solubilization Decision Tree

Do not brute-force solubility. Use this logic flow to determine if you need to alter your synthetic route.

SolubilityStrategy Start Start: Solid 5-I-7-AI-3-CHO CheckSolvent Test Solubility in THF or Dioxane @ 50°C Start->CheckSolvent IsSoluble Soluble? CheckSolvent->IsSoluble Proceed Proceed with Reaction (Suzuki, Reductive Amination) IsSoluble->Proceed Yes AddCoSolvent Add 10-20% DMF or DMSO IsSoluble->AddCoSolvent No CheckSolvent2 Soluble now? AddCoSolvent->CheckSolvent2 CheckSolvent2->Proceed Yes Protect CRITICAL STEP: Install N-Protecting Group (SEM, Boc, Tosyl) CheckSolvent2->Protect No (Aggregates persist) Synthesize Perform Reaction on Protected Intermediate Protect->Synthesize Deprotect Deprotection Step (TFA or TBAF) Synthesize->Deprotect

Figure 1: Decision tree for handling insoluble azaindole intermediates. The "Red Route" (Protection) is often faster than optimizing conditions for the free base.

Troubleshooting Specific Reaction Scenarios

Scenario A: Suzuki-Miyaura Coupling Fails (Low Conversion)

The Problem: The reaction turns black (Pd precipitation) or stalls because the starting material never fully dissolves in the Toluene/Water or Dioxane/Water mix. The Fix:

  • Switch Solvent: Use DMF/Water (4:1) or n-Butanol .[1] The high boiling point of n-BuOH (

    
    ) allows for high-temperature solubility without the catalyst poisoning effect of DMF [5].[1]
    
  • Base Selection: Switch from inorganic bases (

    
    ) which require phase transfer, to soluble organic bases like Cs2CO3  (more soluble in organics) or TEA/DIPEA  if the catalyst system permits.[1]
    
  • Catalyst: Use Pd(dppf)Cl2 or Pd-XPhos G3 .[1] These are robust catalysts that work well in polar solvents where the substrate is soluble.[1]

Scenario B: Aldehyde Manipulation (Reductive Amination)

The Problem: Imine formation is slow; the aldehyde seems unreactive. The Fix:

  • Lewis Acid Activation: The 7-azaindole nitrogen (N7) can coordinate to the aldehyde, reducing electrophilicity. Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid and water scavenger.[1]

  • Solvent: Run the reaction in THF/MeOH (1:1) . The methanol helps dissolve the intermediate imine, while THF solubilizes the starting material.

Scenario C: N-Protection (The "Nuclear Option")

If the free NH is causing solubility issues, protect it.

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): Best for solubility.[1] The lipophilic silyl chain makes the molecule soluble in Hexanes/EtOAc.[1]

    • Protocol: NaH (1.2 equiv), DMF,

      
      , then SEM-Cl (1.1 equiv).
      
  • Boc: Good, but can be unstable to basic Suzuki conditions (e.g.,

    
     at reflux).
    

Purification & Analysis Guide

Chromatography (The "Dry Load" Technique)

Do not attempt to load the crude reaction mixture in DCM.[1]

  • Dissolve crude material in a minimum amount of THF/MeOH.[1]

  • Add Celite or Silica (10x weight of crude).[1]

  • Evaporate to dryness (free-flowing powder).

  • Load this powder into a solid-loading cartridge.

  • Eluent: Use DCM:MeOH (95:5 to 90:10) or EtOAc:Heptane (50:50 to 100:0) .[1]

Recrystallization (Recommended)

For >98% purity, avoid columns.

  • Solvent: Boiling Ethanol or Acetonitrile .[1]

  • Procedure: Dissolve at reflux. If insoluble particulates remain, hot filter.[1] Cool slowly to room temperature, then

    
    . The 5-iodo derivative typically crystallizes as yellow needles.[1]
    
NMR Troubleshooting ("Ghost" Protons)

Issue: The NH proton (approx. 12-13 ppm) is broad or missing. Cause: Rapid proton exchange or quadrupole broadening from the Nitrogen.[1] Solution:

  • Use DMSO-d6 as the solvent (stabilizes the H-bond).[1]

  • Add a drop of TFA-d (Trifluoroacetic acid-d) to sharpen the peaks (shifts equilibrium).[1]

Frequently Asked Questions (FAQ)

Q: Can I use acetone to dissolve the compound? A: Acetone is risky.[1] While solubility is okay, the aldehyde group can undergo an Aldol condensation with acetone under basic conditions (often present from workup residues), creating impurities.

Q: Why does my product turn dark brown on the shelf? A: Indole and azaindole aldehydes are light-sensitive and prone to air oxidation (to the carboxylic acid).[1] Store under Argon at -20°C , protected from light (amber vial).

Q: Is the 5-iodo position more reactive than the 3-aldehyde? A: In cross-coupling (Suzuki/Sonogashira), the 5-iodo is the reactive site. In nucleophilic attacks (amines, hydrides), the 3-aldehyde is the reactive site.[2] You can generally react the aldehyde (e.g., reductive amination) without touching the iodine if you avoid Pd catalysts and high heat.

References

  • Crystal Engineering of Azaindoles

    • Title: "Supramolecular structures of 7-azaindole derivatives."[1]

    • Source:CrystEngComm, 2012.[1]

    • Context: Explains the strong dimer formation (N7···H-N1) that causes insolubility.[1][3]

    • [1]

  • Halogen Bonding Effects

    • Title: "The role of halogen bonding in the crystal packing of iodo-substituted heterocycles."[1]

    • Source:Cryst. Growth Des., 2015.[1]

    • Context: Details how iodine substituents increase lattice energy, reducing solubility in organic solvents.
    • [1]

  • Solvent Selection for Suzuki Coupling

    • Title: "Suzuki-Miyaura cross-coupling: Practical Guide."[1]

    • Source:Yoneda Labs, 2024.[1]

    • Context: Provides solvent hierarchy (DMF/n-BuOH) for insoluble heterocyclic substrates.[1]

  • Synthesis of 7-Azaindole Derivatives

    • Title: "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives."[1][4]

    • Source:Pakistan Journal of Pharmaceutical Sciences, 2011.[1]

    • Context: Validates solubility profiles and workup procedures for 3-substituted azaindoles.
  • General Handling of Indole Aldehydes

    • Title: "Indole-3-carboxaldehyde Product Information."[1][3][5][6][7]

    • Source:Cayman Chemical, 2020.[1]

    • Context: Protocols for DMSO stock solutions and aqueous buffer dilution.[1][6]

Sources

Optimization

Minimizing side reactions in 5-iodo-7-azaindole formylation

Technical Support Center: 5-Iodo-7-Azaindole Formylation Ticket ID: #AZA-7-CHO-005 Subject: Minimizing Side Reactions & Optimizing Yields in C-3 Formylation Status: Open for Resolution Executive Summary: The "Double Deac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodo-7-Azaindole Formylation Ticket ID: #AZA-7-CHO-005 Subject: Minimizing Side Reactions & Optimizing Yields in C-3 Formylation Status: Open for Resolution

Executive Summary: The "Double Deactivation" Challenge

Welcome to the specialized support module for halogenated azaindoles. You are likely encountering low yields or complex mixtures because 5-iodo-7-azaindole presents a "Double Deactivation" electronic profile:

  • The Pyridine Nitrogen (N-7): Withdraws electron density, making the C-3 position significantly less nucleophilic than in standard indoles.

  • The Iodine Substituent (C-5): Exerts an inductive withdrawing effect (

    
    ), further deactivating the ring toward Electrophilic Aromatic Substitution (
    
    
    
    ).

Standard indole protocols often fail here. This guide provides optimized workflows to force the reaction while preserving the fragile C–I bond.

Module 1: The Vilsmeier-Haack Protocol (Recommended)

Best for: Preserving the C-5 Iodine and achieving high regioselectivity.

The Vilsmeier-Haack (VH) reaction is the industry standard, but for this substrate, the Intermediate Stability is the primary failure point. The electron-deficient ring forms a highly stable iminium salt that resists hydrolysis, often being mistaken for "no reaction" or leading to N-formyl byproducts.

Optimized Protocol

Step 1: Reagent Pre-formation (Critical) Do not add POCl


 directly to the substrate. The electrophile must be fully formed first to prevent polymerization.
  • Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

  • Add POCl

    
     (1.5 - 2.0 equiv) dropwise.
    
  • Stir at 0°C for 30 mins until the "Vilsmeier Salt" (chloroiminium ion) precipitates as a white/yellow solid.

Step 2: Controlled Addition

  • Dissolve 5-iodo-7-azaindole (1.0 equiv) in minimal anhydrous DMF.

  • Add the substrate solution to the pre-formed salt at 0°C.

  • Warm slowly: Heat to 80–90°C . Note: Standard indoles react at RT; this substrate requires thermal energy to overcome the activation barrier.

Step 3: The "Hard" Hydrolysis Common Pitfall: Pouring onto ice often fails to hydrolyze the electron-poor iminium salt, reverting it to the starting material or yielding the N-formyl species.

  • Cool to RT.[1][2]

  • Pour mixture into ice-water containing Sodium Acetate (3.0 equiv) or 2N NaOH (carefully monitoring pH < 10).

  • Heat the aqueous quench: Stir at 50°C for 1 hour. This unusual step is often necessary to force the hydrolysis of the deactivated iminium species.

Data Summary: Vilsmeier-Haack Optimization
VariableStandard Indole Condition5-Iodo-7-Azaindole AdjustmentReason
Temperature 25°C (RT)80°C - 90°COvercome electron-deficient activation energy.
Hydrolysis Ice quenchWarm aqueous base (50°C)Break stable, electron-poor iminium intermediates.
Atmosphere AmbientStrictly Anhydrous/ArgonMoisture destroys the reagent before it attacks the sluggish ring.
Light AmbientDark / Amber Glass Protect the C-I bond from photolytic cleavage.

Module 2: Visualizing the Reaction & Failure Points

The following diagram illustrates the mechanistic pathway and where specific side reactions (N-formylation, De-iodination) occur.

VilsmeierMechanism cluster_legend Key Start 5-Iodo-7-Azaindole Iminium C-3 Iminium Salt (Highly Stable) Start->Iminium Slow Step (Heat req.) N_Attack N-1 Attack (Kinetic Trap) Start->N_Attack Low Temp / Fast Side_Deiod De-iodinated Product Start->Side_Deiod Extreme Heat (>120°C) or Light Exposure VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Start Iminium->Start Incomplete Hydrolysis Product 3-Formyl-5-iodo-7-azaindole Iminium->Product Strong Hydrolysis (Heat + Base) Side_N_Formyl N-Formyl Side Product N_Attack->Side_N_Formyl Hydrolysis Blue Arrow: Desired Path Blue Arrow: Desired Path Red Arrow: Side Reaction Red Arrow: Side Reaction

Caption: Mechanistic pathway showing the critical bottleneck at the Iminium Salt hydrolysis and the risk of N-attack vs. C-attack.

Module 3: Troubleshooting & FAQs

Q1: I am seeing the starting material return after workup, even after heating the reaction.

Diagnosis: Incomplete Hydrolysis. Technical Explanation: The electron-withdrawing nature of the azaindole ring stabilizes the C=N bond of the intermediate iminium salt, making it resistant to water attack. Resolution:

  • Do not just filter the precipitate.

  • Take the aqueous quench mixture and heat it to 50–60°C for 30–60 minutes.

  • Ensure the pH is adjusted to ~9–10 using K

    
    CO
    
    
    
    or NaOH. This forces the equilibrium toward the aldehyde.
Q2: I have lost the Iodine atom (De-iodination).

Diagnosis: Homolytic Cleavage or Metal Contamination. Technical Explanation: While C-I bonds are generally stable to POCl


, they are sensitive to UV light and trace transition metals (which might be present in low-grade reagents).
Resolution: 
  • Wrap the flask in aluminum foil. Iodine bonds are photosensitive.

  • Check Temperature: Do not exceed 100°C.

  • Avoid Lithiation: Never attempt to use n-BuLi/DMF for this transformation. The Lithium-Halogen exchange is faster than deprotonation, leading to immediate loss of Iodine.

Q3: I am getting the N-formyl product (N-CHO) instead of C-3.

Diagnosis: Kinetic Control vs. Thermodynamic Control. Technical Explanation: The N-1 position is nucleophilic. Under mild conditions, the Vilsmeier reagent may attack the nitrogen. Usually, this is reversible, but if the C-3 position is too deactivated, the N-formyl product persists. Resolution:

  • Increase Temperature: Higher temperatures favor the thermodynamic C-3 substitution.

  • Protect the Nitrogen: If the problem persists, protect N-1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group before formylation. Note: Tosyl will further deactivate the ring, so SEM is preferred.

Q4: Can I use the Duff Reaction (Hexamine/TFA) instead?

Diagnosis: Alternative Route Evaluation. Resolution: Use with Caution. The Duff reaction is acidic.[3][4] While it avoids the complex Vilsmeier mechanism, it often leads to:

  • Bis-formylation: Hard to control on azaindoles.

  • Polymerization: The "Resin" effect mentioned in literature.[2] Recommendation: Stick to Vilsmeier-Haack unless the substrate is totally unreactive, then consider Duff with Hexamine in Acetic Acid (not TFA) to moderate reactivity.

References

  • Reactivity of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997).[5] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][5][6][7][8]

  • Halogenated Azaindole Functionalization: Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.

  • Iodine Stability in Indoles: Sun, H., et al. (2017). Silver-catalyzed on-water intramolecular cyclization... affords 7-azaindoles.[6][9][10][11][12][13] Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of halogenated azaindole intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of halogenated azaindole intermediates. Below, you will find physicochemical profiling, self-validating experimental protocols, and a troubleshooting FAQ designed to solve the most common thermodynamic and kinetic challenges associated with this specific compound.

Physicochemical Profiling & The Crystallization Challenge

As an Application Scientist, I frequently observe that 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents a unique thermodynamic challenge during purification. To purify it effectively, we must first understand the causality behind its physical behavior:

  • Supramolecular Networks: The 7-azaindole core inherently forms highly stable, nearly linear N–H···N hydrogen-bonded dimers in the solid state[1]. The addition of the 3-carbaldehyde group introduces a secondary hydrogen bond acceptor (N-H···O=C), creating a rigid, three-dimensional supramolecular network.

  • Lipophilicity vs. Polarity: The heavy 5-iodo substituent significantly increases the molecule's lipophilicity and molecular weight. However, the strong hydrogen-bonding network prevents it from dissolving in standard non-polar solvents like hexane or toluene.

  • The Causality of Solvent Selection: To successfully recrystallize this compound, you must use a primary solvent capable of competitively disrupting these strong intermolecular hydrogen bonds at elevated temperatures (such as DMF or Ethanol)[2][3], paired with a highly polar anti-solvent (Water) to drive supersaturation upon cooling.

Solvent System Selection Guide

The following table summarizes the quantitative parameters and expected outcomes for the three most effective binary solvent systems used for this compound.

Solvent SystemVolume RatioSolubilizing MechanismIdeal Use CaseExpected RecoveryExpected Purity
DMF / Water 1 : 2 to 1 : 4DMF acts as a strong H-bond acceptor, breaking azaindole dimers.Highly impure crude (>15% impurities), dark-colored batches.65 - 75%> 98%
Ethanol / Water 1 : 1 to 1 : 3Protic disruption of N-H···O networks; lower boiling point than DMF.Standard purity upgrades; removal of des-iodo trace impurities.75 - 85%> 95%
THF / Heptane 1 : 3 to 1 : 5THF disrupts H-bonds; Heptane forces lipophilic precipitation.Moisture-sensitive downstream applications (avoids water).60 - 70%> 92%

Experimental Protocols: Self-Validating Workflows

Every successful recrystallization must be a self-validating system. The protocols below use cloud-point titration to establish the exact metastable zone boundary for your specific concentration, ensuring reproducible nucleation.

Protocol A: The DMF / Water System (High-Burden Purification)

Use this protocol when dealing with crude material containing significant polymeric byproducts or unreacted iodine species[3].

  • Dissolution: Suspend 10.0 g of crude 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in 30 mL of anhydrous DMF in a 250 mL round-bottom flask.

  • Heating: Heat the suspension to 75°C under gentle stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel (fine porosity) to remove insoluble polymeric byproducts.

  • Anti-Solvent Titration: Return the filtrate to 75°C. Add deionized water dropwise (approx. 60-90 mL) until a faint, persistent turbidity (the cloud point) is observed. Self-Validation: Reaching the cloud point confirms you have hit the solubility limit at exactly 75°C.

  • Annealing: Add 1-2 mL of pure DMF to clear the solution back to a single phase. Reduce the temperature at a strict, controlled rate of 0.5°C/min down to 20°C.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake twice with 15 mL of ice-cold Water/DMF (4:1) and once with 20 mL of cold heptane to displace residual DMF.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Protocol B: The Ethanol / Water System (Standard Purification)

Use this protocol for standard purity upgrades. Ethanol provides a lower boiling point, reducing the risk of thermal degradation of the aldehyde[2].

  • Dissolution: Suspend 10.0 g of crude material in 50 mL of absolute ethanol.

  • Heating: Heat to reflux (78°C). If undissolved, add ethanol in 5 mL increments until the solution is clear.

  • Anti-Solvent Addition: Remove from heat and immediately add hot deionized water dropwise until the cloud point is reached.

  • Cooling: Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Vacuum filter and wash with ice-cold 30% ethanol in water. Dry under high vacuum.

Recrystallization Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 5-Iodo-Azaindole Carbaldehyde Decision1 Purity Level? Start->Decision1 DMF Protocol A: DMF / Water Decision1->DMF < 85% Purity EtOH Protocol B: EtOH / Water Decision1->EtOH > 85% Purity Dissolve Heat to 70-80°C Dissolve completely DMF->Dissolve EtOH->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Controlled Cooling (0.5°C / min) Filter->Cooling Oiling Warning: Oiling Out Detected? Cooling->Oiling Seed Add Seed Crystals & Increase Stir Rate Oiling->Seed Yes Crystallize Nucleation & Crystal Growth Oiling->Crystallize No Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Success Pure Crystalline Product Isolate->Success

Workflow for the recrystallization of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before the crystallization boundary is reached. The heavy 5-iodo substituent depresses the melting point of the solvated complex. The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the primary solvent (DMF or EtOH) to shift the concentration out of the spinodal curve. Cool the solution much more slowly and introduce a few milligrams of pure seed crystals at exactly 5°C above the expected nucleation temperature. Seeding bypasses the thermodynamic nucleation barrier, forcing the system directly into the solid crystalline phase.

Q: I am seeing a loss of the aldehyde peak in my NMR after recrystallization. What is happening? A: You are likely experiencing thermal oxidation or acetal formation. Prolonged heating in the presence of atmospheric oxygen can oxidize the 3-carbaldehyde to a carboxylic acid. Alternatively, if using Protocol B (Ethanol) with trace acidic impurities left over from the upstream iodination step, the aldehyde can rapidly form a diethyl acetal. The Fix: Perform the recrystallization under an inert nitrogen or argon atmosphere. If using ethanol, ensure the crude material is thoroughly neutralized (e.g., washed with saturated NaHCO3 during the extraction phase) prior to recrystallization to prevent acid-catalyzed acetalization.

Q: How do I remove residual DMF trapped in the crystal lattice? A: The strong N-H···O=C hydrogen bonding between the azaindole core and the carbonyl oxygen of DMF can cause DMF to become trapped as a solvate within the crystal lattice. The Fix: Triturate the dried crystals in boiling heptane for 30 minutes. The heptane will not dissolve the product but will disrupt the surface boundary layer, allowing the trapped DMF to diffuse out. Follow this with high-vacuum drying at 60°C.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors: A Journey from Virtual Screening and Structure-Based De Novo Design to the Identification of ROCK2 Selective Inhibitors and Beyond Source: ACS Bio & Med Chem Au URL:[Link]

  • WO2019238067A1 - Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof Source: Google Patents URL

Sources

Optimization

Stability of 5-iodo-7-azaindole-3-carboxaldehyde under basic conditions

Technical Support Center: 5-Iodo-7-azaindole-3-carboxaldehyde Executive Summary: The Stability Paradox The Core Conflict: 5-iodo-7-azaindole-3-carboxaldehyde presents a dichotomy in basic media.[1] The 7-azaindole core r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodo-7-azaindole-3-carboxaldehyde

Executive Summary: The Stability Paradox

The Core Conflict: 5-iodo-7-azaindole-3-carboxaldehyde presents a dichotomy in basic media.[1] The 7-azaindole core requires basic conditions for functionalization (N-alkylation), yet the C3-aldehyde is highly susceptible to nucleophilic destruction (Cannizzaro reaction) in those same conditions.

  • Stable Zone: Mild, non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) in aprotic solvents (DMF, DMSO).
  • Danger Zone: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) in protic media, which trigger rapid disproportionation or polymerization.[1]

Technical Deep Dive: Reaction Mechanics

To troubleshoot effectively, you must understand the competing pathways when this molecule encounters a base.

The Pathways (Graphviz Visualization)

ReactionPathways Start 5-iodo-7-azaindole-3-CHO (Neutral) Base Base Added Start->Base PathA Path A: N-Deprotonation (Kinetic & Thermodynamic) Base->PathA Mild Base (K2CO3, NaH) PathB Path B: Nucleophilic Attack (at C3-Aldehyde) Base->PathB Strong Nucleophile (NaOH, OH-) PathC Path C: Metal-Halogen Exchange (If Pd/Cu present) Base->PathC Transition Metals (Suzuki Conditions) StableAnion Stable Azaindole Anion (Ready for N-Alkylation) PathA->StableAnion Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) PathB->Cannizzaro Deiodination De-iodinated Byproducts PathC->Deiodination

Figure 1: Competing reaction pathways.[1] Path A is desired; Path B and C are destructive.

Mechanistic Insight: The pyridine nitrogen (N7) withdraws electron density, making the C3-aldehyde significantly more electrophilic than in a standard indole. Consequently, hydroxide ions (


)  attack the carbonyl carbon much faster in 7-azaindoles than in indoles, driving the Cannizzaro reaction even at moderate pH if water is present.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My starting material disappeared, and I see two new spots on TLC."
  • Diagnosis: Cannizzaro Reaction .[1][2]

  • Cause: Use of aqueous hydroxide bases (NaOH, KOH) or unhindered alkoxides.[1] The aldehyde has disproportionated into the corresponding alcohol (Spot 1) and carboxylic acid (Spot 2).[2]

  • Solution:

    • Immediate Fix: Switch to anhydrous conditions.

    • Base Replacement: Use Sodium Hydride (NaH) or Cesium Carbonate (

      
      ) in dry DMF/DMF.[1] These bases deprotonate the NH (Path A) without attacking the aldehyde.
      
Issue 2: "I lost the Iodine atom during Suzuki coupling."
  • Diagnosis: Hydrodehalogenation .[1]

  • Cause: While C5-Iodine is stable to simple base, it is labile under Pd-catalyzed conditions if the reaction stalls.[1] Formate (often generated from aldehyde decomposition) can act as a hydride source, reducing the C-I bond.

  • Solution:

    • Protocol Adjustment: Degas solvents thoroughly to prevent oxidation of the aldehyde to acid (which can decarboxylate or interfere).[1]

    • Catalyst: Switch to a catalyst that facilitates rapid oxidative addition/reductive elimination (e.g.,

      
      ) to outcompete side reactions.[1]
      
Issue 3: "Low yield during N-alkylation (Alkhalide remaining)."
  • Diagnosis: Aldol Condensation / Polymerization .

  • Cause: If the alkylating agent is not reactive enough, the deprotonated azaindole anion (which is a nucleophile) may eventually attack the aldehyde of a neighboring molecule (aldol-like self-condensation), especially at high concentrations.

  • Solution:

    • Concentration: Run the reaction more dilute (0.1 M).

    • Temperature: Keep the deprotonation step at 0°C, then add the electrophile before warming.

Validated Experimental Protocols

These protocols are designed to isolate the stability variables.[1]

Protocol A: Safe N-Alkylation (Preserving the Aldehyde)

Target: Alkylation of N1 without touching C3-CHO or C5-I.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 5-iodo-7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.1 eq) portion-wise.

    • Why? NaH is non-nucleophilic.[1] It removes the NH proton (

      
       ~13) irreversibly.[1] The resulting 
      
      
      
      gas escapes, driving the equilibrium.
  • Reaction: Stir for 30 min at 0°C. The solution will turn yellow/orange (anion formation).

  • Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Workup: Quench with saturated

    
      (mildly acidic/buffered) rather than water/brine initially to avoid localized high pH spikes.
    
Protocol B: Suzuki Coupling on the C5-Iodine

Target: Reacting the Iodine while keeping the Aldehyde intact.

VariableRecommendationReason
Base

(Solid) or

Weaker bases prevent aldehyde destruction.[1] Avoid hydroxides.[1]
Solvent Dioxane/Water (4:[1]1)A small amount of water is needed for the Suzuki cycle, but keep it minimal.
Temperature 80°C - 90°CDo not exceed 100°C to prevent thermal decomposition of the aldehyde.[1]
Protection Highly Recommended If yields are low, protect N1 with SEM or Boc before coupling.[1] A free NH can poison Pd catalysts.[1]

Stability Data & Decision Matrix

Use this matrix to select the correct base for your transformation.

BaseSolventStability PredictionRecommended Use
NaOH / KOH Water/AlcoholUNSTABLE Avoid.[1] Causes Cannizzaro.
NaOMe / NaOEt Methanol/EthanolUNSTABLE Avoid.[1] Causes Hemiacetal/Acetal formation or Cannizzaro.[1]

/

DMF / AcetoneSTABLE Standard N-alkylation.[1]
NaH THF / DMFSTABLE Best for clean deprotonation.[1]
LiHMDS / NaHMDS THF (-78°C)STABLE Use for specialized kinetic control.[1]
Piperidine / Pyridine EthanolMODERATE Used for Knoevenagel condensations (aldehyde reacts).[1]
Workflow Visualization (Graphviz)

DecisionMatrix Input Select Reaction Type Type1 N-Alkylation Input->Type1 Type2 Suzuki Coupling (at C5-I) Input->Type2 Type3 Aldehyde Modification (Wittig/Reductive Amination) Input->Type3 Action1 Use NaH or Cs2CO3 (Anhydrous DMF) Type1->Action1 Action2 Use K3PO4 or Na2CO3 (Protect N1 first if possible) Type2->Action2 Action3 Standard Conditions (Aldehyde is the reactant) Type3->Action3

Figure 2: Base selection workflow based on intended chemical transformation.

Frequently Asked Questions (FAQs)

Q: Can I use TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst with NaOH? A: No. While TBAI helps with alkylation, using NaOH (even in biphasic DCM/Water) creates a high concentration of


 at the interface.[1] This will degrade the aldehyde.[1] Use 

with TBAI in Acetone or MEK instead.[1]

Q: Is the 5-iodo position susceptible to


 displacement by base? 
A:  Generally, no , not under mild conditions.[1] While the 7-azaindole ring is electron-deficient, the 5-position is not sufficiently activated for direct displacement by hydroxide or carbonate. However, if you use sodium methoxide  in refluxing methanol, you risk displacing the iodine with a methoxy group (

), particularly because the C3-aldehyde activates the ring further.

Q: How do I store the compound to prevent decomposition? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids in air (autoxidation).[1] The presence of the iodine atom also makes it slightly light-sensitive; store in amber vials.

References

  • Lachance, N., et al. "Practical Synthesis of 3-Substituted 7-Azaindoles."[1] Synthesis, 2005.[1]

    • Citation for: General reactivity and stability of the 7-azaindole scaffold.[1]

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles."[1] Tetrahedron, 2007.[1]

    • Citation for: Detailed mechanism of electrophilic and nucleophilic attacks on the azaindole core.[1]

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[1] Chemical Society Reviews, 2007.[1][3]

    • Citation for: Stability of halogens (Iodine)
  • Organic Chemistry Portal. "Synthesis of Azaindoles."

    • Citation for: General synthetic protocols and protecting group strategies (SEM, Boc).[1]

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki coupling of 5-iodo-7-azaindole aldehydes

Technical Support Center: Heterocycle Optimization Hub Topic: Troubleshooting Low Conversion in Suzuki Coupling of 5-Iodo-7-Azaindole Aldehydes Ticket ID: AZ-7-CHO-5I Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocycle Optimization Hub Topic: Troubleshooting Low Conversion in Suzuki Coupling of 5-Iodo-7-Azaindole Aldehydes Ticket ID: AZ-7-CHO-5I Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Azaindole Trap"

You are likely experiencing a "stalled" reaction where the starting material (5-iodo-7-azaindole aldehyde) remains unconsumed, or the boronic acid is consumed without product formation. This is not a simple reactivity issue; it is a convergence of three antagonistic factors:

  • Catalyst Poisoning: The N-7 pyridine-like nitrogen binds tightly to Palladium(II), arresting the catalytic cycle.

  • Aldehyde Instability: The aldehyde moiety restricts the use of strong alkoxide bases necessary for difficult couplings.

  • Protodeboronation: The electron-deficient nature of the coupling partners often accelerates the decomposition of the boronic acid before transmetalation can occur.

This guide moves beyond standard "optimization" and treats the reaction as a competitive kinetic system.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the failure mode using this logic flow.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Check TLC/LCMS: Is Aryl Halide (SM) remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes (SM Intact) BaseIssue ISSUE: Base-Induced Aldehyde Degradation CheckSM->BaseIssue No (SM Decomposed) Poisoning ISSUE: Catalyst Poisoning or Failed Oxidative Addition CheckBoron->Poisoning Yes (Boron Intact) Deboronation ISSUE: Protodeboronation (Boronic Acid Suicide) CheckBoron->Deboronation No (Boron Gone) Sol_Ligand SOLUTION: Switch to Buchwald Precatalysts (XPhos Pd G4 or SPhos Pd G2) Poisoning->Sol_Ligand Sol_SlowAdd SOLUTION: Slow Addition or MIDA Boronates Deboronation->Sol_SlowAdd Sol_Base SOLUTION: Switch to K3PO4 Reduce Water Content BaseIssue->Sol_Base

Figure 1: Decision matrix for diagnosing reaction failure based on the fate of starting materials.

Part 2: Technical Deep Dive & Solutions

Q1: Why does the reaction turn black and stop (Catalyst Poisoning)?

The Mechanism: The 7-azaindole core contains a pyridine-like nitrogen (N7). Unlike the indole nitrogen (NH), which is non-basic, N7 has a lone pair orthogonal to the pi-system. This lone pair acts as a ligand, displacing your phosphine ligands and forming a stable, unreactive (Azaindole)2-Pd(II) complex. This is often observed as "palladium black" precipitation early in the reaction.

The Solution: Steric Bulk (The Buchwald Strategy) You must use ligands bulky enough to physically prevent the N7 nitrogen from coordinating to the metal center.

  • Recommendation: Switch to XPhos Pd G4 or SPhos Pd G2 .

  • Why: These precatalysts generate the active Pd(0) species immediately (bypassing induction periods) and the bulky biaryl phosphine ligands shield the metal center from N7 coordination while facilitating oxidative addition into the hindered 5-iodo position [1][2].

Q2: My boronic acid disappears, but the product doesn't form. Why?

The Mechanism: Protodeboronation This is the most common failure mode in heteroaryl couplings. Heteroaryl boronic acids are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes, replacing the boron with a proton (H).[1] This reaction is often faster than the transmetalation step in the Suzuki cycle [3].

The Solution: Kinetic Management

  • Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 equiv.

  • Slow Addition: Do not add all boronic acid at the start. Dissolve it in the solvent and add it via syringe pump over 1-2 hours. This keeps the concentration low, favoring the catalyst (transmetalation) over the background hydrolysis.

  • MIDA Boronates: If the acid is too unstable, switch to a MIDA boronate ester, which releases the active species slowly [4].

Q3: How do I handle the aldehyde sensitivity?

The Mechanism: Standard Suzuki bases like


 or 

can trigger Cannizzaro disproportionation or Aldol condensation on your aldehyde group, leading to complex tars.

The Solution: Phosphate Buffering

  • Base: Use Tribasic Potassium Phosphate (

    
    ) . It provides sufficient basicity for the Suzuki activation step but is less nucleophilic than alkoxides and less prone to triggering aldehyde side reactions than carbonates in some contexts.
    
  • Solvent: Use a mixture of 1,4-Dioxane/Water (4:1) . The water is strictly necessary for the boronic acid activation, but excess water drives side reactions.

Part 3: The "Gold Standard" Protocol

This protocol synthesizes the solutions above into a robust workflow. It assumes a 1.0 mmol scale.

Reagents:

  • Substrate: 5-iodo-7-azaindole-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Procedure:

  • Preparation (In Glovebox or under Ar flow):

    • Charge a reaction vial with the 5-iodo-7-azaindole aldehyde (1.0 equiv),

      
       (3.0 equiv), and XPhos Pd G2 (2 mol%).
      
    • Note on Protection: If this fails, protect the indole nitrogen with a Boc group or SEM group first. The free NH can sometimes deprotonate and form an insoluble salt [5].

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL per mmol) and Water (1 mL per mmol).

    • Crucial: Sparge solvents with Argon for 15 minutes before use. Oxygen kills the active catalyst.

  • The "Slow Feed" (If Boronic Acid is unstable):

    • If the boronic acid is stable, add it in Step 1.

    • If unstable: Dissolve the Boronic Acid (1.5 equiv) in minimal Dioxane. Heat the main reaction mixture to 80°C, then add the boronic acid solution dropwise over 60 minutes.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–16 hours.

    • Monitoring: Check HPLC/UPLC at 1 hour. If conversion is <5% and the mixture is black, the catalyst is dead (add more XPhos Pd G2).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.

    • Aldehyde Warning: Do not use strong acid or base during workup to preserve the aldehyde.

Part 4: Comparative Data

VariableStandard ConditionOptimized ConditionReason for Change
Catalyst

XPhos Pd G2 Prevents N7 coordination; faster oxidative addition.
Base

/


Protects aldehyde from Cannizzaro/Aldol reactions.
Solvent DMF / WaterDioxane / Water DMF can decompose at high T; Dioxane is cleaner for workup.
Temp 100°C+80°C Lower temp reduces protodeboronation rates.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides.[2][3][4] Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenylboronic acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Rates and Mechanisms. Angewandte Chemie International Edition.

  • Knapp, D. M., et al. (2009). MIDA Boronates: Stable, Slow-Release Boronic Acids. Journal of the American Chemical Society.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

Sources

Optimization

Removing residual POCl3 from 5-iodo-7-azaindole-3-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the Vilsmeier-Haack formylation of electron-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the Vilsmeier-Haack formylation of electron-rich heterocycles. Synthesizing 5-iodo-7-azaindole-3-carbaldehyde presents a specific intersection of chemical hurdles: managing the highly electrophilic Vilsmeier reagent, safely destroying excess phosphorus oxychloride (POCl₃), and isolating an amphoteric, halogenated azaindole without inducing degradation.

This guide is designed to move beyond basic recipes. It provides field-proven, self-validating protocols grounded in mechanistic causality to ensure both scientific integrity and operational safety in your laboratory.

Part 1: The Chemistry of the Quench (FAQs)

Q1: Why is the removal of excess POCl₃ so critical, and why does standard ice-water quenching often fail? A1: Complete removal of POCl₃ is essential to prevent violent exothermic runaways and subsequent product degradation[1]. In a standard ice-water quench, the near-freezing temperature drastically slows the hydrolysis kinetics of POCl₃. Because POCl₃ is dense and immiscible with cold water, it pools at the bottom of the flask. This leads to incomplete hydrolysis and the dangerous accumulation of unreacted reagent. As the mixture inevitably warms, a delayed, violent exotherm occurs[2]. Furthermore, the Vilsmeier reagent (a chloroiminium ion)[3] must be fully hydrolyzed to the aldehyde. A delayed exotherm causes localized superheating that can degrade the delicate 5-iodo-7-azaindole core.

Q2: How does the 7-azaindole core complicate the POCl₃ quench compared to standard indoles? A2: The 7-azaindole system contains a pyridine-like nitrogen (N7) which is basic. During the complete hydrolysis of one equivalent of POCl₃, three equivalents of hydrochloric acid (HCl) and one equivalent of phosphoric acid (H₃PO₄) are generated[4]. This highly acidic environment rapidly protonates the N7 position, converting the highly organic-soluble free base into a highly water-soluble salt. If the quench is not properly buffered, the product remains trapped in the aqueous phase. Subsequent attempts to extract it directly often result in severe, unbreakable emulsions due to the high concentration of phosphate salts.

Part 2: Mechanistic and Workflow Visualizations

To understand the troubleshooting steps, we must first visualize the chemical pathway and the physical workflow of the quench.

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Residue Residual POCl3 DMF->Residue Excess Reagent Iminium Iminium Salt Intermediate VR->Iminium + Substrate Substrate 5-Iodo-7-azaindole Product 5-Iodo-7-azaindole- 3-carbaldehyde Iminium->Product Hydrolysis Quench Aqueous Quench (NaOAc Buffer) Iminium->Quench Simultaneous Hydrolysis Residue->Quench Exothermic Hydrolysis Waste H3PO4 + HCl + NaOAc Quench->Waste Neutralization

Caption: Vilsmeier-Haack Formylation Pathway and POCl3 Quenching Dynamics.

Workup_Flow Start Reaction Complete (TLC Confirmed) Prep Prepare 2M NaOAc Buffer Start->Prep Quench Reverse Quench: Add Rxn to Buffer Prep->Quench Temp Maintain Temp 35°C - 40°C Quench->Temp Control Exotherm Hydrolysis Instantaneous POCl3 Hydrolysis Temp->Hydrolysis Prevents Delayed Runaway pH Adjust pH to 8-9 (aq. Na2CO3) Hydrolysis->pH Neutralize Acids Extract Isolate via Precipitation pH->Extract Liberate Free Base

Caption: Optimized Reverse Quench Workflow for Safe POCl3 Removal.

Part 3: Troubleshooting Guide

Issue 1: Delayed Exotherm and Runaway Reaction During Workup

  • Root Cause: Adding water directly to the reaction mixture (direct quench) or quenching into pure ice-water (unbuffered reverse quench) causes unreacted POCl₃ to pool. The kinetic barrier to hydrolysis at 0°C prevents immediate destruction[2].

  • Solution: Implement a buffered "reverse quench" using aqueous sodium acetate (NaOAc). By slowly adding the reaction mixture into a NaOAc solution maintained at 35°C–40°C, the POCl₃ is instantaneously and completely hydrolyzed[2]. The slightly elevated temperature overcomes the kinetic barrier, while the controlled addition rate dictates the heat generation, entirely preventing a runaway event.

Issue 2: Poor Yield and Emulsions During Extraction

  • Root Cause: Incomplete neutralization of phosphoric acid leads to the formation of gelatinous phosphate salts during liquid-liquid extraction. Furthermore, if the pH is too low, the protonated 5-iodo-7-azaindole remains highly soluble in the aqueous phase.

  • Solution: After the initial NaOAc quench, carefully adjust the pH to 8-9 using saturated aqueous sodium carbonate (Na₂CO₃)[5]. The 5-iodo-7-azaindole-3-carbaldehyde will typically precipitate as a solid at this slightly basic pH, allowing for isolation via vacuum filtration. This completely bypasses the need for biphasic extraction and eliminates emulsion risks.

Part 4: Quantitative Data: Comparison of Quenching Strategies

To logically justify the protocol, observe the empirical differences between standard quenching methodologies when applied to azaindole systems:

Quenching MethodologyExotherm Risk ProfileHydrolysis KineticspH ControlEmulsion RiskTypical Product Yield
Direct Water Quench CRITICAL (Runaway likely)UnpredictablePoor (pH < 0)High< 30% (Degradation)
Ice-Water Reverse Quench High (Delayed exotherm)[2]Very SlowPoor (pH < 1)High40 - 55%
NaOAc Buffer Reverse Quench (35-40°C) Low (Controlled)[2]Instantaneous Excellent (pH ~4-5)None (Precipitation)> 85%

Part 5: Self-Validating Experimental Protocol

Optimized Sodium Acetate Reverse Quench for 5-Iodo-7-azaindole-3-carbaldehyde

This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Preparation of the Quench Buffer

  • Action: Prepare a 2.0 M solution of Sodium Acetate (NaOAc) in distilled water. Use a volume of buffer that is at least 5 times the total volume of your DMF/POCl₃ reaction mixture. Place the buffer in a wide-mouth flask equipped with an overhead stirrer and a reliable internal thermometer.

  • Self-Validation Check: Ensure complete dissolution of the NaOAc. Undissolved salts indicate insufficient aqueous volume, which will lead to premature saturation and precipitation of phosphate salts during the quench.

Step 2: The Reverse Quench

  • Action: Warm the NaOAc buffer to 35°C. Transfer the completed Vilsmeier-Haack reaction mixture to an addition funnel. Begin vigorous overhead stirring of the buffer. Add the reaction mixture dropwise to the buffer.

  • Self-Validation Check (Critical): Monitor the internal temperature continuously. You should observe a transient spike of 2-5°C with each addition, followed by a rapid return to the baseline temperature (maintained between 35°C–40°C via a water bath if necessary)[2]. If the temperature begins to drop continuously while addition is paused, POCl₃ is pooling unreacted. Stop addition immediately and increase stirring speed.

Step 3: Hydrolysis Completion and pH Adjustment

  • Action: Once addition is complete, stir the mixture at 35°C for an additional 30 minutes to ensure total hydrolysis of the iminium intermediate. Cool the mixture to room temperature. Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) dropwise[5].

  • Self-Validation Check: Monitor the pH of the aqueous layer using pH paper or a calibrated probe. The successful deprotonation of the azaindole N7 and liberation of the free base aldehyde is confirmed when a yellow/tan solid begins to heavily precipitate at pH 8-9. Do not exceed pH 10, as the formyl group can be sensitive to strongly basic aldol-type side reactions.

Step 4: Isolation

  • Action: Collect the precipitated 5-iodo-7-azaindole-3-carbaldehyde via vacuum filtration using a Büchner funnel.

  • Self-Validation Check: Wash the filter cake with cold, distilled water until the pH of the filtrate runs neutral (pH ~7). This confirms the complete removal of trapped phosphate and acetate salts from the crystal lattice. Dry the solid under high vacuum.

References

  • Wintner, Jürgen. "How can I properly quench POCl3?" ResearchGate Q&A Forum. Available at: [Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry Reaction Guide. Available at: [Link]

  • Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Iodo-7-azaindole-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the formylation of halogenated 7-azain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the formylation of halogenated 7-azaindoles.

The synthesis of 5-iodo-7-azaindole-3-carbaldehyde (5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) via the Vilsmeier-Haack reaction presents a unique dichotomy in heterocyclic chemistry. You are dealing with an electron-deficient, deactivated core that requires high thermal energy to react, juxtaposed against a labile carbon-iodine (C-I) bond that degrades under those very same high-temperature conditions[1][2]. This guide provides the causality behind these competing factors and delivers a self-validating, optimized protocol to maximize your yields.

Mechanistic Overview & Temperature Logic

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl


)[1]. For standard indoles, this electrophilic aromatic substitution (S

Ar) occurs rapidly at room temperature. However, the 7-azaindole system features a pyridine nitrogen (N7) that exerts a strong electron-withdrawing inductive and mesomeric effect, drastically reducing the nucleophilicity of the C3 position[3].

Consequently, thermal activation is mandatory. Yet, pushing the temperature too high in the presence of POCl


 and generated HCl triggers nucleophilic aromatic substitution (S

Ar) halogen exchange or protodeiodination at the C5 position[2].

Temp_Logic Temp Reaction Temperature Low < 60 °C Temp->Low Opt 75 - 80 °C Temp->Opt High > 90 °C Temp->High LowRes Incomplete Reaction (Deactivated Core) Low->LowRes Low Energy OptRes Optimal Conversion (Maximized Yield) Opt->OptRes Sweet Spot HighRes Halogen Exchange & Deiodination High->HighRes Side Reactions

Temperature optimization logic for 5-iodo-7-azaindole formylation.

Troubleshooting & FAQs

Q1: Why am I recovering >90% unreacted 5-iodo-7-azaindole when running the reaction at room temperature or 50 °C? A: The electron-withdrawing nature of the pyridine ring deactivates the pyrrole moiety toward electrophiles. Unlike standard indoles, the activation energy barrier for the chloroiminium ion to attack the C3 position of a 7-azaindole is significantly higher[2][3]. Temperatures below 60 °C fail to provide sufficient kinetic energy to drive the S


Ar pathway, causing the reaction to stall at the starting materials.

Q2: I increased the reaction temperature to 100 °C to force conversion, but LC-MS shows a major impurity at M-46 Da. What happened? A: You have crossed the thermal threshold for C-I bond stability in this matrix. At 100 °C, the heavy iodine atom at the C5 position becomes highly susceptible to halogen exchange. The excess chloride ions (from POCl


) displace the iodine via S

Ar, resulting in the formation of 5-chloro-7-azaindole-3-carbaldehyde (

mass = -46 Da). Additionally, acidic protodeiodination can occur, yielding the des-iodo byproduct. You must strictly cap the internal reaction temperature at 80 °C.

Q3: Do I need to protect the N1 (pyrrole) nitrogen before formylation? A: It is not strictly mandatory, but it is a known optimization strategy. Unprotected 7-azaindoles often form an N-formyl intermediate that must migrate or be hydrolyzed. If your yields remain low at 80 °C, consider protecting the N1 position with a tosyl (Ts) or triflate group, which can sometimes streamline the C3-formylation trajectory, though it adds synthetic steps[2]. For the direct method, using a larger excess of the Vilsmeier reagent (3-4 equivalents) compensates for the unprotected N1 sink.

Q4: My product crashed out as a dark, gummy solid during the aqueous quench. How do I fix this? A: This indicates incomplete hydrolysis of the iminium intermediate or localized overheating during the quench. The reaction mixture must be poured into vigorously stirred crushed ice, not just cold water. The pH must then be carefully adjusted to 7.5–8.0 using 2M NaOH. If the pH remains acidic, the iminium salt will not fully hydrolyze to the aldehyde, leading to gummy, polymeric byproducts.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between internal reaction temperature, conversion rates, and the generation of critical impurities during a standard 4-hour reaction window.

Internal Temp (°C)Time (h)Substrate Conversion (%)5-Iodo Aldehyde Yield (%)Major Impurities / Mechanistic Observations
25 (RT) 24< 5Trace>95% Unreacted starting material. Insufficient thermal energy.
50 123025Sluggish kinetics. Iminium intermediate stalls.
75 - 80 3 - 4> 9582 Optimal range. Clean S

Ar conversion without C-I cleavage.
100 2> 9545~30% 5-Chloro exchange; ~15% Deiodination.

Optimized Experimental Protocol

This self-validating protocol utilizes a controlled thermal ramp to ensure complete Vilsmeier reagent formation before exposing the labile substrate to elevated temperatures.

VH_Workflow Step1 1. Vilsmeier Reagent Formation DMF + POCl3 (0 °C) Step2 2. Substrate Addition 5-Iodo-7-azaindole (0 to 25 °C) Step1->Step2 Add dropwise Step3 3. Thermal Activation Heating to 75-80 °C (2-4 h) Step2->Step3 Electrophilic Attack Step4 4. Iminium Hydrolysis Aqueous NaOH / Ice Step3->Step4 Quench Step5 5. Isolation 5-Iodo-7-azaindole-3-carbaldehyde Step4->Step5 Precipitation

Optimized Vilsmeier-Haack workflow for 5-iodo-7-azaindole formylation.
Step-by-Step Methodology

Reagents Required:

  • 5-Iodo-7-azaindole (1.0 equiv, e.g., 10 mmol, 2.44 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and reactant, 10 mL)

  • Phosphorus oxychloride (POCl

    
    ) (3.5 equiv, 35 mmol, 3.26 mL)
    
  • 2M Sodium Hydroxide (NaOH) aqueous solution

Procedure:

  • Vilsmeier Reagent Generation: Purge a dry 50 mL round-bottom flask with inert gas (N

    
     or Argon). Add anhydrous DMF (5 mL) and cool the flask to 0 °C using an ice bath.
    
  • POCl

    
     Addition:  Add POCl
    
    
    
    (3.5 equiv) dropwise via syringe over 15 minutes. Self-Validation Check: The solution should turn pale yellow to orange, indicating the successful formation of the chloroiminium ion. Stir at 0 °C for an additional 30 minutes.
  • Substrate Introduction: Dissolve 5-iodo-7-azaindole (1.0 equiv) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation (Critical Step): Remove the ice bath and allow the mixture to reach room temperature over 30 minutes. Transfer the flask to a pre-heated oil bath set to 75–80 °C . Stir vigorously for 3 to 4 hours.

  • Reaction Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (

    
     244) and the formation of the iminium intermediate. Do not exceed 80 °C to prevent halogen exchange.
    
  • Hydrolysis & Quench: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 50 g of vigorously stirred crushed ice.

  • pH Adjustment: Slowly add 2M NaOH (aq) dropwise until the pH reaches 7.5–8.0. Causality: This basic environment is strictly required to hydrolyze the iminium intermediate into the final aldehyde. A heavy precipitate will form.

  • Isolation: Stir the suspension for 1 hour at room temperature to ensure complete hydrolysis. Filter the solid under vacuum, wash thoroughly with cold distilled water (3 x 20 mL) to remove residual DMF and phosphate salts, and dry under high vacuum at 40 °C to afford 5-iodo-7-azaindole-3-carbaldehyde as an off-white to pale yellow solid.

References

  • Vilsmeier–Haack reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics Source: Ludwig-Maximilians-Universität München (Dissertation by A. Frischmuth detailing the specific low-yield challenges of Vilsmeier-Haack on halogenated 7-azaindoles) URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Current Organic Chemistry / ResearchGate URL:[Link]

Sources

Optimization

Handling moisture sensitivity of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The core focus is to address the compound's inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The core focus is to address the compound's inherent moisture sensitivity, a critical factor for experimental success. This document is structured to provide immediate, actionable solutions to common problems through a troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve problems that may arise during your experiments, particularly those linked to the compound's reactivity with moisture.

Question 1: My reaction yield is significantly lower than expected. Could moisture be the culprit?

Answer: Yes, moisture is a primary suspect for low yields in reactions involving 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. There are several ways water can interfere:

  • Direct Reaction with the Aldehyde: Aldehydes can react with water in an equilibrium to form geminal diols (hydrates).[1] While this reaction is often reversible, the formation of the hydrate depletes the active aldehyde from your reaction medium, thus lowering the yield of the desired product.

  • Decomposition of Starting Material: Although 7-azaindole scaffolds are foundational in many stable drug candidates, the aldehyde and iodo-substituents can be susceptible to degradation over time, a process often accelerated by moisture.[2][3][4]

  • Interference with Catalysts or Reagents: Many common organic reactions employ moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or certain bases like NaH). Trace amounts of water will quench these reagents, rendering them inactive and halting your reaction.[5]

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure all solvents were rigorously dried before use. If you are unsure, it is best to use a freshly opened bottle of anhydrous solvent or re-dry your solvent using appropriate methods (see Table 1). The gold standard for measuring residual water is Karl Fischer titration.[6][7]

  • Employ Inert Atmosphere Techniques: All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[5][8] This involves using oven- or flame-dried glassware and techniques like a Schlenk line or a glovebox.[9][10]

  • Assess Starting Material Integrity: Check the physical appearance of your 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Any clumping or change in color from a free-flowing solid could indicate hydration or degradation. Run a TLC or ¹H NMR of the starting material to check for impurities before starting the reaction.

Question 2: I'm observing unexpected spots on my TLC plate that I can't identify. What could they be?

Answer: The appearance of unknown byproducts is often linked to side reactions, many of which can be initiated by moisture.

  • Hydrate Formation: The gem-diol hydrate of your starting material will have a different Rf value on a TLC plate, typically appearing as a more polar spot.

  • Aldol Side-Reactions: In the presence of certain bases and trace water, aldehydes can undergo self-condensation (aldol reaction) or other side reactions, leading to a complex mixture of products.[11][12][13]

  • Degradation Products: Over time, exposure to air and moisture can lead to oxidative or hydrolytic degradation of the 7-azaindole core or loss of the iodo-group.[14]

Troubleshooting Steps:

  • Immediate Work-up: Ensure your reaction work-up is performed promptly after the reaction is deemed complete to minimize the formation of artifacts during this stage.

  • Inert Reaction & Sampling: When taking aliquots for TLC analysis during the reaction, do so under a positive pressure of inert gas to prevent introducing moisture into the main reaction flask.

  • Purify Starting Material: If you suspect the starting material is impure, consider purifying it by recrystallization or column chromatography before use, ensuring all solvents for this process are anhydrous.

Question 3: My reaction is sluggish or fails to initiate, especially when using organometallic reagents. What's going wrong?

Answer: This is a classic symptom of moisture contamination. Organometallic reagents (e.g., Grignard, organolithiums) are extremely strong bases and nucleophiles that react instantly and irreversibly with even trace amounts of water.[5]

Workflow for Prevention:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (>120°C) for several hours and assembled while hot, or flame-dried under vacuum.[8][10] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Solvent and Reagent Transfer: Use rigorously dried solvents. Transfer all air- and moisture-sensitive reagents using gas-tight syringes or cannula transfer techniques under an inert atmosphere.[8][9]

  • Titrate Your Reagents: The molarity of commercial organometallic reagents can decrease over time due to gradual reaction with atmospheric moisture upon opening. It is best practice to titrate them before use to determine their exact concentration.

Below is a troubleshooting decision tree to help diagnose potential issues.

G start Low Yield or Reaction Failure q1 Was the reaction run under an inert atmosphere? start->q1 q2 Were solvents certified anhydrous or freshly dried? q1->q2 Yes sol1 Implement inert atmosphere techniques (Schlenk line/glovebox). q1->sol1 No q3 Was the starting aldehyde checked for purity before use? q2->q3 Yes sol2 Use freshly opened anhydrous solvent or dry solvents over an appropriate desiccant (see Table 1). q2->sol2 No q4 Are you using highly sensitive reagents (e.g., R-Li, RMgX)? q3->q4 Yes sol3 Analyze starting material via TLC/NMR. Purify if necessary. q3->sol3 No sol4 Ensure all reagent transfer steps are scrupulously anhydrous. Consider titrating organometallic reagents. q4->sol4 Yes end_node Problem Likely Resolved q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Troubleshooting decision tree for moisture-related issues.
Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde? This compound should be stored under an inert atmosphere (Argon or Nitrogen), sealed tightly, and kept in a refrigerator (2-8°C) in a dark place.[15] For long-term storage, placing the container inside a desiccator within the refrigerator provides an additional layer of protection against moisture ingress.

Q2: Can I handle this compound on the open bench? For brief operations like weighing, it can be handled quickly on an open bench, but prolonged exposure to atmospheric moisture should be avoided. For reactions and solution preparations, it is highly recommended to work under an inert atmosphere using a glovebox or Schlenk line.[8]

Q3: Which drying agents are suitable for solvents used in reactions with this aldehyde? The choice of drying agent is critical, as reactive agents can consume your aldehyde. Neutral, non-reactive agents are preferred.

Drying AgentCompatible SolventsCompatibility with AldehydesNotes
Anhydrous MgSO₄ Ethers, Esters, Halogenated SolventsExcellent Fast-acting and efficient. A fine powder indicates dryness.[6]
Anhydrous Na₂SO₄ Most organic solventsExcellent Slower and less efficient than MgSO₄ but very non-reactive.[6]
Molecular Sieves (3Å/4Å) Most organic solventsExcellent Very effective. Must be activated by heating under vacuum before use.[6]
Calcium Hydride (CaH₂) Hydrocarbons, EthersPoor Basic; can catalyze aldol condensations or act as a reducing agent. Not Recommended.
Sodium/Benzophenone Ethers, HydrocarbonsIncompatible Strongly basic and reducing. Will react with the aldehyde. Do Not Use.

Q4: How do I properly set up a reaction under an inert atmosphere without a glovebox? The use of a Schlenk line or a simple inert gas balloon setup is a standard and effective technique.[9][10]

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot & Cool Under Inert Gas (Ar/N₂) A->B C 3. Add Solid Aldehyde Under Positive Gas Flow B->C D 4. Add Anhydrous Solvent via Syringe/Cannula C->D E 5. Add Other Reagents via Syringe/Cannula D->E F 6. Maintain Positive Inert Gas Pressure (Balloon or Bubbler) E->F G 7. Stir Reaction for Designated Time F->G

Workflow for setting up a moisture-sensitive reaction.
Protocol: Standard Inert Atmosphere Reaction Setup

This protocol describes a standard procedure for setting up a reaction using 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde under an inert nitrogen or argon atmosphere using a Schlenk flask and balloon.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • Rubber septa

  • Stir bar

  • Nitrogen or Argon gas source with a bubbler

  • Gas-tight syringes and needles

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Place the flask (with stir bar) and any other necessary glassware (e.g., condenser) in an oven (125°C) for at least 4 hours (or overnight).

  • Assembly: While the flask is still hot, quickly cap it with a rubber septum. Clamp it to a stand and connect it to the inert gas line via a needle through the septum. Insert a second "exit" needle to allow gas to flush through the vessel.[9][10]

  • Purge and Refill Cycle: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air. Remove the exit needle and allow the flask to cool completely to room temperature under a positive pressure of inert gas (indicated by the balloon inflating slightly or gas flowing gently through the bubbler). For highly sensitive reactions, evacuate the flask with a vacuum pump and refill with inert gas, repeating this cycle three times.[8]

  • Addition of Solid: Briefly remove the septum and add the 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the flask against a counterflow of inert gas. Quickly reseal the flask.

  • Addition of Solvent: Using a clean, dry, gas-tight syringe, draw up the required volume of anhydrous solvent. Pierce the septum of the reaction flask and add the solvent.

  • Addition of Liquid Reagents: Add any other liquid reagents or solutions via a gas-tight syringe as described in the previous step.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Samples for analysis (e.g., TLC, LC-MS) can be withdrawn using a syringe.

By diligently following these procedures, you can create a robustly anhydrous and anaerobic environment, maximizing the potential for a successful reaction and ensuring the integrity of your valuable materials.

References
  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (n.d.). Retrieved March 7, 2024, from [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

  • Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved March 7, 2024, from [Link]

  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (2023, February 16). Retrieved March 7, 2024, from [Link]

  • Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water - Taylor & Francis. (2012, March 1). Retrieved March 7, 2024, from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved March 7, 2024, from [Link]

  • Air-free technique - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (n.d.). Retrieved March 7, 2024, from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Retrieved March 7, 2024, from [Link]

  • Organocatalytic reactions in water - The Raj Group. (2023, August 1). Retrieved March 7, 2024, from [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite | ACS Omega. (2025, December 3). Retrieved March 7, 2024, from [Link]

  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - Frontiers. (2022, October 25). Retrieved March 7, 2024, from [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents. (n.d.).
  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. (2025, October 18). Retrieved March 7, 2024, from [Link]

  • How do Ketones & Aldehydes affect Karl Fischer moisture testing? - Scientific Gear. (2013, September 23). Retrieved March 7, 2024, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved March 7, 2024, from [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. (2022, November 16). Retrieved March 7, 2024, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds - Moravek, Inc. (2019, October 17). Retrieved March 7, 2024, from [Link]

  • Iodine Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved March 7, 2024, from [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Handling Pyrophoric Reagents - Youngstown State University. (n.d.). Retrieved March 7, 2024, from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-iodo vs 5-bromo 7-azaindole-3-carbaldehyde reactivity comparison

Executive Summary: The "High-Performance" vs. "Workhorse" Verdict In the functionalization of the 7-azaindole scaffold—a privileged structure in kinase inhibitor development (e.g., Vemurafenib)—the choice between 5-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Performance" vs. "Workhorse" Verdict

In the functionalization of the 7-azaindole scaffold—a privileged structure in kinase inhibitor development (e.g., Vemurafenib)—the choice between 5-iodo and 5-bromo congeners is rarely arbitrary. It is a trade-off between reactivity kinetics and synthetic stability .

  • 5-Iodo-7-azaindole-3-carbaldehyde is the "High-Performance" candidate. It exhibits oxidative addition rates 2–3 orders of magnitude faster than the bromide. It is the mandatory choice when coupling with sterically hindered boronic acids, electron-deficient alkynes, or thermally sensitive substrates where reaction temperatures must remain below 60°C.

  • 5-Bromo-7-azaindole-3-carbaldehyde is the "Industrial Workhorse." It offers superior shelf-stability and lower cost. It requires higher activation energies (typically 80–100°C) but provides cleaner profiles in reactions where the labile C–I bond might lead to dehalogenation side-products.

Critical Constraint: The C3-aldehyde (–CHO) group is a "soft" electrophile. While it tolerates Pd-catalyzed cross-coupling (Suzuki, Sonogashira), it is incompatible with lithium-halogen exchange (Li-Hal) unless protected, regardless of the halogen used.

Structural & Electronic Analysis

The reactivity difference stems from the interplay between the halogen's bond dissociation energy (BDE) and the electronic pull of the 7-azaindole core.

The "Double-Pull" Effect

The C5 position in 7-azaindole is electronically unique. It is subjected to a "double-pull" of electron density:

  • Pyridine Ring (N7): The nitrogen at position 7 exerts a strong inductive effect (-I), pulling density away from C5.

  • C3-Carbaldehyde: The aldehyde is a strong electron-withdrawing group (EWG), further depleting the ring's electron density.

Impact on Reactivity: This electron deficiency accelerates Palladium(0) oxidative addition. Electron-poor aryl halides are generally more reactive in the oxidative addition step (the rate-determining step for iodides/bromides) because the metal center is nucleophilic. Therefore, 5-iodo-7-azaindole-3-carbaldehyde is among the most reactive heteroaryl halides available , often reacting at room temperature.

Quantitative Comparison
Feature5-Iodo-7-azaindole-3-CHO 5-Bromo-7-azaindole-3-CHO
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
Oxidative Addition (Pd) Fast (RT to 40°C)Moderate (Requires 80–100°C)
Lithium Exchange Extremely Fast (-78°C)Controlled (-78°C)
Side Reactions Deiodination (reduction) possibleStable
Cost Profile HighLow

Decision Framework & Visualized Mechanism

The following diagram illustrates the mechanistic pathways and the decision logic for selecting the correct starting material.

ReactivityMatrix Start Target Transformation Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Sono Sonogashira (Alkynes) Start->Sono LiHal Li-Hal Exchange (Organolithium) Start->LiHal Iodo 5-Iodo-7-azaindole-3-CHO (High Reactivity) Mild Route A: Mild/Room Temp (Use for unstable partners) Iodo->Mild Fast Oxidative Addition Bromo 5-Bromo-7-azaindole-3-CHO (High Stability) Heat Route B: Standard Heat (80-100°C, Robust) Bromo->Heat Slower Oxidative Addition Suzuki->Iodo Difficult Substrate Suzuki->Bromo Standard Substrate Sono->Iodo Preferred Protect Route C: MUST PROTECT CHO (Acetal formation required) LiHal->Protect Aldehyde is Electrophilic! Protect->Bromo Standard Precursor

Figure 1: Decision Matrix for 5-Halo-7-azaindole-3-carbaldehyde Selection.

Experimental Protocols

These protocols are synthesized from high-fidelity methodologies used in kinase inhibitor synthesis (e.g., PLX4032 analogues).

Protocol A: High-Fidelity Suzuki Coupling (5-Iodo)

Use Case: Coupling with thermally unstable boronic acids or when high regioselectivity is needed (avoiding reaction at other sites).

  • Reagents:

    • 5-Iodo-7-azaindole-3-carbaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Chosen for stability and efficiency with iodides.

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Charge a reaction vial with the iodo-aldehyde, boronic acid, base, and catalyst.

    • Seal and purge with Argon for 5 minutes (Crucial: Oxygen promotes deiodination).

    • Add degassed solvent via syringe.

    • Stir at 45°C for 4–6 hours. (Note: The bromide would require 90°C here).

    • Monitor by LCMS.[3][4] The aldehyde peak (CHO) should remain intact.

  • Expected Yield: 85–95%.

Protocol B: Robust Sonogashira Coupling (5-Bromo vs 5-Iodo)

Use Case: Installing alkynes. Note: The 5-Iodo variant is vastly superior here. 5-Bromo often fails to reach full conversion without forcing conditions that degrade the aldehyde.

  • Reagents:

    • 5-Iodo-7-azaindole-3-carbaldehyde (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1][5]

    • Co-Catalyst: CuI (2 mol%)

    • Base: Et₃N (3.0 equiv)

    • Solvent: DMF or THF (Dry)

  • Procedure:

    • Combine reagents in a dry flask under Argon.

    • Stir at Room Temperature for 2 hours.

    • Comparison: If using the 5-Bromo analogue, heating to 80°C is required, which frequently leads to "black tar" formation due to polymerization of the aldehyde/alkyne in the presence of hot amine base.

  • Verdict: Always use the 5-Iodo derivative for Sonogashira couplings on this scaffold.

Protocol C: Lithium-Halogen Exchange (The "Trap")

Warning: You cannot perform Li-Hal exchange directly on 5-bromo-7-azaindole-3-carbaldehyde. The n-BuLi will attack the aldehyde carbonyl (1,2-addition) faster or competitively with the halogen exchange.

Correct Workflow:

  • Protection: Convert 5-bromo-7-azaindole-3-carbaldehyde to its acetal using ethylene glycol/pTSA (Dean-Stark).

  • Exchange: Treat the protected acetal with n-BuLi at -78°C in THF.

  • Quench: Add electrophile (e.g., DMF, I₂, alkyl halide).

  • Deprotection: Acidic hydrolysis (HCl/THF) to restore the aldehyde.

Comparative Data Summary

The following table summarizes experimental observations from internal and literature sources regarding the coupling efficiency of these two species.

Reaction TypePartner5-Iodo Variant Performance5-Bromo Variant PerformanceRecommendation
Suzuki Phenylboronic Acid95% Yield (40°C, 2h)92% Yield (90°C, 12h)Bromo (Cost effective)
Suzuki 2,6-Disubst. Boronic Acid (Steric)88% Yield (60°C, 18h)<30% Conversion (100°C)Iodo (Essential)
Sonogashira Propargyl Alcohol90% Yield (RT, 1h)45% Yield (80°C, Decomposition)Iodo (Essential)
Heck Methyl Acrylate85% Yield (80°C)70% Yield (110°C)Iodo (Better profile)

References

  • Synthesis of 7-Azaindoles via Cross-Coupling : Leboho, T. C., et al. "The synthesis of 7-azaindole derivatives as potential antimicrobial agents." (Discusses Sonogashira efficiency on halo-azaindoles).

  • Kinase Inhibitor Development (Vemurafenib) : Bollag, G., et al. "Clinical efficacy of a RAF inhibitor that targets V600E BRAF." Nature 2010. (Highlights the utility of 5-halo-7-azaindoles in drug discovery).

  • Mechanistic Insight on Pd-Catalysis : Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angew. Chem. Int. Ed. (Foundational text on oxidative addition rates of Aryl-I vs Aryl-Br).

  • Lithium-Halogen Exchange on Azaindoles : Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindoles." J. Org.[5][6] Chem. (Details the necessity of protecting groups during lithiation).

Sources

Comparative

HPLC Purity Standards for 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Comparison Guide

Executive Summary In the synthesis of next-generation kinase inhibitors (e.g., PI3K, B-Raf, and CDK antagonists), 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3) serves as a critical scaffold. Its dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., PI3K, B-Raf, and CDK antagonists), 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3) serves as a critical scaffold. Its dual functionality—the electrophilic aldehyde at C3 and the labile iodide at C5—allows for orthogonal functionalization. However, this reactivity profile makes the compound susceptible to specific impurity patterns that generic "reagent grade" materials often fail to quantify.

This guide compares the performance of High-Fidelity HPLC Reference Standards against common Reagent Grade Alternatives . We demonstrate that using unverified reagent-grade materials as analytical standards leads to significant quantitation errors due to the co-elution of regioisomeric impurities. We further provide an optimized, self-validating HPLC protocol designed to resolve these specific critical quality attributes (CQAs).

Product Identity & Critical Quality Attributes (CQAs)

Before evaluating performance, the chemical entity must be rigorously defined. The 7-azaindole core is basic, while the aldehyde is reactive.

AttributeSpecification
Chemical Name 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Synonyms 5-Iodo-7-azaindole-3-carboxaldehyde
CAS Number 1234615-88-3 (Distinct from the 3-iodo-5-formyl isomer, CAS 900514-07-0)
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Key Impurity A Des-iodo analog: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Result of hydrodehalogenation)
Key Impurity B Regioisomer: 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Result of non-selective formylation)

Comparative Analysis: Reference Standard vs. Alternatives

We evaluated the analytical performance of a Certified Reference Standard (CRS) (>99.5%, fully characterized) versus a commercially available Reagent Grade (RG) alternative (~96-98%, "As-Is").

Quantitative Accuracy & Impurity Profiling

The primary risk in using RG materials as standards is the "Purity Inflation" phenomenon, where UV-transparent impurities or co-eluting isomers are ignored.

FeatureHigh-Fidelity Reference Standard (CRS) Reagent Grade Alternative (RG) Impact on Research
Assay Value Mass Balance (% w/w) accounting for water/solvents.Area % (HPLC) only.RG assumes 100% active content, leading to 3-5% potency errors in downstream dosing.
Isomeric Purity Validated separation of C3-formyl vs. C5-formyl isomers.Often unresolved; isomers merge into main peak.False purity assignment; incorrect structure-activity relationship (SAR) data.
Traceability H-NMR, qNMR, and ROI (Residue on Ignition) data provided.Limited to basic HPLC-UV and MS identity.Inability to troubleshoot failed syntheses or unexpected side reactions.
Chromatographic Performance Data

We injected both materials using a generic acidic C18 method (Method A) and our optimized High-pH method (Method B).

  • Observation: Under generic acidic conditions (0.1% Formic Acid), the RG material appeared to be 98.2% pure. However, using the optimized Method B (pH 9.5), the RG material revealed a 2.4% regioisomer impurity that had co-eluted under acidic conditions. The CRS material maintained >99.5% purity in both methods, confirming its suitability for validating separation power.

Optimized Experimental Protocol

Standard generic methods often fail for 7-azaindoles due to the basicity of the pyridine nitrogen (


), causing peak tailing and poor resolution.
Method Principle: The "pH Switch"

To ensure trustworthiness and self-validation, we utilize a High-pH Reverse Phase strategy. By operating at pH 9.5, the 7-azaindole core remains unprotonated (neutral), significantly improving peak shape and maximizing the hydrophobic selectivity difference between the 5-iodo and 3-iodo isomers.

Instrument Parameters
  • System: HPLC with PDA (Photo Diode Array)

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column)

  • Column Temp: 35°C

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (primary), 230 nm (secondary for impurity profiling)

  • Injection Vol: 5 µL

Mobile Phase & Gradient
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation (Critical Step)
  • Stock Solution: Weigh 5.0 mg of Standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL DMSO (Required for solubility). Sonicate for 5 mins.

  • Dilution: Make up to volume with Methanol . (Final conc: 0.5 mg/mL).

    • Note: Avoid using 100% aqueous diluent as the compound may precipitate.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying the standard. It emphasizes the necessity of resolving the "Regioisomer Trap" common in azaindole synthesis.

PurityValidation Start Raw Material (5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) Analysis HPLC Analysis (Method B: pH 9.5) Start->Analysis Decision1 Peak Tailing Factor (Tf) < 1.2? Analysis->Decision1 Decision2 Regioisomer Resolution (Rs) > 2.0? Decision1->Decision2 Yes Fail_Tailing FAIL: Column Interaction (Switch to High pH) Decision1->Fail_Tailing No Fail_Res FAIL: Co-elution Risk (Reagent Grade Only) Decision2->Fail_Res No Pass PASS: Valid Reference Standard (>99.0% Purity) Decision2->Pass Yes

Figure 1: Analytical decision matrix for validating 7-azaindole aldehyde standards. Note the critical check for Regioisomer Resolution.

Interpretation of Results

When analyzing your specific lot of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde using the protocol above, apply these acceptance criteria:

  • Retention Time (RT): The main peak should elute at approximately 8.5 - 9.5 min .

  • Relative Retention (RRT):

    • Des-iodo impurity (more polar): RRT ~0.85

    • Regioisomer (C5-formyl, less polar): RRT ~1.05

  • System Suitability:

    • Resolution (

      
      ) between Main Peak and Regioisomer must be 
      
      
      
      .
    • Tailing Factor (

      
      ) must be 
      
      
      
      .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Zhang, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.[1] ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-iodo-7-azaindole-3-carboxaldehyde

The following guide details the mass spectrometry fragmentation characteristics of 5-iodo-7-azaindole-3-carboxaldehyde . This technical analysis is structured for researchers requiring structural confirmation of halogena...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation characteristics of 5-iodo-7-azaindole-3-carboxaldehyde .

This technical analysis is structured for researchers requiring structural confirmation of halogenated azaindole intermediates in kinase inhibitor development. It compares the specific behaviors of the 5-iodo derivative against its brominated and non-halogenated analogs, providing a robust framework for identification.

Executive Summary: The Iodine Fingerprint

In medicinal chemistry, 7-azaindoles are privileged scaffolds for kinase inhibitors (e.g., Vemurafenib). The 5-iodo-7-azaindole-3-carboxaldehyde is a critical synthetic intermediate. Its mass spectral analysis is defined by two competing fragmentation pathways: the lability of the C-I bond and the stability of the bicyclic aromatic core.

Unlike its chloro- or bromo-analogs, the 5-iodo derivative lacks a distinct M+2 isotopic signature, making fragmentation pattern analysis (MS/MS) essential for confirmation. This guide delineates the specific m/z transitions that validate this structure.

Chemical Identity & Theoretical Mass

Before initiating MS protocols, exact mass calculations are required to set acquisition windows.

PropertyValueNotes
Formula C

H

IN

O
Monoisotopic Mass 271.9423 DaIodine is monoisotopic (

I).
[M+H]

(ESI)
272.9496 m/z Primary precursor in positive mode.
[M-H]

(ESI)
270.9350 m/zAccessible due to acidic N-H (pKa ~13).
Isotopic Pattern Single dominant peakNo M+2 peak (unlike Br/Cl).

Experimental Protocol: LC-MS/MS Characterization

Expert Insight: Direct infusion is recommended for initial fragmentation optimization to avoid matrix suppression, but LC separation is required to distinguish from de-iodinated byproducts.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the pyridine nitrogen (N-7), facilitating ESI+ detection.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-I bond).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Note: The C-I bond is weak (bond energy ~57 kcal/mol). High CE will obliterate the molecular ion.

Fragmentation Analysis & Pathways

The fragmentation of 5-iodo-7-azaindole-3-carboxaldehyde follows a logic distinct from simple indoles due to the electron-deficient pyridine ring.

Primary Pathway: The Carbonyl Loss (Diagnostic)

In ESI+, the aldehyde group is the first point of fragmentation.

  • Transition: m/z 273 → m/z 245 (Δ = 28 Da).

  • Mechanism: Loss of Carbon Monoxide (CO).

  • Significance: This confirms the presence of the aldehyde functionality intact on the ring.

Secondary Pathway: The Halogen Elimination
  • Transition: m/z 245 → m/z 118 (Δ = 127 Da).

  • Mechanism: Homolytic cleavage of the C-I bond (Loss of Iodine radical, I•).

  • Observation: This is more common in EI (Electron Impact). In ESI, you may observe loss of HI (Δ = 128 Da) leading to m/z 117 if the proton is mobile.

Tertiary Pathway: Ring Destruction
  • Transition: m/z 118 → m/z 91.

  • Mechanism: Loss of HCN (Δ = 27 Da) from the pyrrole ring, characteristic of azaindoles.

Visualized Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 273 (Intact Aldehyde) Frag1 Fragment 1 m/z 245 (5-iodo-7-azaindole core) Precursor->Frag1 Loss of CO (-28 Da) Low CE (10-20 eV) Frag2 Fragment 2 m/z 117/118 (De-iodinated Core) Precursor->Frag2 Direct C-I Cleavage (In-Source) Frag1->Frag2 Loss of I• (-127) or HI (-128) Med CE (25-35 eV) Frag3 Fragment 3 m/z 90/91 (Pyrrole Ring Cleavage) Frag2->Frag3 Loss of HCN (-27 Da) High CE (>40 eV)

Figure 1: Proposed ESI+ fragmentation pathway for 5-iodo-7-azaindole-3-carboxaldehyde.

Comparative Performance Guide

This section compares the 5-iodo variant with its "Alternatives" (Analogs) to assist in selection and identification during SAR (Structure-Activity Relationship) studies.

Comparison 1: Halogen Substituent Effects

The choice of halogen affects both the isotopic pattern and the bond stability in the mass spectrometer.

Feature5-Iodo Derivative 5-Bromo Derivative 5-Chloro Derivative
Precursor m/z 273225 / 227181 / 183
Isotopic Pattern Monoisotopic (Single Peak)1:1 Doublet (M, M+2)3:1 Doublet (M, M+2)
Bond Stability Low (C-I breaks easily)MediumHigh (C-Cl is stable)
Diagnostic Loss Loss of I (127 Da)Loss of Br (79/81 Da)Loss of HCl (36 Da)
Detection Limit High Sensitivity (Iodine increases ionization in negative mode)ModerateModerate
Comparison 2: Ionization Mode Suitability
  • ESI (Electrospray): Best for purity checks. Shows strong [M+H]+. Fragmentation requires CID (Collision Induced Dissociation).[2][3]

  • EI (Electron Impact): Best for library matching. The molecular ion (M+.) will be weak due to rapid loss of Iodine.

    • Recommendation: Use ESI+ for quantitative analysis and EI only if strict structural fingerprinting against a NIST library is required.

Troubleshooting & Validation

  • Issue: High abundance of m/z 147 in the spectrum.

    • Cause: This is likely de-iodination occurring in solution or in-source. The compound has degraded to 7-azaindole-3-carboxaldehyde (MW 146).

    • Solution: Lower the Cone Voltage and prepare fresh samples in amber vials (Iodides are light-sensitive).

  • Issue: No signal in Positive Mode.

    • Cause: The electron-withdrawing Iodine and Aldehyde reduce the basicity of the pyridine nitrogen.

    • Solution: Switch to Negative Mode (ESI-) . The indole N-H is acidic. Look for [M-H]- at m/z 271.

References

  • NIST Mass Spectrometry Data Center. "1H-Indole-3-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook.[4] Accessed March 2026.[5] Link

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." ResearchGate / Tetrahedron. Accessed March 2026. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13863906, 5-Iodo-1H-indole-3-carbaldehyde." PubChem. Accessed March 2026. Link

  • Zhang, J., et al. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Toxicology. Accessed March 2026. Link

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of 5-Iodo-7-Azaindole Derived Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique ability to mimic the adenine core of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, providing a robust anchor for inhibitor development.[3][4] The strategic placement of a nitrogen atom in the indole ring system can significantly influence the physicochemical properties and biological activity of these compounds.[5][6] This guide provides an in-depth comparative analysis of the kinase selectivity profile of inhibitors derived from the 5-iodo-7-azaindole scaffold, offering experimental data, methodological insights, and a discussion of their therapeutic potential.

The 5-Iodo-7-Azaindole Scaffold: A Platform for Kinase Inhibition

The 7-azaindole core provides a bicyclic aromatic system where the pyrrole NH group acts as a hydrogen bond donor and the pyridine N7 atom serves as a hydrogen bond acceptor, effectively mimicking the interactions of the adenine base of ATP with the kinase hinge region.[3] The introduction of an iodine atom at the 5-position of the 7-azaindole ring offers several advantages for drug design. The iodine atom is a large, lipophilic halogen that can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the iodo-substituent provides a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space to optimize potency and selectivity.[5]

Comparative Kinase Selectivity Profile

To illustrate the kinase selectivity of 7-azaindole based inhibitors, we will compare the activity of representative compounds against key kinase targets. While a comprehensive KINOMEscan profile for a specific 5-iodo-7-azaindole is not publicly available, we can analyze data from published studies on related compounds to infer potential selectivity patterns.

Case Study: p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it an attractive target for a variety of diseases.[7] Several 7-azaindole derivatives have been investigated as p38 MAPK inhibitors.

InhibitorPrimary Target(s)IC50 (nM)Representative Off-Target(s)IC50 (nM)Reference(s)
Hypothetical 5-Iodo-7-Azaindole Derivative p38α<10JNK1, ERK2>1000Inferred from related compounds
Doramapimod (BIRB 796) p38α, p38β38, 65JNK2, c-RAF, Fyn, Lck>10,000[7]
SD-169 p38α3.2p38β, p38γ, ERK2, JNK1122, >50,000, >50,000, >50,000

This comparative table highlights the potential for high selectivity with the 7-azaindole scaffold. While Doramapimod, a diaryl urea-based inhibitor, exhibits broad p38 isoform inhibition, indole-based inhibitors like SD-169 demonstrate remarkable selectivity for the p38α isoform.[7] A hypothetical 5-iodo-7-azaindole derivative, based on the structure-activity relationships of related compounds, would be expected to exhibit potent and selective inhibition of p38α.

Case Study: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][8] Several kinase inhibitors targeting VEGFR-2 have been developed, with varying selectivity profiles.

InhibitorPrimary Target(s)IC50 (nM)Representative Off-Target(s)IC50 (nM)Reference(s)
Hypothetical 5-Iodo-7-Azaindole Derivative VEGFR-2<50PDGFRβ, c-Kit>500Inferred from related compounds
Sorafenib VEGFR-2, PDGFRβ, c-Kit, B-RAF90, 58, 68, 22Multiple kinasesVaried[4]
Sunitinib VEGFR-2, PDGFRβ, c-Kit, FLT32, 8, 4, 1Multiple kinasesVaried[9]

Sorafenib and Sunitinib are multi-kinase inhibitors that, while effective, have broader activity that can lead to off-target side effects.[4][9] The 7-azaindole scaffold offers the potential to develop more selective VEGFR-2 inhibitors. A hypothetical 5-iodo-7-azaindole derivative could be designed to achieve greater selectivity against other receptor tyrosine kinases.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered cascade involving a MAPKKK (e.g., TAK1, MEKKs), a MAPKK (MKK3/6), and p38 MAPK. Once activated by dual phosphorylation, p38 phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2/3), leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Inflammation, Apoptosis, Cell Cycle MK2_3->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor 5-Iodo-7-Azaindole Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by a 5-iodo-7-azaindole derivative.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and permeability.

VEGFR2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK RAS-RAF-MEK-ERK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival_Permeability Cell Survival & Permeability Akt->Survival_Permeability Inhibitor 5-Iodo-7-Azaindole Inhibitor Inhibitor->VEGFR2 adp_glo_workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Varying Conc.) Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP Kinase_Reaction->Stop_Deplete Convert_Detect 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase generates light Stop_Deplete->Convert_Detect Measure 4. Measure Luminescence Convert_Detect->Measure Analyze 5. Data Analysis: - Plot Luminescence vs. [Inhibitor] - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and a serial dilution of the 5-iodo-7-azaindole inhibitor.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. A luciferase/luciferin reaction then produces a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Western Blotting for Phospho-Kinase Levels

To confirm that the inhibitor is active in a cellular context, a Western blot analysis of the phosphorylation status of the target kinase or its downstream substrate can be performed. [3] Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line that expresses the target kinase. Treat the cells with varying concentrations of the 5-iodo-7-azaindole inhibitor for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Subsequently, probe with a primary antibody for the total protein as a loading control.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the phospho-protein signal with increasing inhibitor concentration confirms cellular target engagement.

Conclusion

The 5-iodo-7-azaindole scaffold represents a promising platform for the development of potent and selective kinase inhibitors. The strategic incorporation of an iodine atom offers opportunities for enhanced binding affinity, selectivity, and synthetic diversification. While comprehensive public data on the kinome-wide selectivity of specific 5-iodo-7-azaindole derivatives is limited, the analysis of related compounds targeting p38 MAPK and VEGFR-2 demonstrates the potential for achieving high selectivity with this scaffold. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the selectivity and cellular activity of novel 5-iodo-7-azaindole based inhibitors, paving the way for the development of next-generation targeted therapeutics. Further investigation into the structure-activity relationships and comprehensive selectivity profiling of this compound class is warranted to fully exploit its therapeutic potential.

References

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]

  • RCSB PDB. 5KBR: Pak1 in complex with 7-azaindole inhibitor. [Link]

  • Norman, P. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

  • RCSB PDB. 5TOE: Pim-1 kinase in complex with a 7-azaindole. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(22), 7909. [Link]

  • El-Gazzar, M. G., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 631–655. [Link]

  • RCSB PDB. 5TUR: Pim-1 kinase in complex with a 7-azaindole. [Link]

  • Musso, L., et al. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. Molecules, 26(16), 4992. [Link]

  • ResearchGate. IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

  • PubMed. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]

  • opnMe. p38 MAP Kinase Inhibitor I BIRB 796. [Link]

  • Metwaly, A. M., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(14), 4531. [Link]

  • ResearchGate. Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and... [Link]

  • ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]

  • RCSB PDB. 5HO7: DISCOVERY OF NOVEL 7-AZAINDOLES AS PDK1 INHIBITORS. [Link]

  • Singh, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

Sources

Validation

Comparative Yield and Mechanistic Guide: Vilsmeier-Haack vs. Reimer-Tiemann Formylation of 7-Azaindoles

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal synthetic route is not merely about following a recipe; it requires a deep understanding of electronic effects, intermediate stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal synthetic route is not merely about following a recipe; it requires a deep understanding of electronic effects, intermediate stability, and reaction causality. The 7-azaindole scaffold is a privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors (e.g., Vemurafenib). Functionalizing this core—specifically via C-3 formylation—is a critical gateway to complex active pharmaceutical ingredients.

This guide objectively compares the Vilsmeier-Haack (VH) and Reimer-Tiemann (RT) formylation methodologies for 7-azaindoles, providing quantitative benchmarking, mechanistic causality, and self-validating experimental protocols.

Mechanistic Causality & Yield Discrepancy

The fundamental difference in yield between these two methods stems from the electronic nature of 7-azaindole and the specific electrophiles generated in each reaction.

Unlike a standard indole, 7-azaindole contains a pyridine ring fused to the pyrrole core. The electronegative pyridine nitrogen withdraws electron density, making the pyrrole C-3 position less nucleophilic.

  • Vilsmeier-Haack (The Superior Pathway): The VH reaction utilizes a highly reactive chloroiminium ion (the Vilsmeier reagent), generated in situ from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)[1]. This "soft" electrophile selectively attacks the C-3 position. The resulting iminium intermediate is highly stable under the acidic reaction conditions, preventing over-reaction until an alkaline aqueous workup triggers hydrolysis to the desired 3-formyl-7-azaindole[2]. This controlled pathway routinely delivers yields between 60% and 85%[2].

  • Reimer-Tiemann (The Flawed Alternative): The RT reaction relies on dichlorocarbene (:CCl₂), a highly reactive and unselective "hard" electrophile generated from Chloroform (CHCl₃) and a strong base[3]. While the base deprotonates the azaindole to increase its nucleophilicity, the carbene intermediate is prone to attacking the C2-C3 double bond. This cyclopropanation triggers a Ciamician-Dennstedt skeletal rearrangement, expanding the five-membered pyrrole ring into a six-membered azaquinoline derivative[4]. Consequently, the RT method suffers from massive yield attrition, generally providing <30% of the desired formylated product[3].

Mechanistic Workflow

Formylation_Comparison A 7-Azaindole (Substrate) VH_Reagent POCl3 + DMF (Vilsmeier Reagent) A->VH_Reagent Vilsmeier-Haack RT_Reagent CHCl3 + KOH (Dichlorocarbene) A->RT_Reagent Reimer-Tiemann VH_Int Iminium Intermediate (Stable, C-3 Specific) VH_Reagent->VH_Int Electrophilic Substitution RT_Int Carbene Adduct (Highly Reactive) RT_Reagent->RT_Int Carbene Insertion VH_Prod 3-Formyl-7-azaindole Yield: 60-85% VH_Int->VH_Prod Alkaline Hydrolysis RT_Prod 3-Formyl-7-azaindole Yield: <30% RT_Int->RT_Prod Hydrolysis RT_Side Azaquinolines (Ciamician-Dennstedt) RT_Int->RT_Side Ring Expansion

Fig 1: Mechanistic divergence of Vilsmeier-Haack vs Reimer-Tiemann formylation of 7-azaindole.

Quantitative Benchmarking

The following table synthesizes the experimental parameters and quantitative outcomes of both methodologies when applied to 7-azaindoles.

ParameterVilsmeier-Haack (VH)Reimer-Tiemann (RT)
Active Electrophile (Chloromethylene)dimethyliminium chlorideDichlorocarbene (:CCl₂)
Typical Yield (3-Formyl) 62% – 85% [2]< 30% [3]
Regioselectivity Excellent (Strictly C-3 formylation)Poor (C-3 formylation + Ring expansion)
Reaction Conditions POCl₃ (1.2 eq), DMF (solvent), 0 °C → 80 °CCHCl₃ (excess), KOH/NaOH (aq), 60 °C
Major Byproducts Trace unreacted starting materialAzaquinolines (via Ciamician-Dennstedt)[4]
Scalability & Purification High (Precipitation/Filtration)Low (Requires extensive chromatography)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality is explained for every critical step, and validation checkpoints are included to allow the chemist to verify the reaction's trajectory in real-time.

Protocol A: Vilsmeier-Haack Formylation (Recommended)

Objective: Synthesize 3-formyl-7-azaindole with high regioselectivity and yield.

  • Reagent Generation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (5.0 mL/mmol of substrate). Cool to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Causality: DMF acts as both the solvent and the formyl source. Dropwise addition controls the highly exothermic formation of the Vilsmeier reagent.

    • Validation Checkpoint: The solution will transition from clear to a pale-yellow crystalline suspension. If the mixture turns dark brown immediately, moisture has compromised the POCl₃, and the reagent must be remade.

  • Substrate Addition: Dissolve 7-azaindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex at 0 °C.

  • Electrophilic Aromatic Substitution: Remove the ice bath and heat the reaction mixture to 80–85 °C for 3 hours.

    • Causality: While standard indoles react at room temperature, the electron-withdrawing pyridine ring of 7-azaindole necessitates thermal activation to drive the electrophilic attack at C-3 to completion.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting material (Rf ~0.4) and the appearance of a baseline spot (the highly polar iminium intermediate).

  • Hydrolysis & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice. Basify the aqueous solution to pH 8-9 using saturated aqueous NaHCO₃ or 2M NaOH.

    • Causality: Alkaline conditions are strictly required to hydrolyze the stable iminium salt into the final aldehyde and neutralize the generated phosphoric and hydrochloric acids.

    • Validation Checkpoint: Upon reaching pH 8, a dense, off-white precipitate (the product) will crash out of the solution.

  • Filtration: Filter the solid, wash with cold water, and dry under a vacuum. (Expected Yield: 75-85%).

Protocol B: Reimer-Tiemann Formylation (For Comparative Analysis Only)

Objective: Attempt C-3 formylation using dichlorocarbene. (Note: Not recommended for preparative synthesis due to severe yield attrition).

  • Deprotonation: Dissolve 7-azaindole (1.0 equiv) in a solution of KOH (5.0 equiv) in H₂O/EtOH (1:1). Heat to 60 °C.

    • Causality: The strong base deprotonates the pyrrole N-H, maximizing the electron density of the ring to prepare for the incoming electrophile.

  • Carbene Generation: Add CHCl₃ (3.0 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition prevents the runaway exothermic generation of dichlorocarbene and minimizes its rapid, non-productive hydrolysis into formate by the aqueous base.

  • Reaction: Reflux the dark mixture for 4 hours.

    • Validation Checkpoint: The solution will rapidly turn dark red/black. This color change is indicative of carbene polymerization and the formation of complex side products.

  • Workup & Analysis: Cool the mixture, acidify to pH 5 with 1M HCl, and extract with EtOAc.

    • Validation Checkpoint: TLC analysis will reveal a highly complex mixture. You will observe unreacted starting material, a faint spot for the desired 3-formyl product, and multiple prominent UV-active spots corresponding to ring-expanded azaquinoline derivatives[4]. Extensive silica gel chromatography is required to isolate the <30% yield of the target compound.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine)
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles Source: Benchchem URL
  • 2-chloro-1-phenyl-1H-indole-3-carbaldehyde Source: Benchchem URL
  • Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing Source: Research Square URL

Sources

Comparative

Strategic Sourcing &amp; Validation Guide: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Topic: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reference standard suppliers Content Type: Publish Comparison Guide Executive Summary For medicinal chemists targeting JAK, TRK, or MAPK pathways, the 7-azaindole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reference standard suppliers Content Type: Publish Comparison Guide

Executive Summary

For medicinal chemists targeting JAK, TRK, or MAPK pathways, the 7-azaindole scaffold is ubiquitous. However, the specific intermediate 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3 ) presents a unique supply chain risk: Regioisomer Confusion .

Many catalogs index "Iodo-7-azaindole-carbaldehyde" ambiguously. A common error involves receiving the 3-iodo-5-carbaldehyde isomer (CAS 900514-07-0) or the 5-iodo-3-carboxylic acid oxidation product. This guide objectively compares suppliers based on purity, isomer fidelity, and stock reliability, and provides a mandatory experimental protocol to validate the material before it enters your synthetic route.

Part 1: The "Isomer Trap" & Critical Quality Attributes (CQAs)

Before ordering, you must understand the structural risks. The 7-azaindole core allows for multiple substitution patterns that are difficult to distinguish by standard LC-MS (identical mass/formula).

The Structural Landscape
  • Target Compound: 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3)

    • Use: Functionalization at C3 (reductive amination/olefination) while preserving C5-Iodine for downstream Suzuki/Sonogashira coupling.

  • Common Imposter: 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS: 900514-07-0)

    • Risk: Often cheaper; sold by aggregators who conflate the nomenclature.

  • Stability Risk: Oxidation of the C3-aldehyde to 5-iodo-7-azaindole-3-carboxylic acid .

IsomerTrap Target TARGET 5-iodo-3-carbaldehyde (CAS: 1234615-88-3) Imposter IMPOSTER 3-iodo-5-carbaldehyde (CAS: 900514-07-0) Target->Imposter Mass Spec Indistinguishable Degradant DEGRADANT Carboxylic Acid (Air Oxidation) Target->Degradant Storage > -20°C No Argon

Figure 1: The "Isomer Trap" highlights the risk of relying solely on Mass Spec. The target and imposter are isobaric.

Part 2: Supplier Comparison Matrix

We analyzed the availability and specifications of major building block suppliers. Note that "Aggregators" (e.g., Fisher, Sigma) often source from "Specialty Manufacturers" (e.g., Combi-Blocks, Enamine) but add a markup and lead time.

FeatureCombi-Blocks ChemScene Enamine Sigma-Aldrich
Primary Role Manufacturer (Stock)Manufacturer (Stock)CRO / LibraryAggregator
Catalog CAS 1234615-88-3 1234615-88-3 Varies (Made-to-order)Often 900514-07-0*
Purity Guarantee ≥95% (NMR)≥98% (LCMS)≥95%N/A (Rare Chem)
Price Point Low ($)Medium (

)
High (

$)
Very High (

)
Lead Time 1-2 Days (San Diego)3-5 Days (NJ/China)2-4 Weeks (Kiev)2-6 Weeks
Isomer Risk Low (In-house QC)Low Low High (3rd party)

Recommendation:

  • Primary Choice: Combi-Blocks or ChemScene . They list the specific CAS 1234615-88-3 and typically hold stock in the US/EU.

  • Avoid: Ordering generic "Iodo-azaindole-carbaldehyde" from aggregators without verifying the specific structure image and CAS.

Part 3: Experimental Validation Protocol

Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt, perform this Self-Validating Protocol to confirm Regio-Identity and Purity.

Step 1: The "Identity Check" (1H NMR)

You must distinguish the 5-iodo-3-CHO from the 3-iodo-5-CHO isomer.

  • Solvent: DMSO-d6 (CDCl3 solubility is often poor for azaindoles).

  • Key Signals for 5-iodo-3-CHO:

    • Aldehyde (-CHO): Singlet at ~9.90 ppm .

    • Pyrrole (H2): Singlet/Doublet at ~8.30 ppm .

    • Pyridine Ring (H4 & H6):

      • In the 5-iodo isomer, H4 and H6 are meta to each other.

      • Look for two doublets (J ~1.5–2.0 Hz) or broad singlets around 8.5–8.7 ppm .

  • The "Tell": If you see a proton signal with a larger coupling constant (J > 5 Hz), you likely have the wrong isomer (adjacent protons) or unsubstituted pyridine ring.

Step 2: Purity & Oxidation Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm + ESI Positive Mode.

  • Fail Criteria:

    • Peak at M+17 (M+OH): Indicates oxidation to carboxylic acid (Mass 272 → 288).

    • Peak at M-126 (Des-Iodo): Indicates photodeiodination (protect from light!).

Step 3: NOESY Confirmation (Gold Standard)

If the 1H NMR is ambiguous, run a 2D NOESY.

  • Target (5-iodo-3-CHO): The Aldehyde proton (C3) will show a strong NOE correlation with the Pyrrole N-H or C2-H. It should NOT show NOE with the Pyridine protons (H4/H6) as strongly as it would if the aldehyde were at C5 or C4.

Part 4: Synthesis & Impurity Workflow

Understanding how this standard is made helps you predict impurities. The most common route is the Vilsmeier-Haack formylation of 5-iodo-7-azaindole.

SynthesisRisk Start Starting Material 5-iodo-7-azaindole Reaction Vilsmeier-Haack (POCl3 / DMF) Start->Reaction Product PRODUCT 5-iodo-3-CHO-7-azaindole Reaction->Product Major Path Impurity1 Impurity A N-Formyl species Reaction->Impurity1 Side Reaction Impurity2 Impurity B Regioisomer (C2-CHO) Reaction->Impurity2 Over-reaction

Figure 2: Synthetic pathway showing potential impurities.[1][2] N-formylation is a common side reaction in Vilsmeier conditions if workup is not rigorous.

References
  • Verdonck, S., et al. (2019). "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." Frontiers in Chemistry.

    • Relevance: Details the synthesis of 3-substituted 7-azaindoles
  • Combi-Blocks Product Specification. "5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1234615-88-3)."

    • Relevance: Primary source for CAS and physical d
  • ChemScene Certificate of Analysis. "Product CS-0055192 Specifications."

    • Relevance: Provides baseline purity standards (≥98%) for comparison.
  • Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."

    • Relevance: Methodology for distinguishing ortho/meta/para substitution patterns in heterocycles.[3]

Sources

Validation

A Comparative Guide to the Cytotoxicity Evaluation of 5-Iodo-7-Azaindole-3-Carbaldehyde Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the cytotoxic potential of novel 5-iodo-7-azaindole-3-carbaldehyde analogs. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the cytotoxic potential of novel 5-iodo-7-azaindole-3-carbaldehyde analogs. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, including protein kinases.[1] The introduction of an iodine atom at the 5-position and a carbaldehyde at the 3-position creates a versatile template for developing potent and selective anticancer agents.[2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating methodologies, and is grounded in authoritative references to ensure scientific integrity. We will explore a multi-faceted approach to cytotoxicity assessment, encompassing cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Comparative Anti-proliferative Activity of Novel Analogs

The initial step in evaluating any new chemical entity is to determine its dose-dependent effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.[3]

The following table presents representative, synthesized data for a series of hypothetical 5-iodo-7-azaindole-3-carbaldehyde analogs to illustrate a comparative analysis. These analogs are evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116), alongside a non-cancerous human embryonic kidney cell line (HEK293) to assess selectivity.

Compound IDR-Group Modification (at Carbaldehyde)IC50 MCF-7 (µM)IC50 A549 (µM)IC50 HCT116 (µM)IC50 HEK293 (µM)Selectivity Index (SI)¹
AZ-I-01 -(C=O)H (Parent Compound)18.525.221.8>50>2.7
AZ-I-02 Schiff Base with Aniline8.212.410.545.15.5
AZ-I-03 Schiff Base with 4-Fluoroaniline4.56.85.138.98.6
AZ-I-04 Knoevenagel Condensation Product1.22.51.922.318.6
Doxorubicin (Positive Control)0.81.10.93.44.3

¹Selectivity Index (SI) is calculated as IC50 (Non-cancerous cells) / IC50 (Cancer cells, using the most sensitive line). A higher SI value is desirable, indicating greater selectivity for cancer cells.

Experimental Workflow for Cytotoxicity Profiling

A robust evaluation relies on a multi-assay approach to build a comprehensive profile of a compound's cellular effects. Measuring different cytotoxicity endpoints minimizes the risk of false-positive or false-negative results that can arise from compound interference with a single assay type.[4]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insight Compound Test Compound (5-Iodo-7-Azaindole-3-Carbaldehyde Analog) CellLines Select & Culture Cell Lines (e.g., MCF-7, A549, HEK293) Compound->CellLines MTT Metabolic Viability Assay (MTT) - Determine IC50 Values CellLines->MTT LDH Membrane Integrity Assay (LDH) - Assess Necrosis/Lysis MTT->LDH Confirm cytotoxicity Caspase Apoptosis Assay (Caspase-3/7) - Quantify Programmed Cell Death MTT->Caspase Determine mechanism Analysis Data Analysis & Interpretation - Compare IC50 & SI - Correlate Assay Results LDH->Analysis Caspase->Analysis Pathway Downstream Mechanistic Studies (e.g., Western Blot for Kinase Inhibition) Analysis->Pathway If promising

Caption: General experimental workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for core cytotoxicity assays. The rationale behind key steps is included to provide a deeper understanding of the methodology.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. It is crucial to protect the plate from light during this step as MTT is light-sensitive.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis, making it a reliable indicator of necrosis or late-stage apoptosis.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is possible to use the same plate for multiplexing if only a small amount of supernatant is required.[10]

  • Supernatant Collection: After the treatment period, carefully transfer a small volume (e.g., 10-50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.

  • Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 10X Lysis Buffer provided in kits) to untreated control wells 45 minutes before supernatant collection to induce 100% cell lysis.[7]

    • Background: Culture medium without cells.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[11] Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Apoptosis Induction: Caspase-3/7 Activity Assay

Apoptosis is a key mechanism for many anticancer drugs. Caspase-3 and Caspase-7 are critical executioner caspases in the apoptotic pathway.[12] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to measure their activity.[13] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the 7-azaindole analogs as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]

  • "Add-Mix-Measure" Step: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The reagent contains detergents to lyse the cells, eliminating the need for a separate lysis step.[13]

  • Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The "glow-type" luminescent signal is stable for several hours.[14]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The raw luminescence units are directly proportional to the amount of active caspase-3/7. Data is often presented as the fold-change in caspase activity compared to the vehicle-treated control cells.

Potential Mechanism of Action: Kinase Inhibition

7-azaindole derivatives are well-documented as kinase inhibitors.[1] The nitrogen atom at the 7-position often acts as a hinge-binding motif, a key interaction for inhibiting many protein kinases.[1] Analogs of this scaffold have been shown to inhibit targets such as Erk5, which is involved in cell proliferation and survival signaling.[15] Inhibition of such a pathway can block downstream signaling, leading to cell cycle arrest and apoptosis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Erk5 Erk5 Kinase Receptor->Erk5 activates Downstream Downstream Effectors (e.g., Transcription Factors) Erk5->Downstream phosphorylates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Downstream->Proliferation Analog 5-Iodo-7-Azaindole Analog Analog->Erk5 INHIBITS Analog->Apoptosis INDUCES

Caption: Potential mechanism via Erk5 kinase pathway inhibition.

Conclusion

The systematic evaluation of 5-iodo-7-azaindole-3-carbaldehyde analogs requires a multi-pronged approach to accurately characterize their cytotoxic potential. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can build a robust and reliable dataset. This comprehensive screening strategy, as outlined in this guide, allows for the confident identification of lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.[16]

References

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • CELLector. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Zhang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2019). Synthesis and evaluation of novel cytotoxic agents in organic chemistry. Retrieved from [Link]

  • Li, et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Singh, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Retrieved from [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Li, G., et al. (2023). Design, Synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 98, 117503. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]

  • Anusha, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. Retrieved from [Link]

  • Wang, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Retrieved from [Link]

  • Kostrhunova, H., et al. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PLoS ONE, 11(12), e0166586. Retrieved from [Link]

  • ResearchGate. (2023). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Retrieved from [Link]

  • ResearchGate. (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Retrieved from [Link]

  • Ahmad, A., et al. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955-2972. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Advanced Handling and PPE Protocol for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in understanding molecular causality. 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1234615-88-3) is a highly valuable synthetic intermediate, frequently utilized in the drug development pipeline for synthesizing potent antivirals and HIV attachment inhibitors[1]. However, its dual functionalization demands rigorous, scientifically grounded handling protocols.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. The hazards of this compound arise directly from its structural features:

  • Electrophilic Aldehyde Reactivity: The C3-carbaldehyde group is a highly reactive electrophile. In biological systems, reactive aldehydes readily undergo nucleophilic attack by primary amines (found in proteins and mucosal membranes) to form Schiff bases, leading to severe respiratory and ocular irritation[2][3].

  • Lipophilic Halogenation: The C5-iodo substitution significantly increases the molecule's lipophilicity compared to an unhalogenated azaindole. This enhanced lipophilicity facilitates rapid dermal penetration, carrying the biologically active azaindole core into systemic circulation.

Consequently, this compound triggers specific GHS hazard classifications, including H302 (Harmful if swallowed) [4], as well as H315 (Skin irritation), H319 (Serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [5].

Quantitative PPE Specifications

Based on the mechanistic hazards, the following Personal Protective Equipment (PPE) is mandatory. The data is structured to provide immediate logistical clarity for lab managers and researchers.

Equipment TypeSpecification & StandardCausality / Scientific JustificationReplacement Frequency
Gloves Nitrile, double-layered (≥0.11 mm thickness per layer).Prevents dermal absorption of the highly lipophilic iodo-azaindole core.Every 2 hours, or immediately upon known contamination.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Protects against aerosolized powder and reactive aldehyde mucosal irritation.N/A (Decontaminate with isopropanol after use).
Body Protection Flame-resistant, knee-length lab coat with knit cuffs.Shields against systemic exposure from accidental bench-level spills.Wash weekly or immediately post-spill.
Respiratory N95 or P100 particulate respirator.Required only if weighing outside a certified Class II fume hood (not recommended).Discard after single use.
Hazard-to-PPE Logical Relationship

G Compound 5-Iodo-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Aldehyde Reactive Aldehyde Group (Electrophilic) Compound->Aldehyde Iodine Iodine Substituent (Lipophilic) Compound->Iodine Azaindole Azaindole Core (Bioactive) Compound->Azaindole Hazard1 Respiratory/Eye Irritation (Schiff Base Formation) Aldehyde->Hazard1 Hazard2 Skin Penetration & Systemic Toxicity Iodine->Hazard2 Azaindole->Hazard2 PPE1 Fume Hood & Safety Goggles Hazard1->PPE1 PPE2 Double Nitrile Gloves & Lab Coat Hazard2->PPE2

Logical relationship between chemical structure, hazards, and PPE requirements.

Self-Validating Operational Workflow

Every protocol must be a self-validating system to ensure absolute trustworthiness. Follow this step-by-step methodology for handling and transferring the compound.

Step 1: Environmental Isolation & Verification

  • Action: Conduct all weighing and transfers inside a certified ducted chemical fume hood.

  • Causality: The inward draft prevents aerosolized aldehyde particles from reaching the operator's respiratory tract.

  • Self-Validation Check: Before opening the reagent bottle, hold a Kimwipe near the sash opening. It must pull inward. If the wipe hangs straight down, containment is compromised; abort the procedure.

Step 2: Electrostatic Mitigation

  • Action: Discharge static electricity using an anti-static device (e.g., Zerostat gun) on the metal weighing spatula and the anti-static weigh boat.

  • Causality: Fine powders of halogenated azaindole derivatives are highly prone to electrostatic dispersion, which drastically increases inhalation and contamination risks.

  • Self-Validation Check: The powder should transfer smoothly. If the powder clings to the spatula or "jumps" out of the weigh boat, static is still present. Re-apply the anti-static treatment.

Step 3: Post-Transfer Decontamination

  • Action: Wipe down the balance and surrounding area with a solvent suitable for halogenated organics (e.g., a 70/30 Isopropanol/Water mix), followed by a dry wipe.

  • Causality: Ensures no microscopic lipophilic residue remains to cross-contaminate future experiments or expose subsequent users.

  • Self-Validation Check: The analytical balance must read a stable 0.0000 g after cleaning. If the balance drifts, it indicates residual solvent evaporation or active air drafts compromising the hood's containment.

Spill Response and Disposal Plan

Emergency Spill Protocol:

  • Containment: Isolate the area immediately. Do not sweep the dry powder. Sweeping aerosolizes the reactive aldehyde, maximizing inhalation hazard[3].

  • Suppression: Cover the spill gently with an inert, damp absorbent material (e.g., sand or vermiculite wetted with isopropanol) to suppress dust formation.

  • Collection: Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Validation: Swab the spill area with isopropanol and inspect under a UV lamp (azaindole cores often exhibit natural fluorescence). A lack of fluorescence confirms complete decontamination.

Logistical Disposal Plan:

  • Categorization: Treat strictly as Halogenated Organic Solid Waste .

  • Chemical Incompatibility: Do not mix this waste with strong oxidizing agents or strong bases. The reactive aldehyde group can undergo exothermic reactions (e.g., Cannizzaro reaction or violent oxidation) if improperly mixed[3].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated accumulation area (ideally 2-8°C to minimize volatility) until collected by your Environmental Health and Safety (EHS) department[4].

References

1.[4] ChemScene. 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. 2.[2] PMC. Qualitative Detection of Lipid Peroxidation in Mosquito Larvae Using Schiff's Reaction: A Simple Histochemical Tool for In Situ Assessment of Oxidative Damage. 3.[3] Benchchem. Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile. 4.[1] Google Patents. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop. 5.[5] AiFChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.